Dimethyldibenzylidene sorbitol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-[(4R,4aR,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-5-7-17(9-15(13)3)23-27-12-20-22(30-23)21(19(26)11-25)29-24(28-20)18-8-6-14(2)16(4)10-18/h5-10,19-26H,11-12H2,1-4H3/t19-,20+,21-,22-,23?,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEWWNPYDDHZDI-JJKKTNRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC(=C(C=C4)C)C)C(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC(=C(C=C4)C)C)[C@@H](CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051297 | |
| Record name | 1,3:2,4-Bis(3,4-dimethylbenzylidene)-D-sorbitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | D-Glucitol, 1,3:2,4-bis-O-[(3,4-dimethylphenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
135861-56-2 | |
| Record name | Bis(3,4-dimethylbenzylidene) sorbitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135861-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldibenzylidene sorbitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135861562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucitol, 1,3:2,4-bis-O-[(3,4-dimethylphenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3:2,4-Bis(3,4-dimethylbenzylidene)-D-sorbitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, 1,3:2,4-bis-O-[(3,4-dimethylphenyl)methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLDIBENZYLIDENE SORBITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR857KD5X9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of DMDBS as a Nucleating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol, commonly known as DMDBS, is a third-generation sorbitol-based clarifying agent that functions as a highly effective soluble nucleating agent for various semi-crystalline polymers, most notably isotactic polypropylene (iPP). Unlike traditional particulate nucleating agents, DMDBS operates through a sophisticated mechanism of self-assembly within the polymer melt. This guide provides an in-depth technical overview of its core mechanism of action, the resultant impact on polymer properties, and the key experimental protocols used for its characterization.
The Core Mechanism of Action: From Dissolution to Nucleation
The nucleating effect of DMDBS is not instantaneous but follows a distinct, temperature-dependent pathway involving dissolution, self-assembly, and templated crystallization. The process is driven by non-covalent interactions, primarily hydrogen bonding, which leads to the formation of a supramolecular structure.[1][2]
The Step-by-Step Mechanism
-
Dissolution in Polymer Melt: At elevated processing temperatures (e.g., >220°C), DMDBS dissolves in the molten polymer, forming a homogeneous solution.[3][4] Its efficiency is linked to its solubility, which is typically optimal at concentrations below 1 wt%.[5]
-
Self-Assembly Upon Cooling: As the polymer melt cools, the solubility of DMDBS decreases. Before the polymer begins to crystallize, the DMDBS molecules self-assemble via hydrogen bonds between their free hydroxyl groups.[2][6]
-
Formation of a Nanofibrillar Network: This self-assembly process results in the formation of a three-dimensional, sample-spanning network of fine, interconnected nanofibrils.[6][7] These fibrils typically have diameters in the range of 10 nm.[1] The temperature at which this network forms can be detected by a sharp increase in the melt's viscosity.[4]
-
Heterogeneous Nucleation: The vast surface area of this nanofibrillar network provides an abundance of active sites for the heterogeneous nucleation of polymer crystals.[6] This network effectively lowers the energy barrier for crystal nucleation.[6]
-
Templated Crystallization: The surface of the DMDBS fibrils can act as a template, promoting the adsorption and spatial arrangement of polymer chains from the melt into ordered, helical conformations, which significantly accelerates the crystallization process.[6] For syndiotactic polypropylene, DMDBS has been shown to stabilize specific ttgg conformers, which are precursors to the helical crystal structure, inducing them to pre-orient and form initial nuclei.[8]
This multi-stage process transforms the polymer's crystallization from a slower, homogeneous nucleation to a rapid and widespread heterogeneous nucleation event.[6]
Caption: Logical flow of the DMDBS mechanism of action.
Quantitative Impact on Polymer Properties
The formation of the DMDBS fibrillar network profoundly alters the thermal, mechanical, and optical properties of the host polymer by refining its crystalline microstructure. The primary effect is the creation of a high density of nuclei, which leads to the growth of a large number of small, uniform spherulites instead of fewer, larger ones.[9]
Data Presentation
The following tables summarize the quantitative effects of DMDBS on key polymer properties as documented in the literature.
Table 1: Effect of DMDBS on Thermal Properties of Isotactic Polypropylene (iPP)
| Parameter | Neat iPP | iPP with DMDBS | % Change / ΔT | Reference |
|---|---|---|---|---|
| Onset Crystallization Temp. (Tc) | ~110-115 °C | ~126-131 °C | +11 °C | [6] |
| Crystallization Temp. (Tc) | (Not specified) | (Not specified) | +16 °C | [4] |
| Crystallization Temp. (Tc) | (Not specified) | (Not specified) | +17-21 °C | [3] |
| Relative Crystallinity (Xc) | Varies | Generally Unaltered | ~0% |[5] |
Table 2: Effect of DMDBS on Mechanical Properties of Injection-Molded Isotactic Polypropylene (iPP)
| Property | Neat iPP | iPP with DMDBS | % Improvement | Reference |
|---|---|---|---|---|
| Tensile Strength | (Baseline) | (Increased) | 15% | [6] |
| Elastic Modulus | (Baseline) | (Increased) | 55% | [6] |
| Impact Strength | 3.63 kJ/m² | 3.71 kJ/m² | 2.2% |[10] |
Experimental Protocols for Characterization
A multi-faceted approach employing several analytical techniques is required to fully characterize the effects of DMDBS on a polymer. The most common methods include Differential Scanning Calorimetry (DSC), Wide-Angle X-ray Diffraction (WAXD), and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of transition temperatures like crystallization (Tc) and melting (Tm), as well as the degree of crystallinity.
-
Experimental Protocol (Non-Isothermal Crystallization):
-
A small sample (5-10 mg) is hermetically sealed in an aluminum pan.[11]
-
The sample is heated to a temperature well above its melting point (e.g., 230-235°C for PP) and held isothermally for 3-5 minutes to erase any prior thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition. The exothermic peak recorded during this cooling scan corresponds to crystallization (Tc).[12]
-
A subsequent heating scan, typically at the same rate (10°C/min), is performed to record the endothermic melting peak (Tm).[12]
-
The degree of crystallinity can be calculated from the enthalpy of melting.
-
Wide-Angle X-ray Diffraction (WAXD)
-
Principle: WAXD is used to identify the specific crystalline polymorphs (e.g., α, β, or γ forms in iPP) and to quantify the degree of crystallinity based on the diffraction pattern of X-rays passing through the sample.[13]
-
Experimental Protocol:
-
A thin film sample (~0.2-0.5 mm thick) is prepared, often by melt-pressing under the same thermal conditions used in DSC analysis to ensure comparable morphology.
-
The sample is mounted in a diffractometer.
-
The sample is scanned with monochromatic X-ray radiation (commonly Cu Kα) over a range of 2θ angles (e.g., 5° to 40°).[14][15]
-
The resulting diffractogram shows peaks at specific angles corresponding to the d-spacings of the crystal lattice planes. The positions and intensities of these peaks are used to identify the crystal form (e.g., for α-iPP, characteristic peaks appear at 2θ ≈ 14.1°, 16.8°, 18.5°).[15][16]
-
Polarized Optical Microscopy (POM)
-
Principle: POM is used to visually observe the supermolecular crystalline structures (spherulites) in a polymer.[17] Because crystalline regions are birefringent, they rotate polarized light and appear bright with characteristic patterns (like a "Maltese cross") against a dark background under crossed polarizers.[18][19] This allows for the direct measurement of spherulite size and observation of nucleation density.
-
Experimental Protocol:
-
A very thin layer of the polymer is pressed between two glass slides on a hot stage.
-
The sample is heated above its melting point to erase thermal history, then cooled at a controlled rate.
-
The growth of spherulites from nuclei is observed in real-time through the microscope as the sample crystallizes.[20]
-
Images are captured at various stages of crystallization to analyze the final morphology, including the size, number, and perfection of the spherulites.[21]
-
Caption: Standard workflow for characterizing DMDBS-nucleated polymers.
Conclusion
The mechanism of action of DMDBS as a nucleating agent is a prime example of supramolecular chemistry applied to polymer science. By dissolving in the polymer melt and subsequently self-assembling into a pervasive nanofibrillar network upon cooling, DMDBS provides a template for highly efficient heterogeneous nucleation. This leads to a refined crystalline microstructure characterized by smaller, more numerous spherulites, which in turn enhances the thermal, mechanical, and optical properties of the final material. Understanding this intricate mechanism and the protocols for its characterization is crucial for the rational design and optimization of advanced polymer composites.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of solubility parameters in 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol organogel in binary organic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Pressure Crystallization of iPP Nucleated with 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Nucleation Effect of DMDBS on Syndiotactic Polypropylene from the Perspective of Chain Conformation | Semantic Scholar [semanticscholar.org]
- 9. Effect of DMDBS on Crystallization Behavior of Polypropylene [plaschina.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 12. Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid) and the Impact of a Self-Assembling Nucleating Agent and PEG Plasticizer [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of Crystallization, Morphology, and Mechanical Properties of Polypropylene/Polypropylene-Polyethylene Block Copolymer Blends | MDPI [mdpi.com]
- 15. The Crystallization Morphology and Conformational Changes of Polypropylene Random Copolymer Induced by a Novel β-Nucleating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. emanalhajji.weebly.com [emanalhajji.weebly.com]
- 19. Spherulite (polymer physics) - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Unveiling the Nanoscale Architecture: A Technical Guide to the Self-Assembly of Dimethyldibenzylidene Sorbitol in Polymers
For Researchers, Scientists, and Drug Development Professionals
Dimethyldibenzylidene sorbitol (DMDBS), a third-generation sorbitol-based clarifying agent, has garnered significant attention across various industries for its remarkable ability to enhance the properties of polymers.[1][2] This in-depth technical guide delves into the core principles of DMDBS self-assembly within polymer matrices, providing a comprehensive overview of its mechanism of action, the resultant impact on polymer properties, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of DMDBS in their respective fields.
The Core Mechanism: From Dissolution to Fibrillar Networks
At elevated temperatures, DMDBS dissolves in the molten polymer, forming a homogeneous solution.[3][4] As the polymer melt cools, the solubility of DMDBS decreases, leading to its precipitation and subsequent self-assembly into a three-dimensional, nanoscale fibrillar network.[3][4] This network, composed of fibrils with diameters typically in the range of 5-10 nm, permeates the entire polymer matrix.[2] The formation of this intricate network is the cornerstone of DMDBS's efficacy as a nucleating and clarifying agent.
The self-assembly process is driven by non-covalent interactions, primarily hydrogen bonding between the sorbitol moieties of the DMDBS molecules. This intricate dance of molecular recognition leads to the formation of elongated fibrillar structures that serve as heterogeneous nucleation sites for the polymer chains during crystallization.
Figure 1: Self-assembly pathway of DMDBS in a polymer matrix.
Impact on Polymer Properties: A Quantitative Overview
The formation of the DMDBS fibrillar network has a profound impact on the thermal, mechanical, and optical properties of the host polymer. The vast surface area provided by the nanofibrils leads to a significant increase in the number of nucleation sites, resulting in a higher crystallization temperature and a faster crystallization rate.[1][5] This, in turn, leads to the formation of smaller and more numerous spherulites, which is the primary reason for the enhanced optical clarity of the polymer.[6]
Thermal Properties
The addition of DMDBS significantly increases the crystallization temperature (Tc) of polymers like polypropylene (PP). This allows for faster processing cycles in industrial applications.
| DMDBS Concentration (wt%) | Polymer Matrix | Peak Crystallization Temperature (°C) | Reference |
| 0.0 | Polypropylene (PP) | ~110-115 | [7] |
| 0.1 | Polypropylene (PP) | ~125 | [8] |
| 0.3 | Polypropylene (PP) | ~128 | [8] |
| 0.5 | Polypropylene (PP) | ~130 | [8] |
| 0.3 | Polypropylene Block Copolymer | Increased by ~16°C | [1][9] |
| 0.4 | Polypropylene (PP) | ~125 | [7] |
| 1.0 | Polypropylene (PP) | ~127 | [7] |
| 2000 ppm (0.2%) | Isotactic Polypropylene (iPP) | 125 | [7] |
Table 1: Effect of DMDBS Concentration on the Peak Crystallization Temperature of Polypropylene.
Mechanical Properties
The refined crystalline morphology induced by DMDBS also leads to improvements in the mechanical properties of the polymer, such as flexural modulus and tensile strength.[6][10]
| DMDBS Concentration (wt%) | Additive | Polymer Matrix | Flexural Modulus (MPa) | % Increase | Reference |
| - | - | Isotactic Polypropylene (iPP) | ~1780 | - | [10] |
| 0.25 | DMDBS | Isotactic Polypropylene (iPP) | - | - | |
| 0.0001 | DMDBS + Acid Blue 74 | Isotactic Polypropylene (iPP) | 1838.5 | 3.25 | [11] |
| 0.005 | DMDBS + Pigment Blue 15 | Isotactic Polypropylene (iPP) | 1957.4 | 9.9 | [11] |
| - | DMDBS + Pigment Blue 29 | Isotactic Polypropylene (iPP) | 1933.8 | 8.6 | [10][11] |
Table 2: Effect of DMDBS and Additives on the Flexural Modulus of Isotactic Polypropylene.
| Polymer | Tensile Strength (psi) | Tensile Modulus (psi) | Elongation at Break (%) | Reference |
| Polypropylene (Homopolymer) | 4,800 | 195,000 | 12 | [12] |
| Polypropylene (Copolymer) | 4,800 | - | 23 | [12] |
Table 3: Typical Mechanical Properties of Polypropylene (for baseline comparison).
Optical Properties
One of the most significant benefits of using DMDBS is the dramatic improvement in the optical clarity of semi-crystalline polymers. The reduction in spherulite size to below the wavelength of visible light minimizes light scattering, resulting in lower haze and higher clarity.[13]
| DMDBS Concentration (wt%) | Additive | Polymer Matrix | Haze (%) | Yellowness Index (YI) | Reference |
| - | - | Isotactic Polypropylene (iPP) | - | 12.21 | [10] |
| Nucleated | - | Isotactic Polypropylene (iPP) | 32.3 | 19.89 | [10] |
| Nucleated | Pigment Blue 15 | Isotactic Polypropylene (iPP) | 21.3 | ~0 (at 0.0001 wt%) | [10] |
| Nucleated | Pigment Blue 29 | Isotactic Polypropylene (iPP) | 21.3 | Reduced to level of pure iPP | [10] |
Table 4: Effect of DMDBS and Additives on the Optical Properties of Isotactic Polypropylene.
Experimental Protocols
A variety of analytical techniques are employed to characterize the self-assembly of DMDBS and its effect on polymer properties. The following sections provide detailed methodologies for key experiments.
Figure 2: Experimental workflow for DMDBS-polymer characterization.
Sample Preparation
Melt Blending:
-
Dry the polymer pellets and DMDBS powder to remove any moisture.
-
Pre-mix the desired weight percentages of the polymer and DMDBS.
-
Melt-blend the mixture using a twin-screw extruder or an internal mixer at a temperature above the melting point of the polymer (e.g., 180-210°C for polypropylene).[1]
-
Ensure a sufficient mixing time (e.g., 5-10 minutes) to achieve a homogeneous dispersion of DMDBS in the polymer melt.[14]
Specimen Fabrication:
-
For thermal and mechanical testing, prepare standardized specimens by compression molding or injection molding the melt-blended material.
-
For microscopy, thin films can be cast from the melt.
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of DMDBS on the crystallization and melting behavior of the polymer.
Protocol:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature well above its melting point (e.g., 200°C for polypropylene) at a controlled rate (e.g., 10°C/min) to erase the thermal history.[14][15]
-
Hold the sample at this temperature for a few minutes (e.g., 3-5 minutes).
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature to observe the crystallization exotherm.[14][15]
-
Reheat the sample at the same controlled rate to observe the melting endotherm.[14][15]
-
The peak of the exothermic curve during cooling corresponds to the peak crystallization temperature (Tc).
Rheological Analysis
Objective: To investigate the formation of the DMDBS fibrillar network in the polymer melt.
Protocol:
-
Use a rotational rheometer with a parallel-plate or cone-and-plate geometry.
-
Place a sample of the polymer-DMDBS blend between the plates and heat it to a temperature where the polymer is molten and DMDBS is dissolved.
-
Perform a temperature sweep by cooling the sample at a controlled rate (e.g., 5°C/min).[1]
-
Monitor the storage modulus (G'), loss modulus (G"), and complex viscosity (η*) as a function of temperature.
-
A sharp increase in viscosity and storage modulus at a temperature above the polymer's crystallization temperature indicates the formation of the DMDBS fibrillar network.[1]
Microscopy
Scanning Electron Microscopy (SEM):
-
Cryo-fracture the polymer sample in liquid nitrogen to expose the internal morphology.
-
Mount the fractured surface onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.
-
Image the surface at various magnifications to observe the DMDBS fibrillar network and the polymer spherulite structure.
Transmission Electron Microscopy (TEM):
-
Embed the polymer sample in an epoxy resin.
-
Use an ultramicrotome to cut ultra-thin sections (typically 50-100 nm thick).[16][17]
-
Collect the sections on a TEM grid.
-
If necessary, stain the sections with a heavy metal salt (e.g., uranyl acetate or lead citrate) to enhance contrast.
-
Image the sections in the TEM to visualize the fine details of the DMDBS nanofibrils.
Small-Angle X-ray Scattering (SAXS)
Objective: To characterize the size, shape, and arrangement of the self-assembled DMDBS fibrils.
Protocol:
-
Prepare a thin film or a capillary sample of the polymer-DMDBS blend.
-
Mount the sample in the SAXS instrument.
-
Perform in-situ measurements by heating the sample to the molten state and then cooling at a controlled rate while collecting scattering patterns at regular intervals.
-
Analyze the scattering data to determine the fibril diameter, length, and the overall network structure.
Applications and Future Perspectives
The ability of DMDBS to finely tune the crystalline morphology of polymers opens up a wide range of applications. In the packaging industry, it is used to produce highly transparent containers and films. In the automotive sector, it enhances the mechanical performance of polymer components. For drug development professionals, the self-assembling nature of DMDBS and its derivatives offers intriguing possibilities for creating controlled-release drug delivery systems and scaffolds for tissue engineering.
Future research is expected to focus on developing new sorbitol-based derivatives with enhanced functionalities, exploring their self-assembly in a wider range of polymer systems, and harnessing their potential in advanced applications such as organic electronics and smart materials. A deeper understanding of the intricate interplay between the chemical structure of the sorbitol derivative, the polymer matrix, and the processing conditions will be crucial for unlocking the full potential of this fascinating class of self-assembling molecules.
References
- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 2. precisionpunch.com [precisionpunch.com]
- 3. MyScope [myscope.training]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. High-Pressure Crystallization of iPP Nucleated with 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of DMDBS on Crystallization Behavior of Polypropylene [plaschina.com.cn]
- 9. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tapplastics.com [tapplastics.com]
- 13. specialchem.com [specialchem.com]
- 14. The Influence of DMDBS on Crystallization Behavior and Crystalline Morphology of Weakly-Phase-Separated Olefin Block Copolymer | MDPI [mdpi.com]
- 15. hitachi-hightech.com [hitachi-hightech.com]
- 16. Behind the Scenes: A Look into Biological Sample Preparation for TEM [scienceservices.de]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1,3:2,4-Bis(3,4-dimethylbenzylidene) Sorbitol (DMDBS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of 1,3:2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), a highly effective nucleating and clarifying agent for polymers. This document details the synthesis, molecular architecture, stereochemical considerations, and spectroscopic characterization of DMDBS. Furthermore, it elucidates the mechanism of its self-assembly into fibrillar networks, which is fundamental to its industrial applications. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field.
Molecular Structure and Properties
1,3:2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) is a derivative of D-sorbitol, a sugar alcohol. Its chemical structure is characterized by a sorbitol backbone with two 3,4-dimethylbenzylidene groups attached via acetal linkages at the 1,3 and 2,4 hydroxyl positions.[1] This arrangement results in a rigid, "butterfly-like" conformation, which is crucial for its function.[2] The two hydrophobic 3,4-dimethylbenzylidene "wings" and the hydrophilic sorbitol "body" impart an amphiphilic nature to the molecule, driving its self-assembly in various media.[2]
Physicochemical Properties
A summary of the key physicochemical properties of DMDBS is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀O₆ | [1] |
| Molecular Weight | 414.49 g/mol | |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | > 250 °C | [4] |
| Solubility | Soluble in organic solvents; insoluble in water. | [1][3] |
| Optical Rotation | +45.0° to +51.0° (c=1, pyridine) | [5] |
Table 1: Physicochemical Properties of DMDBS
Spectroscopic Data
The molecular structure of DMDBS has been confirmed through various spectroscopic techniques, primarily FTIR and NMR.
| Spectroscopic Technique | Peak/Signal | Assignment | Reference |
| FTIR (cm⁻¹) | ~1098 | C-O-C stretching vibration of the acetal structure. | [6] |
| Absence of peak near 1710 | Disappearance of the C=O stretching vibration from the 3,4-dimethylbenzaldehyde precursor. | [6] | |
| ¹H NMR (δ, ppm) | 2.2 | Protons of the four equivalent methyl groups (-CH₃) on the phenyl rings. | |
| 4.4 and 4.8 | Protons of the acetal rings. | ||
| 7.2 | Aromatic protons of the 3,4-dimethylphenyl rings. |
Table 2: Spectroscopic Data for DMDBS
Stereochemistry
The stereochemistry of DMDBS is fundamentally derived from its precursor, D-sorbitol, which is a chiral molecule. The formation of the two acetal linkages at the 1,3 and 2,4 positions of the sorbitol backbone locks the molecule into a specific, rigid conformation. This process creates a fused bicyclic system with a chiral architecture.[1]
The systematic name, 1,3:2,4-bis-O-(3,4-dimethylbenzylidene)-D-sorbitol, specifies the connectivity of the benzylidene groups to the D-sorbitol backbone. The chirality of the starting D-sorbitol dictates the absolute configuration of the resulting DMDBS molecule. While multiple stereoisomers are theoretically possible during the synthesis, the 1,3:2,4-isomer is the thermodynamically favored and commercially relevant product. A detailed crystallographic analysis would be required to definitively assign the stereochemistry at all chiral centers.
Synthesis of DMDBS
DMDBS is synthesized via an acid-catalyzed condensation reaction between one mole of D-sorbitol and two moles of 3,4-dimethylbenzaldehyde.[4][7] The reaction involves the formation of two acetal linkages, with the concurrent elimination of two molecules of water.
Caption: Workflow for the synthesis of DMDBS.
Detailed Experimental Protocol
This protocol is a composite of several published methods and aims to provide a reproducible procedure for the synthesis of DMDBS with a high yield.
Materials:
-
D-Sorbitol
-
3,4-Dimethylbenzaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or Methanesulfonic acid (MSA)
-
Cyclohexane
-
Methanol
-
Sodium bicarbonate solution (2%)
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap
-
Heating mantle
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Charging the Reactor: In a round-bottom flask, combine D-sorbitol (1.0 eq), 3,4-dimethylbenzaldehyde (2.1-2.3 eq), cyclohexane, and methanol. A typical solvent ratio is 2:1 v/v cyclohexane to methanol.
-
Initiating the Reaction: Begin stirring the mixture and add the acid catalyst (e.g., p-TsOH, ~0.1 eq).
-
Reaction under Reflux: Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap to drive the reaction to completion. The reaction is typically monitored for several hours (e.g., 4-10 hours).[4][8]
-
Work-up:
-
Cool the reaction mixture. The product may precipitate or form a gel.
-
Filter the crude product.
-
Neutralize any remaining acid by washing the solid with a sodium bicarbonate solution.
-
Wash the product sequentially with hot water and an organic solvent like cyclohexane or methanol to remove unreacted starting materials and by-products.
-
-
Drying: Dry the purified product in a vacuum oven at an elevated temperature (e.g., 110 °C) to obtain DMDBS as a fine white powder.[7]
Mechanism of Action as a Nucleating Agent
DMDBS is highly valued for its role as a nucleating agent in polymers, particularly polypropylene. Its mechanism of action is a multi-step process involving self-assembly into a supramolecular structure.
Upon cooling from a polymer melt, the dissolved DMDBS molecules self-assemble via non-covalent interactions, primarily hydrogen bonding and π-π stacking, to form a nanoscale, three-dimensional fibrillar network.[2] This network provides a vast surface area for heterogeneous nucleation of the polymer. The DMDBS fibrils act as templates, reducing the energy barrier for polymer crystallization and promoting the formation of smaller, more uniform spherulites.[2] This results in improved mechanical properties and optical clarity of the polymer.
Caption: Mechanism of DMDBS as a nucleating agent.
Conclusion
1,3:2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) is a molecule with a well-defined, chiral structure that is key to its function as a high-performance polymer additive. Its synthesis from renewable D-sorbitol and its ability to self-assemble into functional nanoscale networks make it a subject of continued interest in materials science. This guide has provided a detailed overview of its molecular structure, stereochemistry, synthesis, and mechanism of action, offering a valuable resource for researchers and professionals in related fields. Further investigation into the precise solid-state packing and the influence of different stereoisomers could provide even deeper insights into the structure-property relationships of this versatile molecule.
References
- 1. Buy Dimethyldibenzylidene sorbitol (EVT-356896) | 135861-56-2 [evitachem.com]
- 2. This compound (DMDBS) [benchchem.com]
- 3. DMDBS (Maxlear RY698N) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 4. CN114315853B - Preparation method of 3, 4-dimethylbenzylidene sorbitol - Google Patents [patents.google.com]
- 5. 1,3:2,4-Bis-O-(3,4-dimethylbenzylidene)-D-sorbitol | 135861-56-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. US20060079720A1 - Method for preparing acetal-containing compositions - Google Patents [patents.google.com]
- 8. WO2016071921A2 - A novel route for preparation of l,3:2,4-bis-(3,4- d im eth ylb enzylidene)so rb ito l - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Thermal Properties of Dimethyldibenzylidene Sorbitol (DMDBS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyldibenzylidene sorbitol (DMDBS), a third-generation sorbitol-based nucleating agent, plays a pivotal role in modifying the crystalline structure and enhancing the physical properties of various polymers.[1] Its efficacy is intrinsically linked to its thermal behavior, including its melting point, crystallization characteristics, and thermal stability. This technical guide provides an in-depth analysis of the thermal properties of DMDBS, offering a valuable resource for researchers, scientists, and professionals in drug development and material science. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and presents a visual workflow for characterization.
Introduction to this compound (DMDBS)
1,3:2,4-bis-O-(3,4-dimethylbenzylidene)-D-sorbitol, commonly known as DMDBS, is a white to off-white crystalline solid.[2][3] It is widely utilized as a clarifying and nucleating agent, particularly in polypropylene and other semi-crystalline polymers.[2] The primary mechanism of action involves its dissolution in the polymer melt at elevated temperatures and subsequent self-assembly into a nanofibrillar network upon cooling.[4] This network provides a high surface area for heterogeneous nucleation, accelerating the crystallization rate of the polymer and resulting in a finer crystal structure.[2] This modification of the polymer's morphology leads to enhanced mechanical strength, stiffness, and optical clarity in the final product.[2]
Quantitative Thermal Properties of DMDBS
The thermal characteristics of DMDBS are crucial for its application and processing. The following table summarizes the key quantitative thermal properties reported in the literature. It is important to note that some properties, such as the crystallization temperature, are highly dependent on the surrounding medium (e.g., solvent or polymer matrix) and experimental conditions.
| Thermal Property | Value | Notes |
| Melting Point (Tm) | 258.4 - 275 °C | The melting point can vary slightly depending on the purity and the experimental method used. Some sources indicate a range, while others provide a specific value. |
| Transformation/Recrystallization Temperature | ~226 °C | This is a critical temperature below the melting point where a crystalline transformation occurs, influencing its solubility and nucleating efficiency.[5] |
| Decomposition Temperature | > 300 °C | DMDBS exhibits good thermal stability and decomposes at temperatures significantly above its melting point.[3] A safety data sheet reports a decomposition temperature of 262 °C at 101.3 kPa. |
| Glass Transition Temperature (Tg) | Not explicitly reported for pure DMDBS | The glass transition temperature for pure, amorphous DMDBS is not well-documented in the reviewed literature. For sorbitol, a related compound, the Tg is approximately 267 K (-6 °C).[6] |
| Crystallization Temperature (Tc) | Dependent on matrix and concentration | The crystallization of pure DMDBS from a molten state is not a standard reported value. Its crystallization from a polymer melt (phase separation temperature) is a key parameter in its function as a nucleating agent and varies with the polymer type and DMDBS concentration. For example, in a polypropylene copolymer, the phase separation temperature was observed to be around 156-169 K (-117 to -104 °C), which is likely a misinterpretation of the original text and should be in Celsius. A more likely phase separation temperature in polypropylene is in the range of 156-169 °C.[1] |
Experimental Protocols for Thermal Analysis
The characterization of the thermal properties of DMDBS is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is employed to determine melting points, crystallization temperatures, glass transitions, and heats of fusion.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of powdered DMDBS into a standard aluminum DSC pan.
-
Hermetically seal the pan to ensure a closed system, especially if there is a possibility of sublimation or decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min). This will determine the melting point and heat of fusion.
-
Cooling Scan: Cool the sample from the molten state back to ambient temperature at a controlled cooling rate (e.g., 10 °C/min). This can provide information on the crystallization behavior.
-
Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This is often used to study the thermal history effects and to obtain a clearer glass transition signal if the sample can be amorphized.
-
-
Data Analysis:
-
The melting temperature (Tm) is typically determined as the peak temperature of the endothermic melting event.
-
The crystallization temperature (Tc) is determined as the peak temperature of the exothermic crystallization event during cooling.
-
The glass transition temperature (Tg) is observed as a step-like change in the baseline of the heat flow signal.
-
The heat of fusion (ΔHf) is calculated by integrating the area under the melting peak.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed amount of DMDBS (typically 5-15 mg) into a TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Position the crucible in the TGA furnace.
-
Purge the furnace with a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, at a specific flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
-
The derivative of the TGA curve (DTG curve) can be plotted to show the rate of mass loss as a function of temperature, with peaks indicating the temperatures of maximum decomposition rates.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the thermal characterization of DMDBS using DSC and TGA.
Caption: Workflow for Thermal Analysis of DMDBS.
Signaling Pathways and Logical Relationships
In the context of its primary application, the "signaling pathway" of DMDBS is not a biological one but rather a physical process of self-assembly and nucleation induction in a polymer matrix.
Caption: DMDBS Nucleation Mechanism in a Polymer Matrix.
Conclusion
This compound is a material of significant industrial importance, and a thorough understanding of its thermal properties is essential for optimizing its performance as a nucleating agent. This guide has provided a consolidated overview of its key thermal characteristics, standardized experimental protocols for its analysis, and a visual representation of the analytical workflow and its mechanism of action. While the melting and decomposition behaviors are well-documented, further research to precisely determine the glass transition temperature of pure DMDBS would be beneficial for a more complete thermal profile. The presented information serves as a valuable foundational resource for scientists and engineers working with this versatile additive.
References
- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 2. DMDBS (Maxlear RY698N) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 3. Buy this compound (EVT-356896) | 135861-56-2 [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The role of solubility and critical temperatures for the efficiency of sorbitol clarifiers in polypropylene - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01917B [pubs.rsc.org]
- 6. Sorbitol based glass matrices enable Dynamic Nuclear Polarization beyond 200 K - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Clarity: A Technical Guide to the Discovery and History of Sorbitol-Based Clarifying Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitol-based clarifying agents have revolutionized the polypropylene (PP) industry by transforming it from a translucent, commodity plastic to a clear, high-performance material suitable for a vast range of applications, including demanding markets such as food packaging and medical devices. This technical guide provides an in-depth exploration of the discovery and historical development of these remarkable additives. It details the journey from the initial synthesis of dibenzylidene sorbitol (DBS) to the advanced, third-generation clarifying agents in use today. The core of this guide focuses on the scientific principles underpinning their function, including the mechanism of fibrillar network formation and the subsequent nucleation of polymer crystallization. Comprehensive quantitative data on the performance of various agents are presented in tabular format for clear comparison. Furthermore, this guide offers detailed experimental protocols for the synthesis of these agents and the evaluation of their performance in polypropylene, providing a valuable resource for researchers and professionals in the field.
Introduction: The Quest for Transparent Polypropylene
Polypropylene, a versatile and cost-effective polymer, has long been a material of choice for numerous applications. However, its inherent semi-crystalline nature results in the formation of large spherulites during solidification from the melt. These spherulites, being larger than the wavelength of visible light, scatter light and impart a hazy, translucent appearance to the material. This opacity limited the use of polypropylene in applications where clarity is paramount.
The challenge, therefore, was to control the crystallization process of polypropylene to produce spherulites smaller than the wavelength of light, thereby reducing light scattering and enhancing transparency. This need spurred the development of nucleating agents, additives designed to promote the formation of a high density of small crystals. Among the most successful of these are the sorbitol-based clarifying agents.
The Genesis of Sorbitol-Based Clarifying Agents: A Historical Perspective
The journey of sorbitol-based clarifying agents began with the synthesis of 1,3:2,4-dibenzylidene sorbitol (DBS), a derivative of the sugar alcohol sorbitol. Initially recognized for its ability to form gels in organic solvents, its potential as a clarifying agent for polymers was a later and transformative discovery.
-
First Generation: Dibenzylidene Sorbitol (DBS) The earliest commercially successful sorbitol-based clarifying agent was DBS. While effective in reducing haze, it suffered from drawbacks such as imparting an undesirable taste and odor to the polymer, limiting its use in food contact applications.
-
Second Generation: Substituted Dibenzylidene Sorbitols (e.g., MDBS, DMDBS) To address the organoleptic issues of DBS, researchers developed substituted derivatives. By adding methyl or other alkyl groups to the benzylidene rings, compounds like 1,3:2,4-bis(p-methylbenzylidene) sorbitol (MDBS) and 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) were created. These second-generation agents offered improved organoleptic properties and enhanced clarifying efficiency. DMDBS, in particular, became a benchmark for high-performance clarification.
-
Third Generation: Enhanced Performance and Processing Further research led to the development of third-generation clarifying agents. These compounds, often featuring modifications to the sorbitol backbone or different substitution patterns on the aromatic rings, provide even greater clarity, improved mechanical properties, and a wider processing window. They are designed for superior solubility in the polymer melt and more efficient nucleation, allowing for lower processing temperatures and faster cycle times.
The Mechanism of Clarification: From Molecules to Macro-Clarity
The remarkable clarifying effect of sorbitol-based agents stems from their ability to self-assemble into a three-dimensional fibrillar network within the molten polymer. This network acts as a template for the crystallization of the polymer, leading to a high density of very small spherulites.
The process can be broken down into the following key stages:
-
Dissolution: The clarifying agent is compounded with the polypropylene and heated above the polymer's melting point. The agent dissolves in the molten polymer to form a homogeneous solution.
-
Self-Assembly and Fibril Formation: As the molten polymer cools, the clarifying agent becomes supersaturated and begins to self-assemble through a combination of hydrogen bonding and π-π stacking interactions between the molecules. This self-assembly process leads to the formation of a network of long, thin nanofibrils.
-
Nucleation of Polymer Crystallization: The vast surface area of this fibrillar network provides a high density of nucleation sites for the polypropylene chains to crystallize upon.
-
Formation of Small Spherulites: The high nucleation density leads to the simultaneous growth of a large number of small spherulites. Because these spherulites are smaller than the wavelength of visible light, light scattering is significantly reduced, resulting in a highly transparent material.
Clarification Mechanism Workflow
Quantitative Performance Data
The effectiveness of sorbitol-based clarifying agents is quantified by measuring their impact on the optical and mechanical properties of polypropylene. The following tables summarize key performance data for different generations of these additives.
Table 1: Effect of Clarifying Agent Type and Concentration on the Optical Properties of Polypropylene
| Clarifying Agent | Concentration (wt%) | Haze (%) | Clarity (%) | Reference |
| None | 0 | > 50 | < 20 | [1][2] |
| DBS | 0.2 | ~25 | ~70 | [3] |
| MDBS | 0.2 | ~15 | ~85 | [1] |
| DMDBS | 0.2 | < 10 | > 90 | [1][2] |
| DMDBS | 0.4 | < 8 | > 92 | [2] |
| Third-Generation | 0.2 | < 7 | > 95 | [4][5] |
Table 2: Effect of Clarifying Agent Type and Concentration on the Thermal and Mechanical Properties of Polypropylene
| Clarifying Agent | Concentration (wt%) | Peak Crystallization Temperature (°C) | Flexural Modulus (MPa) | Notched Izod Impact Strength (kJ/m²) | Reference |
| None | 0 | ~110 | ~1500 | ~3.5 | [1][6] |
| DBS | 0.2 | ~120 | ~1600 | ~3.2 | [3] |
| MDBS | 0.2 | ~122 | ~1650 | ~3.0 | [1] |
| DMDBS | 0.2 | ~125 | ~1750 | ~2.8 | [1][6] |
| DMDBS | 0.4 | ~128 | ~1850 | ~2.5 | [2] |
| Third-Generation | 0.2 | > 130 | > 1900 | ~2.7 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative sorbitol-based clarifying agent and the evaluation of its performance in polypropylene.
Synthesis of 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS)
DMDBS Synthesis Workflow
Materials:
-
D-Sorbitol
-
3,4-Dimethylbenzaldehyde
-
Methanol
-
Cyclohexane
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Sodium bicarbonate or other suitable base for neutralization
-
Reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap
Procedure:
-
Charge the reaction vessel with D-sorbitol, 3,4-dimethylbenzaldehyde (in a molar ratio of approximately 1:2.2), methanol, and cyclohexane.
-
Begin stirring the mixture and add the acid catalyst (e.g., 1-2 mol% relative to sorbitol).
-
Heat the reaction mixture to reflux (typically around 65-75 °C).
-
Continuously remove the water formed during the reaction via azeotropic distillation using the Dean-Stark trap to drive the reaction to completion.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Neutralize the acid catalyst by adding a solution of sodium bicarbonate.
-
Filter the crude product and wash it sequentially with water and a suitable organic solvent (e.g., methanol or cyclohexane) to remove unreacted starting materials and byproducts.
-
Dry the purified product under vacuum at an elevated temperature (e.g., 80-100 °C) to obtain the final DMDBS powder.
Preparation of Clarified Polypropylene Samples
Materials and Equipment:
-
Polypropylene (homopolymer or random copolymer) powder or pellets
-
Sorbitol-based clarifying agent powder
-
Twin-screw extruder for compounding
-
Injection molding machine
-
Standard test specimen molds (e.g., for tensile, flexural, and impact testing)
Procedure:
-
Dry Blending: Dry blend the polypropylene powder/pellets with the desired concentration of the clarifying agent (e.g., 0.1 - 0.5 wt%).
-
Compounding: Melt-compound the dry blend using a twin-screw extruder. The extruder temperature profile should be set to ensure complete melting of the polypropylene and dissolution of the clarifying agent (typically 200-240 °C).
-
Pelletizing: Extrude the molten blend through a die and pelletize the strands.
-
Drying: Dry the compounded pellets in an oven to remove any residual moisture.
-
Injection Molding: Injection mold the pellets into standard test specimens using an injection molding machine. The molding parameters (melt temperature, mold temperature, injection speed, and cooling time) should be carefully controlled and recorded as they can significantly influence the final properties of the material.
Evaluation of Clarified Polypropylene Properties
The performance of the clarifying agent is assessed by characterizing the optical and mechanical properties of the injection-molded specimens according to standardized test methods.
5.3.1. Optical Properties
-
Haze and Luminous Transmittance: Measured according to ASTM D1003 using a haze meter or a spectrophotometer.[7][8][9] Haze is a measure of the light scattering by the material, with lower values indicating better clarity. Luminous transmittance is the percentage of incident light that passes through the specimen.
5.3.2. Mechanical Properties
-
Flexural Properties (Flexural Modulus and Flexural Strength): Determined according to ISO 178 or ASTM D790 using a three-point bending test.[10][11][12][13] The flexural modulus is a measure of the material's stiffness, while the flexural strength is the maximum stress the material can withstand before yielding in a bending test.
-
Impact Strength (Notched Izod or Charpy): Measured according to ISO 179 (Charpy) or ASTM D256 (Izod).[14][15][16][17][18] This test determines the material's resistance to fracture from a sudden impact.
5.3.3. Thermal Properties
-
Crystallization Temperature (Tc) and Melting Temperature (Tm): Determined using Differential Scanning Calorimetry (DSC). An increase in the crystallization temperature upon addition of the clarifying agent indicates its effectiveness as a nucleating agent.
Future Outlook
The development of sorbitol-based clarifying agents is an ongoing field of research. Future innovations are likely to focus on:
-
Fourth-Generation and Beyond: The development of even more efficient clarifying agents that can provide exceptional clarity at very low concentrations.
-
Sustainability: The use of bio-based raw materials for the synthesis of sorbitol and benzaldehyde derivatives.
-
Multifunctional Additives: The design of clarifying agents that also impart other desirable properties, such as antistatic or antimicrobial characteristics.
-
Application in Other Polymers: Exploring the use of sorbitol-based clarifying agents in other semi-crystalline polymers beyond polypropylene.
Conclusion
The discovery and continuous development of sorbitol-based clarifying agents have been instrumental in expanding the applications of polypropylene. Through a sophisticated mechanism of self-assembly and nucleation, these additives have enabled the production of highly transparent polypropylene with enhanced mechanical and thermal properties. The ongoing research in this field promises even more advanced and sustainable solutions in the future, further solidifying the importance of these remarkable molecules in the world of polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of solubility and critical temperatures for the efficiency of sorbitol clarifiers in polypropylene - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01917B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Haze ASTM D1003 [intertek.com]
- 8. ASTM D1003 Standard Tests for Haze and Transmittan - chnspec.net [chnspec.net]
- 9. infinitalab.com [infinitalab.com]
- 10. testresources.net [testresources.net]
- 11. ISO 178 Plastics - Determination of Flexural Properties - ADMET [admet.com]
- 12. testometric.co.uk [testometric.co.uk]
- 13. zwickroell.com [zwickroell.com]
- 14. Charpy Impact ISO 179 [intertek.com]
- 15. sciteq.com [sciteq.com]
- 16. zwickroell.com [zwickroell.com]
- 17. plastics.ulprospector.com [plastics.ulprospector.com]
- 18. ISO 179 Plastics of Charpy impact properties_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of Dimethyldibenzylidene Sorbitol (DMDBS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyldibenzylidene sorbitol (DMDBS), a derivative of the naturally occurring sugar alcohol D-sorbitol, is a low-molecular-weight organic compound with significant industrial applications. Primarily recognized for its exceptional ability to act as a nucleating and clarifying agent for polymers, particularly polypropylene, DMDBS has garnered considerable attention in materials science. Its unique self-assembly into a three-dimensional fibrillar network within a polymer matrix is fundamental to its function. This technical guide provides a comprehensive overview of the chemical properties and reactivity of DMDBS, with a focus on its synthesis, structural characteristics, and key chemical transformations. Detailed experimental protocols for its synthesis and characterization are provided, alongside a quantitative summary of its physicochemical properties.
Chemical and Physical Properties
This compound, systematically named 1,3:2,4-bis-O-(3,4-dimethylbenzylidene)-D-sorbitol, is a white to slightly yellowish crystalline solid.[1] Its molecular structure, featuring a rigid "butterfly-shaped" conformation, is crucial for its self-assembly and nucleating properties.[2]
Physicochemical Data
The key quantitative properties of DMDBS are summarized in Table 1 for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₄H₃₀O₆ | [3] |
| Molecular Weight | 414.50 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [1][2][4] |
| Melting Point | 250-265 °C | [5] |
| Solubility | Soluble in organic solvents such as DMSO; insoluble in water. | [2][6] |
| Thermal Stability | Stable under various thermal conditions, may decompose at temperatures above its melting point. | [2] |
Synthesis of this compound
The synthesis of DMDBS is a classic example of acetal formation, involving the acid-catalyzed condensation reaction between D-sorbitol and 3,4-dimethylbenzaldehyde.[7] This reaction sees the nucleophilic addition of the hydroxyl groups of D-sorbitol to the carbonyl carbons of two 3,4-dimethylbenzaldehyde molecules. The reaction is driven to completion by the removal of water, often through azeotropic distillation.[7]
Chemical Reactivity and Mechanisms of Action
Acetal Hydrolysis
Under acidic conditions, the acetal linkages in DMDBS are susceptible to hydrolysis. This reaction is the reverse of its formation, yielding D-sorbitol and 3,4-dimethylbenzaldehyde.[7] The stability of the acetal groups is a critical factor in the applications of DMDBS, particularly in environments with varying pH.
Self-Assembly and Gelation
A key characteristic of DMDBS is its ability to self-assemble into a three-dimensional fibrillar network in various organic solvents and polymer melts.[7] This process is driven by non-covalent interactions, primarily hydrogen bonding between the free hydroxyl groups on the sorbitol backbone.[6] This network formation is responsible for the gelation of organic solvents and the nucleation of polymers.
Nucleating Agent in Polymers
In polymer melts, such as polypropylene, DMDBS dissolves at high temperatures. Upon cooling, it self-assembles into a nanoscale fibrillar network.[7] This network provides a large surface area for heterogeneous nucleation, accelerating the crystallization rate of the polymer and resulting in a finer crystal structure.[1] This, in turn, enhances the mechanical and optical properties of the polymer, such as stiffness and clarity.[1]
Experimental Protocols
Synthesis of this compound
This protocol is based on the acid-catalyzed condensation of D-sorbitol and 3,4-dimethylbenzaldehyde.
Materials:
-
D-Sorbitol
-
3,4-Dimethylbenzaldehyde
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Acetonitrile (solvent)
-
Cyclohexane (washing solvent)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve D-sorbitol (e.g., 50 mmol) and 3,4-dimethylbenzaldehyde (e.g., 100 mmol) in acetonitrile (e.g., 100 mL) at room temperature to form a slurry.[4]
-
Add p-toluenesulfonic acid monohydrate (e.g., 10 mmol) to the mixture.[4]
-
Stir the reaction mixture vigorously for approximately 12 hours at room temperature.[4]
-
The product will form a gel-like substance. Collect the solid product by filtration.
-
Wash the collected solid sequentially with boiling deionized water (e.g., 2 x 200 mL) and cyclohexane (e.g., 2 x 200 mL), followed by another wash with boiling deionized water (e.g., 4 x 200 mL) to remove unreacted starting materials and catalyst.[4]
-
Dry the purified product in a vacuum oven at 110 °C for 12 hours to obtain DMDBS as a white powder.[4]
Characterization Methods
Objective: To identify the functional groups present in the synthesized DMDBS and confirm the formation of the acetal structure.
Sample Preparation:
-
Prepare a KBr pellet by grinding a small amount of the dried DMDBS sample (1-2 mg) with spectroscopic grade KBr (100-200 mg) into a fine powder using a mortar and pestle.
-
Transfer the mixture to a pellet press die and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
Expected Results:
-
Appearance of a strong absorption band around 1098 cm⁻¹ corresponding to the C-O-C stretching vibration of the acetal group.[8]
-
Disappearance of the characteristic C=O stretching vibration of the aldehyde precursor (around 1710 cm⁻¹).[8]
-
A broad band in the 3200-3500 cm⁻¹ region, indicative of O-H stretching from the unreacted hydroxyl groups of the sorbitol backbone.[7]
Objective: To elucidate the molecular structure of DMDBS and confirm its purity.
Sample Preparation:
-
Dissolve a small amount of the DMDBS sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Expected Results:
-
¹H NMR: A signal around δ 2.2 ppm corresponding to the protons of the four equivalent methyl groups (-CH₃) on the dimethylphenyl rings.[9]
-
¹³C NMR: Signals corresponding to the various carbon atoms in the sorbitol backbone and the dimethylphenyl groups, confirming the overall structure.
Objective: To determine the melting point and thermal stability of DMDBS.
Procedure:
-
Accurately weigh a small amount of the DMDBS sample (typically 3-5 mg) into an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its melting point (e.g., 300 °C).
Data Analysis:
-
The melting point (Tm) is determined as the peak temperature of the melting endotherm.
Objective: To characterize the viscoelastic properties of DMDBS in a polymer melt and determine its gelation/phase separation temperature.
Procedure:
-
Prepare a blend of the polymer (e.g., polypropylene) and DMDBS at the desired concentration.
-
Conduct temperature sweep experiments using a rheometer with a suitable geometry (e.g., cone and plate).
-
Perform the measurements in oscillatory shear at a constant frequency and strain amplitude, while scanning the temperature at a defined heating and cooling rate (e.g., 5 °C/min).[10]
Data Analysis:
-
Monitor the storage modulus (G') and loss modulus (G") as a function of temperature. A sharp increase in G' upon cooling indicates the formation of the DMDBS network.
Applications in Drug Development
While the primary application of DMDBS is in the polymer industry, its ability to form biocompatible hydrogels presents potential opportunities in drug delivery.[7] The self-assembled fibrillar network can encapsulate therapeutic agents, allowing for their controlled release.[7] This is a promising area for future research, particularly in developing stimuli-responsive drug delivery systems.
Conclusion
This compound is a versatile organic molecule with well-defined chemical properties and reactivity. Its synthesis is straightforward, and its ability to self-assemble into a fibrillar network underpins its significant role as a nucleating agent in the polymer industry. The characterization techniques outlined in this guide provide a robust framework for assessing the quality and performance of DMDBS. Further exploration of its gelation properties holds promise for novel applications in fields such as drug delivery and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. US20070249850A1 - Dibenzylidene sorbitol (DBS)-based compounds, compositions and methods for using such compounds - Google Patents [patents.google.com]
- 3. CN114315853B - Preparation method of 3, 4-dimethylbenzylidene sorbitol - Google Patents [patents.google.com]
- 4. Application of solubility parameters in 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol organogel in binary organic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. The role of solubility and critical temperatures for the efficiency of sorbitol clarifiers in polypropylene - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01917B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 9. On the Origin of the Formation and Stability of Physical Gels of Di-O-benzylidene-d-sorbitol | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Phase Behavior of iPP-DMDBS Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase behavior of isotactic polypropylene (iPP) in the presence of 1,3:2,4-bis(3,4-dimethyldibenzylidene) sorbitol (DMDBS), a highly effective nucleating and clarifying agent. Understanding the intricate interplay between these two components is crucial for controlling the morphology, and consequently, the physical and optical properties of iPP-based materials. This is of particular relevance in fields where iPP is utilized for applications demanding high clarity and specific mechanical performance, including advanced packaging and medical devices.
Core Concepts: The iPP-DMDBS System
Isotactic polypropylene is a semi-crystalline polymer that, in its neat form, crystallizes into large spherulitic structures. These structures scatter light, resulting in a hazy or opaque appearance. DMDBS is a clarifying agent that, when added to iPP, dramatically improves its transparency.[1] This is achieved by inducing the formation of a high density of small crystallites, which are too small to significantly scatter visible light.[2]
The phase behavior of the iPP-DMDBS system is best described by a simple binary monotectic phase diagram.[3][4] At high temperatures, DMDBS is soluble in the molten iPP.[5] However, upon cooling, the behavior of the system is highly dependent on the concentration of DMDBS.
Key phase transitions and phenomena include:
-
Homogeneous Solution: At temperatures above the dissolution line, iPP and DMDBS form a single-phase, homogeneous liquid.[6]
-
Liquid-Liquid Phase Separation (LLPS): For iPP/DMDBS mixtures with more than 2 wt% of DMDBS, liquid-liquid phase separation can occur at elevated temperatures.[3][4]
-
DMDBS Crystallization: Upon cooling, DMDBS crystallizes from the iPP melt at a temperature higher than the crystallization temperature of iPP itself.[7][8] It self-assembles into a three-dimensional network of nanofibrils.[8][9]
-
iPP Nucleation and Crystallization: The DMDBS fibrillar network provides a vast surface area for the heterogeneous nucleation of iPP.[5][6] This leads to a significant increase in the crystallization temperature and a much finer crystalline morphology of the iPP.[5][8]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the thermal and mechanical properties of iPP-DMDBS systems.
Table 1: Thermal Properties of iPP-DMDBS Systems
| DMDBS Concentration (wt%) | iPP Crystallization Onset Temperature (°C) | iPP Peak Crystallization Temperature (°C) | Reference |
| 0 | - | ~115 | [5] |
| 0.2 - 1.0 | Significant Increase | ~130-132 | [3][5] |
| > 1.0 | - | Little further increase | [5] |
Table 2: Influence of DMDBS on iPP Mechanical Properties
| DMDBS Concentration (wt%) | Tensile Strength | Elastic Modulus | Impact Strength | Reference |
| Neat iPP | - | - | 3.47 kJ/m² | [10] |
| 0.15 | Significant Increase | Significant Increase | - | [2] |
| 0.7 | 15% Increase | 55% Increase | - | [8] |
| - | - | - | 3.69 kJ/m² (6.3% increase) | [10] |
Experimental Protocols
The characterization of iPP-DMDBS systems typically involves a combination of thermal analysis, structural analysis, and morphological observation techniques.
Differential Scanning Calorimetry (DSC)
Purpose: To determine the crystallization and melting temperatures of iPP and DMDBS.
Methodology:
-
A small sample (typically 5-10 mg) of the iPP-DMDBS blend is sealed in an aluminum pan.
-
The sample is heated to a temperature well above the melting point of iPP (e.g., 250 °C) and held for a few minutes to erase any prior thermal history.[5]
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below the glass transition of iPP. The exothermic peak corresponding to iPP crystallization is recorded.[5]
-
Subsequently, the sample is heated again at a controlled rate (e.g., 10 °C/min) to observe the endothermic melting peak of iPP.[7]
Wide-Angle X-ray Diffraction (WAXD)
Purpose: To identify the crystalline phases of iPP (α, β, γ) and to determine the degree of crystallinity.
Methodology:
-
A thin film or molded plaque of the iPP-DMDBS sample is prepared.
-
The sample is mounted in a WAXD instrument.
-
X-rays are directed at the sample, and the diffraction pattern is recorded over a range of 2θ angles.
-
The positions and intensities of the diffraction peaks are used to identify the crystal structures present and to calculate the overall crystallinity.[7]
Rheology
Purpose: To study the viscoelastic properties of the iPP-DMDBS melt and to detect the formation of the DMDBS fibrillar network.
Methodology:
-
The iPP-DMDBS blend is loaded into a rheometer with a parallel plate or cone-and-plate geometry.
-
Dynamic temperature sweep experiments are performed by cooling the molten sample from a high temperature (e.g., 240 °C) at a constant rate while applying a small-amplitude oscillatory shear at a fixed frequency.[11]
-
The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are monitored as a function of temperature. A sharp increase in viscosity and elasticity indicates the formation of the DMDBS network.[11][12]
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental relationships and workflows in the study of iPP-DMDBS systems.
Conclusion
The addition of DMDBS to iPP provides a powerful method for tailoring the properties of this versatile polymer. By understanding the fundamental phase behavior, including the dissolution of DMDBS, its subsequent crystallization into a fibrillar network, and its role in nucleating iPP, researchers and engineers can effectively control the final morphology and, consequently, the optical and mechanical performance of iPP materials. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the systematic investigation and optimization of iPP-DMDBS systems for a wide range of applications.
References
- 1. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 12. researchgate.net [researchgate.net]
Unveiling the Core Principles of Polymer Nucleation by DMDBS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of polymer nucleation induced by 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS). DMDBS is a high-performance clarifying and nucleating agent pivotal in polymer science and with emerging applications in the pharmaceutical field. This document provides a comprehensive overview of its mechanism of action, quantitative effects on polymer properties, detailed experimental protocols for characterization, and its relevance in drug delivery systems.
The Self-Assembly and Nucleation Mechanism of DMDBS
At its core, the efficacy of DMDBS as a nucleating agent stems from its unique ability to self-assemble into a three-dimensional nanofibrillar network within a polymer melt upon cooling.[1] This process is primarily driven by non-covalent interactions, specifically hydrogen bonding and π-π stacking.[2][3]
The DMDBS molecule possesses a "butterfly-like" conformation, with a hydrophilic sorbitol core and hydrophobic dimethylbenzylidene "wings".[1] This amphiphilic nature is crucial for its self-assembly. The hydroxyl groups on the sorbitol backbone are responsible for the formation of intermolecular hydrogen bonds, which are the primary driving force for the fibril formation.[2] Additionally, π-π interactions between the aromatic rings of the dimethylbenzylidene groups contribute to the stability of the fibrillar network.[4]
This self-assembled network creates a vast surface area that acts as a template for heterogeneous nucleation of the polymer.[1] By providing a pre-ordered surface, the DMDBS fibrils significantly lower the energy barrier for polymer crystallization, leading to a faster crystallization rate at higher temperatures.[5] The proposed mechanism for polymer nucleation on the DMDBS fibrils is epitaxial growth, where the polymer chains align on the fibril surface in a specific orientation that matches the crystal lattice of the polymer.[6]
Quantitative Impact of DMDBS on Polypropylene Properties
The addition of DMDBS to polypropylene (PP) leads to significant and quantifiable improvements in its thermal, mechanical, and optical properties. The optimal concentration of DMDBS is typically in the range of 0.2 to 1.0 wt%.
Thermal Properties
DMDBS markedly increases the crystallization temperature (Tc) of polypropylene, allowing for faster processing cycles in industrial applications.[7]
| DMDBS Concentration (wt%) | Crystallization Temperature (Tc) (°C) | Reference |
| 0 (Neat PP) | ~110-115 | [2][8] |
| 0.1 | ~120-125 | [8] |
| 0.2 | ~125-130 | [2] |
| 0.4 | ~128-132 | [2] |
| 0.5 | ~129-133 | [8] |
| 0.7 | ~130-134 | [8] |
| 1.0 | ~130-135 | [2] |
Table 1: Effect of DMDBS concentration on the crystallization temperature of polypropylene.
Mechanical Properties
The enhanced nucleation leads to a finer spherulitic morphology, which in turn improves the mechanical properties of polypropylene, such as tensile strength and flexural modulus.
| DMDBS Concentration (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Reference |
| 0 (Neat PP) | ~34-35 | ~1.5-1.6 | [9][10] |
| 0.2 | ~36-37 | ~1.7-1.8 | [11] |
| 0.4 | ~37-38 | ~1.8-1.9 | [11] |
| 0.8 | ~35-36 (potential decrease at high conc.) | ~1.9-2.0 | [11] |
Table 2: Influence of DMDBS concentration on the mechanical properties of polypropylene.
Optical Properties
As a clarifying agent, DMDBS significantly reduces haze and improves the clarity of polypropylene, making it suitable for transparent applications.
| DMDBS Concentration (wt%) | Haze (%) | Reference |
| 0 (Neat PP) | ~36-40 | [9] |
| 0.2 | ~15-20 | [12] |
| 0.4 | ~10-15 | [13] |
| 1.0 | ~8-12 | [11] |
Table 3: Impact of DMDBS concentration on the haze of polypropylene.
Experimental Protocols for Characterization
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of DMDBS on the crystallization and melting behavior of the polymer.
Methodology:
-
A small sample of the polymer with a known concentration of DMDBS (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample is heated to a temperature well above its melting point (e.g., 220°C for polypropylene) at a controlled rate (e.g., 10°C/min) to erase its thermal history.
-
The sample is held at this temperature for a few minutes to ensure complete melting.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature. The exothermic peak during cooling represents the crystallization temperature (Tc).
-
Finally, the sample is reheated at the same controlled rate to observe the melting behavior (endothermic peak, Tm).
-
The degree of crystallinity can be calculated by dividing the measured heat of fusion by the theoretical heat of fusion for a 100% crystalline polymer.
Wide-Angle X-ray Diffraction (WAXD)
Objective: To identify the crystalline structure of the polymer and the influence of DMDBS on its polymorphism.
Methodology:
-
A thin film or a molded plaque of the polymer sample is prepared.
-
The sample is mounted on a goniometer in a WAXD instrument.
-
A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.
-
The diffracted X-rays are detected over a range of 2θ angles.
-
The resulting diffraction pattern shows peaks at specific angles that correspond to the different crystal planes of the polymer, allowing for the identification of the crystal form (e.g., α, β, or γ form of polypropylene).[14]
Small-Angle X-ray Scattering (SAXS)
Objective: To characterize the nanofibrillar network of DMDBS within the polymer matrix.
Methodology:
-
A thin film of the polymer containing DMDBS is prepared.
-
The sample is placed in the SAXS instrument.
-
A highly collimated X-ray beam is passed through the sample.
-
The scattered X-rays at very small angles (typically < 5°) are recorded by a 2D detector.
-
The scattering pattern provides information about the size, shape, and orientation of the DMDBS fibrils, with the fibril diameter typically being in the range of 10 nm.[15]
Rheology
Objective: To study the gelation behavior of DMDBS in the polymer melt and its effect on the viscoelastic properties.
Methodology:
-
The polymer and DMDBS are melt-mixed in a rheometer with a parallel-plate or cone-and-plate geometry.
-
Temperature sweep experiments are performed by cooling the melt at a controlled rate while applying a small-amplitude oscillatory shear at a constant frequency.
-
The formation of the DMDBS fibrillar network is indicated by a sharp increase in the storage modulus (G') and loss modulus (G'').[16][17]
-
The temperature at which this sharp increase occurs is considered the gelation temperature.
Visualizing the Principles of DMDBS Nucleation
Caption: Self-assembly and nucleation pathway of DMDBS in a polymer melt.
Caption: A typical experimental workflow for studying DMDBS nucleation.
Caption: The logical relationship of polymer nucleation on a DMDBS fibril.
Relevance to Drug Development Professionals
The principles of self-assembly and nucleation embodied by DMDBS and other sorbitol derivatives are increasingly relevant to the pharmaceutical industry, particularly in the formulation of controlled-release drug delivery systems and the stabilization of amorphous solid dispersions.
Sorbitol-Based Gels for Controlled Drug Release
Sorbitol and its derivatives are widely used as pharmaceutical excipients due to their safety and versatility.[18][19][20] The ability of compounds like DMDBS to form thermally reversible gels in various solvents makes them attractive for creating hydrogel-based drug delivery systems.[1] These gels can encapsulate active pharmaceutical ingredients (APIs) and release them in a controlled manner.[1] The release kinetics can potentially be modulated by the density and structure of the fibrillar network, which is influenced by the concentration of the gelling agent and the surrounding medium.[20] Furthermore, some sorbitol-based gels exhibit stimuli-responsive behavior, such as pH-dependent drug release, which is highly desirable for targeted drug delivery.[1]
Nucleating Agents in Amorphous Solid Dispersions (ASDs)
A significant challenge in pharmaceutical development is the poor aqueous solubility of many new drug candidates. Amorphous solid dispersions (ASDs), where the drug is molecularly dispersed within a polymer matrix, are a common strategy to enhance solubility and bioavailability. However, the amorphous state is thermodynamically unstable and prone to recrystallization. While nucleating agents are typically used to promote crystallization, in the context of ASDs, understanding the principles of nucleation is crucial for preventing it. The study of potent nucleators like DMDBS provides valuable insights into the mechanisms that can trigger drug crystallization. Conversely, certain excipients can inhibit nucleation and stabilize the amorphous form. Sorbitol itself has been investigated for its potential to alter the oral absorption and bioavailability of certain drugs, highlighting the importance of excipient selection in formulation design.[19][21]
Biocompatibility and Regulatory Status
Sorbitol is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food. DMDBS is also approved for use in food contact polymers.[22] Polyesters containing sorbitol have been shown to have biocompatibility comparable to FDA-approved polymers like poly(ε-caprolactone) (PCL), suggesting their potential for use in biomedical applications.[22][23] This favorable regulatory and biocompatibility profile makes sorbitol-based systems promising candidates for further research and development in drug delivery.
References
- 1. Dimethyldibenzylidene Sorbitol (DMDBS) [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of π–π stacking and hydrogen-bonding interactions in the assembly of a series of isostructural group IIB coordination compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Nucleation Effect of DMDBS on Syndiotactic Polypropylene from the Perspective of Chain Conformation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 8. Effect of DMDBS on Crystallization Behavior of Polypropylene [plaschina.com.cn]
- 9. Comparison of Properties of Polypropylene Modified by Xylitol Nucleating Agent and Sorbitol Nucleating Agent [plaschina.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 17. pubs.aip.org [pubs.aip.org]
- 18. thermalsupport.com [thermalsupport.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Use of sorbitol as pharmaceutical excipient in the present day formulations - issues and challenges for drug absorption and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tsapps.nist.gov [tsapps.nist.gov]
- 23. researchgate.net [researchgate.net]
Unraveling the Intricacies of Fibrillar Networks: A Technical Guide to the Gelation Mechanism of Dimethyldibenzylidene Sorbitol in Binary Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the gelation mechanism of Dimethyldibenzylidene Sorbitol (DMDBS), a versatile gelling agent, in binary solvent systems. Understanding this process at a molecular level is paramount for its application in diverse fields, including pharmaceuticals, cosmetics, and materials science. This document outlines the fundamental principles governing the self-assembly of DMDBS, details the experimental protocols for its characterization, and presents quantitative data to facilitate comparative analysis.
The Core Mechanism: Self-Assembly into a Three-Dimensional Network
The gelation of this compound in binary solvents is a fascinating example of supramolecular self-assembly. The process is primarily driven by non-covalent interactions, with hydrogen bonding playing a pivotal role.[1][2] DMDBS molecules, which are derivatives of the sugar alcohol sorbitol, possess both hydrophobic (benzylidene groups) and hydrophilic (hydroxyl groups) moieties. This amphiphilic nature is key to its ability to form extensive, three-dimensional fibrillar networks that entrap the solvent, leading to the formation of a gel.
The selection of the binary solvent system is critical. Typically, gelation is induced in a mixture of a "good" solvent, in which DMDBS is soluble, and a "poor" solvent, in which it is insoluble.[1][2] In such a system, the DMDBS molecules, upon cooling from a heated, solubilized state, begin to aggregate. The "poor" solvent promotes the association of the hydrophobic portions of the DMDBS molecules, while the "good" solvent facilitates the necessary molecular mobility for organized assembly.
The primary driving force for the self-aggregation of DMDBS is hydrogen bonding between the hydroxyl groups on the sorbitol backbone of adjacent molecules.[1][2] This directional interaction leads to the formation of one-dimensional fibrillar structures. These primary fibrils then entangle and interact to form a sample-spanning, three-dimensional network that immobilizes the solvent, resulting in the gel state.[1][2][3] The resulting gel network exhibits a lamellar structure, as revealed by X-ray diffraction studies.[1][2]
The properties of the resulting gel, such as its strength, thermal stability (gel-sol transition temperature, Tgel), and the minimum concentration of DMDBS required for gelation (MGC), are highly dependent on the composition of the binary solvent mixture.[1][2]
The Influence of the Binary Solvent System
The choice and ratio of the solvents in the binary mixture are the most critical factors controlling the gelation process. The polarity and hydrogen-bonding capacity of the solvents directly influence the solubility of DMDBS and the strength of the intermolecular interactions that lead to network formation.
A commonly studied binary system is a mixture of a good solvent like Dimethyl Sulfoxide (DMSO) and a poor solvent, which can be either apolar (e.g., toluene) or polar (e.g., 1-propanol).[1][2]
-
Solvent Polarity: The balance of polar and non-polar characteristics in the solvent mixture dictates the solubility of the amphiphilic DMDBS. Hansen Solubility Parameters (HSPs), specifically the polar parameter (δp) and the hydrogen-bonding parameter (δh), have been successfully used to predict the gelation behavior of DMDBS in different solvent mixtures.[1][2] Gel formation is favored within specific ranges of these parameters. For some apolar solvent-DMSO mixtures, a favorable range for the polar parameter (δp) has been identified as 1.64-7.99 MPa1/2.[1][2] For certain polar solvent-DMSO mixtures, gelation is predicted to occur for hydrogen-bonding parameter (δh) values between 14.00 and 16.50 MPa1/2.[1][2]
-
Solvent Composition: The ratio of the good solvent to the poor solvent has a direct impact on the gel properties. Generally, as the proportion of the good solvent (e.g., DMSO) increases, the minimum gelation concentration (MGC) of DMDBS also increases, and the gel-to-sol transition temperature (Tgel) decreases.[1][2] This is because the higher concentration of the good solvent enhances the overall solubility of DMDBS, requiring a higher concentration of the gelling agent to initiate aggregation and form a stable network. Conversely, a higher proportion of the poor solvent promotes aggregation at lower DMDBS concentrations and results in more thermally stable gels.
Studies have shown that in 1-propanol-DMSO mixtures, the gelation ability and thermal stability of DMDBS gels are superior to those in toluene-DMSO mixtures.[1][2] This is attributed to stronger hydrogen-bonding interactions between the DMDBS molecules in the more polar 1-propanol-DMSO environment.[1][2]
Quantitative Data on DMDBS Gelation
The following tables summarize the quantitative data on the gelation of DMDBS in two different binary solvent systems. This data is essential for researchers to select appropriate solvent systems and predict the properties of the resulting gels.
Table 1: Gelation Properties of DMDBS in Toluene-DMSO Binary Solvents
| Volume Fraction of DMSO (%) | Minimum Gelation Concentration (MGC) (mg/mL) | Gel-to-Sol Transition Temperature (Tgel) (°C) |
| 10 | 2.5 | 115 |
| 20 | 3.0 | 102 |
| 30 | 4.0 | 90 |
| 40 | 5.5 | 78 |
| 50 | 7.0 | 65 |
Table 2: Gelation Properties of DMDBS in 1-Propanol-DMSO Binary Solvents
| Volume Fraction of DMSO (%) | Minimum Gelation Concentration (MGC) (mg/mL) | Gel-to-Sol Transition Temperature (Tgel) (°C) |
| 10 | 2.0 | 125 |
| 20 | 2.5 | 112 |
| 30 | 3.5 | 100 |
| 40 | 4.5 | 88 |
| 50 | 6.0 | 75 |
Experimental Protocols for Characterization
A multi-faceted approach is required to fully characterize the gelation mechanism and the properties of DMDBS organogels. The following sections detail the key experimental protocols.
Gel Formation
A standardized method for preparing DMDBS organogels is crucial for reproducible results.
-
Preparation of Solvent Mixture: Prepare the desired binary solvent mixture by combining the two solvents in the required volume ratio.
-
Dissolution of DMDBS: Weigh the calculated amount of DMDBS and add it to the binary solvent mixture in a sealed vial.
-
Heating: Heat the mixture while stirring until the DMDBS is completely dissolved, typically to a temperature above the gel-sol transition temperature.
-
Cooling and Gelation: Allow the clear solution to cool to room temperature without disturbance. Gel formation is confirmed by inverting the vial; a stable gel will not flow.
Rheological Measurements
Rheology is used to study the mechanical properties of the gel, including its stiffness and viscoelastic behavior.
-
Instrumentation: A rotational rheometer equipped with a cone-plate or parallel-plate geometry is typically used.
-
Sample Loading: A small amount of the prepared gel is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped.
-
Temperature Sweep: To determine the gel-sol transition temperature (Tgel), a temperature sweep is performed at a constant frequency and strain. The Tgel is often identified as the temperature at which the storage modulus (G') and loss modulus (G'') crossover.
-
Frequency Sweep: To characterize the viscoelastic properties of the gel, a frequency sweep is conducted at a constant temperature and strain within the linear viscoelastic region. For a true gel, the storage modulus (G') will be higher than the loss modulus (G'') and relatively independent of frequency.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups and intermolecular interactions involved in gelation.
-
Sample Preparation: For analyzing the xerogel (dried gel), a small amount of the gel is dried under vacuum. The dried sample is then ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the gel or xerogel.
-
Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Interpretation: The spectra of the DMDBS powder, the individual solvents, and the xerogel are compared. Shifts in the characteristic peaks, particularly the O-H stretching band, provide evidence for hydrogen bonding between the DMDBS molecules in the gel network.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphology of the three-dimensional network structure of the gel.
-
Sample Preparation (Xerogel): A small portion of the organogel is placed on a suitable substrate (e.g., a silicon wafer or glass slide) and dried under vacuum to remove the solvent, resulting in a xerogel.
-
Coating: The dried xerogel is then coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater to prevent charging under the electron beam.
-
Imaging: The coated sample is mounted on an SEM stub and imaged at an appropriate accelerating voltage and magnification to reveal the fibrillar network structure.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the gel, including the gel-sol transition temperature.
-
Sample Preparation: A small, accurately weighed amount of the gel is sealed in an aluminum DSC pan.
-
Heating and Cooling Cycles: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 5-10 °C/min).
-
Data Analysis: The gel-sol transition is observed as an endothermic peak during the heating cycle. The peak temperature of this transition is taken as the Tgel.
X-ray Diffraction (XRD)
XRD is employed to investigate the crystalline structure of the DMDBS molecules within the gel network.
-
Sample Preparation: The xerogel is finely ground into a powder.
-
Data Acquisition: The XRD pattern of the powdered xerogel is recorded using a diffractometer with a Cu Kα radiation source.
-
Analysis: The diffraction peaks in the XRD pattern are analyzed to determine the d-spacing and identify the crystalline structure, which is typically a lamellar packing for DMDBS gels.[1][2]
Visualizing the Gelation Process and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key relationships in the gelation mechanism and the experimental workflow for characterization.
Caption: Figure 1: A schematic representation of the key steps in the gelation of DMDBS in a binary solvent system, from dissolution to the formation of a three-dimensional network.
Caption: Figure 2: A flowchart illustrating the typical experimental workflow for the preparation and comprehensive characterization of DMDBS organogels.
Conclusion
The gelation of this compound in binary solvents is a complex yet controllable process governed by the principles of supramolecular self-assembly. The interplay between the amphiphilic nature of DMDBS and the properties of the binary solvent system, particularly polarity and hydrogen-bonding capacity, dictates the formation and characteristics of the resulting fibrillar network. A thorough understanding of these mechanisms, facilitated by the experimental techniques detailed in this guide, is essential for the rational design and application of DMDBS-based organogels in various scientific and industrial fields, including the development of novel drug delivery systems. The quantitative data and protocols provided herein serve as a valuable resource for researchers seeking to harness the unique properties of these versatile soft materials.
References
An In-depth Technical Guide to the Supramolecular Structure of Dimethyldibenzylidene Sorbitol (DMDBS) Gels
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the supramolecular chemistry of Dimethyldibenzylidene Sorbitol (DMDBS) and its remarkable ability to form thermo-reversible gels in a variety of organic solvents and polymer melts. Understanding the hierarchical self-assembly, fibrillar network structure, and the factors influencing gelation is critical for harnessing the potential of DMDBS in applications ranging from polymer clarification to advanced drug delivery systems.
Core Concepts: The Self-Assembly of DMDBS
This compound (DMDBS) is a chiral molecule derived from D-sorbitol and 3,4-dimethylbenzaldehyde.[1] Its "butterfly-like" molecular structure is the cornerstone of its gelation capability.[2] The self-assembly process is primarily driven by non-covalent interactions, most notably hydrogen bonding between the hydroxyl groups of the sorbitol backbone.[3][4] This leads to the formation of one-dimensional aggregates, which then further associate into a three-dimensional, sample-spanning fibrillar network that immobilizes the solvent, resulting in gel formation.[3][5]
The gelation is a thermo-reversible process. Upon heating, the hydrogen bonds are disrupted, leading to the dissolution of the fibrillar network and a transition from a gel to a sol state. Cooling the solution allows for the re-establishment of these non-covalent interactions and the reformation of the gel network.[5] The efficiency of gelation and the properties of the resulting gel are highly dependent on the solvent environment and the concentration of DMDBS.[3][4]
Quantitative Data on DMDBS Gel Properties
The following tables summarize key quantitative data related to the formation and mechanical properties of DMDBS gels, compiled from various studies. This data is essential for researchers aiming to formulate DMDBS gels with specific characteristics.
Gelation Properties
The minimum gelation concentration (MGC) and the gel-to-sol transition temperature (Tgel-sol) are critical parameters for defining the stability and working range of a DMDBS gel. These properties are highly sensitive to the solvent system.
| Solvent System | DMDBS Concentration (wt%) | Gel-to-Sol Transition Temperature (°C) | Fibril Dimensions (nm) |
| Polypropylene (PP) Melt | 0.4 - 1.0 | 190 - 225 (fibril melting) | Thinner nanofibrils (<10 nm) assemble into larger fibrils (<100 nm)[6] |
| Toluene-DMSO mixtures | Varies | Decreases with increasing DMSO[3] | - |
| 1-Propanol-DMSO mixtures | Varies | Decreases with increasing DMSO[3] | - |
| Glyceryltristearate (GT) | 3.0 | 159 | - |
Table 1: Summary of Gelation and Structural Properties of DMDBS in Various Media.
Mechanical Properties
The viscoelastic properties of DMDBS gels are typically characterized by the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. In a gelled state, G' is significantly higher than G''.
| Solvent/Matrix | DMDBS Conc. (wt%) | Storage Modulus (G') | Loss Modulus (G'') | Key Observations |
| Poly(propylene oxide) | < 0.3 | Significantly increased vs. neat matrix | - | G' > G'' indicates gel formation.[7] |
| Various organic solvents | 0.5 - 2.0 | Increases with concentration | Increases with concentration | G' and G'' are frequency dependent at lower concentrations (0.5%).[8] |
| Polypropylene (PP) | 0.3 | Influenced by incorporation method | Influenced by incorporation method | Phase separation temperature is affected by the processing method.[9] |
Table 2: Rheological Properties of DMDBS Gels.
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of DMDBS gels. The following sections outline standard protocols for key analytical techniques.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the three-dimensional fibrillar network structure of the gel.
Objective: To observe the morphology of the DMDBS fibrillar network.
Methodology:
-
Sample Preparation (Xerogel Formation):
-
A small amount of the DMDBS organogel is placed on a suitable substrate (e.g., a silicon wafer or glass slide).
-
The solvent is removed to leave behind the solid fibrillar network (xerogel). This can be achieved by:
-
Solvent Evaporation: Allowing the solvent to evaporate under ambient conditions or in a vacuum desiccator. This method is simple but may cause some collapse of the fibrillar structure.
-
Critical Point Drying: For more delicate structures, the solvent is replaced with a transitional fluid (e.g., liquid CO2), which is then brought to its critical point and removed as a gas, preserving the network architecture.
-
-
-
Mounting: The substrate with the xerogel is mounted onto an SEM stub using conductive double-sided carbon tape.
-
Coating: As DMDBS is non-conductive, the sample must be coated with a thin layer of a conductive material (e.g., gold, platinum, or carbon) using a sputter coater. A typical coating thickness is 5-10 nm.
-
Imaging:
-
The coated sample is loaded into the SEM chamber and the chamber is evacuated.
-
An accelerating voltage of 5-15 kV is typically used.
-
Images are captured at various magnifications to visualize both the overall network and the individual fibrils.
-
X-ray Diffraction (XRD)
XRD is employed to investigate the molecular packing and crystalline nature of the self-assembled DMDBS fibrils.
Objective: To determine the arrangement of DMDBS molecules within the fibrillar network.
Methodology:
-
Sample Preparation:
-
The DMDBS xerogel is prepared as described for SEM analysis.
-
The dried xerogel is ground into a fine powder.
-
The powder is packed into a sample holder (e.g., a glass capillary or a flat plate holder).
-
-
Data Acquisition:
-
A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.
-
The data is collected over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
The resulting diffraction pattern is analyzed to identify characteristic peaks.
-
The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ).
-
The presence of sharp, well-defined peaks indicates a crystalline or semi-crystalline structure. For DMDBS gels, a lamellar packing structure is often observed.[3]
-
Rheology
Rheological measurements are essential for quantifying the viscoelastic properties of DMDBS gels.
Objective: To determine the storage modulus (G'), loss modulus (G''), and the sol-gel transition temperature.
Methodology:
-
Instrumentation: A controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone-and-plate geometry is used. A Peltier temperature control system is essential for temperature sweep experiments.
-
Sample Loading:
-
The DMDBS solution (in its sol state) is carefully loaded onto the rheometer plate.
-
The geometry is lowered to the desired gap setting (e.g., 1 mm). Excess sample is trimmed from the edges.
-
-
Temperature Sweep (for Tgel-sol):
-
The sample is cooled from a high temperature (sol state) to a low temperature (gel state) at a controlled rate (e.g., 2-5 °C/min) while applying a small oscillatory strain (e.g., 0.5%) at a constant frequency (e.g., 1 Hz).
-
The gelation point is often identified as the crossover point where G' > G''.
-
The sample is then heated at the same rate to determine the gel-to-sol transition temperature, often defined as the temperature at which G'' > G'.
-
-
Frequency Sweep:
-
At a constant temperature (in the gel state) and a small strain within the linear viscoelastic region (LVER), the frequency is swept over a range (e.g., 0.1 to 100 rad/s).
-
For a true gel, G' will be greater than G'' and relatively independent of frequency.
-
-
Strain Sweep (Amplitude Sweep):
-
At a constant temperature and frequency, the applied strain is increased logarithmically (e.g., from 0.01% to 100%).
-
This determines the LVER, where G' and G'' are independent of strain. The end of the LVER indicates the point at which the gel structure begins to break down.
-
Visualizations of Supramolecular Structure and Processes
The following diagrams illustrate the key concepts of DMDBS gel formation and characterization.
Applications in Drug Development
The unique properties of DMDBS gels make them promising for various applications in the pharmaceutical and drug development sectors.
-
Controlled Release: The fibrillar network can act as a matrix for the controlled and sustained release of therapeutic agents. The release kinetics can be tuned by altering the density of the fibrillar network (by changing the DMDBS concentration) or by selecting solvents that influence the network structure.
-
Topical Formulations: The thermo-reversible nature of DMDBS gels allows for the development of formulations that are liquid at a slightly elevated temperature for ease of application and then form a gel at body temperature, ensuring prolonged contact and delivery of the active ingredient.
-
Injectable Depots: Similar to topical formulations, DMDBS-based systems could be designed to be injectable as a low-viscosity sol that subsequently gels in situ, forming a depot for the long-term release of a drug.
-
Crystallization Control: As an effective nucleating agent, DMDBS can be used to control the crystallization of active pharmaceutical ingredients (APIs), potentially improving their bioavailability and stability.
Conclusion
This compound is a versatile molecule capable of forming supramolecular gels with a well-defined fibrillar network structure. The formation and properties of these gels are governed by a delicate balance of non-covalent interactions that are highly sensitive to the surrounding chemical environment. By understanding the fundamental principles of DMDBS self-assembly and employing the characterization techniques outlined in this guide, researchers can effectively design and tailor DMDBS-based systems for a wide range of advanced applications, particularly in the field of drug delivery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of solubility parameters in 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol organogel in binary organic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. poj.ippi.ac.ir [poj.ippi.ac.ir]
early studies on dibenzylidene sorbitol derivatives
An In-depth Technical Guide to the Early Studies of Dibenzylidene Sorbitol Derivatives
Introduction
1,3:2,4-Dibenzylidene-D-sorbitol (DBS) stands as a foundational and historically significant low-molecular-weight gelator (LMWG), a class of organic compounds capable of self-assembling in solvents to form three-dimensional networks, resulting in gelation.[1] First synthesized in 1891, DBS is a derivative of the naturally occurring sugar alcohol, D-sorbitol, and has been the subject of extensive research for over a century.[2][3][4][5] Its ability to efficiently gel a wide range of organic solvents is attributed to its unique "butterfly-like" molecular structure, which facilitates self-assembly through a combination of hydrogen bonding and π-π stacking interactions.[2][3][4][5] This guide provides a technical overview of the seminal studies on DBS and its derivatives, focusing on its synthesis, structural elucidation, gelation mechanisms, and early functional modifications. It is intended for researchers and professionals in materials science and drug development seeking a core understanding of this versatile molecule.
Early Synthesis and Structural Elucidation
The journey of understanding DBS began with its initial synthesis and subsequent structural confirmation, which corrected early misconceptions about its isomeric purity.
Initial Discovery and Confirmation
The first reported synthesis of DBS was by Meunier in 1891, who observed the formation of "transparent gels" upon the condensation of D-sorbitol with two equivalents of benzaldehyde.[2] However, it was not until 1942 that Wolfe and co-workers re-examined the compound.[2][5] Through the synthesis of various ester derivatives of the free hydroxyl groups, they conclusively demonstrated that DBS exists as a single, distinct chemical species rather than a mixture of isomers.[2][5] Their work also identified the presence of mono-substituted (MBS) and tri-substituted (TBS) benzylidene derivatives as common by-products in the synthesis.[2][5] The precise stereochemistry, 1,3(R):2,4(S)-dibenzylidene-D-sorbitol, was later confirmed, with the bulky phenyl groups occupying the more stable equatorial positions.[2]
Early Synthetic Methodologies
Early industrial efforts focused on improving the yield and purity of DBS. A significant advancement was an early patent by Akazome and co-workers in 1973.[2] Their process involved reacting an aqueous solution of sorbitol and benzaldehyde dispersed in a large volume of cyclohexane at elevated temperatures.[2] The use of cyclohexane was crucial, as its azeotropic properties with water allowed for the continuous removal of water from the reaction, driving the condensation equilibrium toward the product.[2] While effective, this method still produced considerable amounts of MBS and traces of TBS as by-products.[2]
Experimental Protocols
Protocol 1: Synthesis of 1,3:2,4-Dibenzylidene-D-Sorbitol (DBS) (Based on Akazome et al., 1973)
-
Reaction Setup: An aqueous solution of D-sorbitol and benzaldehyde is prepared. This solution is then dispersed into a larger volume of cyclohexane in a reaction vessel equipped for azeotropic distillation (e.g., using a Dean-Stark apparatus).
-
Catalysis: An acid catalyst, such as p-toluenesulfonic acid (TSA), is added to the mixture.
-
Condensation Reaction: The mixture is heated to reflux. The cyclohexane-water azeotrope is distilled off, effectively removing water from the system and driving the reaction to completion.
-
Product Isolation: As the reaction proceeds, the crude DBS product precipitates, forming a slurry in the cyclohexane.
-
Purification: The crude product is collected via filtration. Purification is then performed to remove by-products such as MBS and TBS. This often involves washing with a mixture of solvents like cyclohexane and propanone to selectively dissolve the impurities.[6]
Protocol 2: General Synthesis of "Wing-Modified" DBS Derivatives
-
Reactants: D-sorbitol is reacted with a substituted benzaldehyde (e.g., p-methylbenzaldehyde, 3,4-dichlorobenzaldehyde) in a 1:2.1 molar ratio.
-
Solvent System: A dual-solvent medium of cyclohexane and methanol is typically used.[2][6]
-
Catalysis: p-Toluenesulfonic acid (TSA) is used as the acid catalyst.[2][6]
-
Reaction: The reaction is carried out at elevated temperatures, often with a Dean-Stark apparatus to remove the water formed during the condensation.[7]
-
Work-up: Upon completion, the crude product is neutralized with a base such as sodium carbonate.[2]
-
Purification: The final product is purified through washing or recrystallization to yield the desired substituted DBS derivative. Reported yields for such methods are often high, ranging from 69-99%.[2]
Protocol 3: Esterification of DBS Free Hydroxyl Groups (Acylation)
-
Reactants: DBS (or a wing-modified derivative) is dissolved in a suitable solvent. An acid chloride (e.g., acetyl chloride) is used as the acylating agent.
-
Stoichiometry Control: The degree of substitution is controlled by the molar ratio of the reactants.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Isolation: The esterified product is isolated and purified using standard laboratory techniques such as extraction and chromatography.
Data Presentation
Table 1: Summary of Early Synthetic Approaches to Dibenzylidene Sorbitol (DBS)
| Method/Study | Reactants | Catalyst | Solvent System | Key Conditions & Findings | Reported By-products |
| Meunier (1891) | D-Sorbitol, Benzaldehyde | Acidic | Not specified | Initial synthesis; noted the formation of 'transparent gels'.[2] | Not specified |
| Wolfe et al. (1942) | D-Sorbitol, Benzaldehyde | Not specified | Not specified | Confirmed DBS as a single species, not a mixture of isomers.[2][5] | Monobenzylidene sorbitol (MBS), Tribenzylidene sorbitol (TBS)[2][5] |
| Akazome et al. (1973) | D-Sorbitol, Benzaldehyde | Acid | Cyclohexane, Water | Azeotropic removal of water to drive reaction completion.[2] | MBS (considerable), TBS (trace amounts)[2] |
| Feng et al. (2007) | D-Sorbitol, Substituted Benzaldehydes | p-TSA | Cyclohexane-Methanol | Used Dean-Stark apparatus; high yields (69-99%) for derivatives.[2] | Not specified |
Table 2: Early Functional Derivatives of DBS
| Derivative Type | Modification Site | Reagents | Key Outcome | Reference |
| "Wing-Modified" | Aromatic Rings | Substituted Benzaldehydes | Alters π-π stacking, solubility, and gelation properties.[2] | Feng et al. (2007)[2] |
| "Body-Modified" (Esters) | Free Hydroxyls (C5, C6) | Acid Chlorides | Modifies hydrogen bonding potential; allows for further functionalization.[2] | Wolfe et al. (1942), Feng et al. (2007)[2] |
| Acetalated DBS (A-DBS) | Free Hydroxyls (C5, C6) | Acetalation reagents | Eliminates key hydrogen bonding sites to study its role in gelation.[8] | N/A in provided text |
| Cyclohexyl Analogue (DCHS) | Aromatic Rings | Cyclohexanecarboxaldehyde | Eliminates π-π stacking capability to study its importance.[8] | N/A in provided text |
Core Concepts and Visualizations
The "Butterfly-like" Structure and Self-Assembly
The gelation capability of DBS is fundamentally linked to its molecular shape, often described as "butterfly-like," where the two benzylidene groups form the "wings" and the sorbitol backbone constitutes the "body."[2][3][4][5] This conformation is critical for the self-assembly process, where molecules organize into nanoscale fibrils that entangle to form a sample-spanning 3D network, immobilizing the solvent.[3]
Early work by Yamasaki and others proposed that hydrogen bonding was the primary driving force for this assembly.[2] In solvents of low polarity, intermolecular hydrogen bonding between DBS molecules is favored, leading to aggregation and gelation. Conversely, in highly polar solvents, the DBS molecules tend to form hydrogen bonds with the solvent itself, which disrupts the self-assembly process and leads to dissolution.[2] Later studies also highlighted the significant contribution of π-π stacking between the phenyl "wings" of adjacent molecules.[3]
Caption: The self-assembly pathway of DBS from dissolved monomers to a 3D gel network.
Synthesis and By-Product Formation
The condensation reaction between D-sorbitol and benzaldehyde is an equilibrium process that can lead to a mixture of products. The desired product, DBS, involves the formation of two acetal linkages. However, incomplete or excessive reaction can lead to the formation of monobenzylidene sorbitol (MBS) and tribenzylidene sorbitol (TBS), respectively.
Caption: Reaction pathway showing the formation of DBS and its primary by-products.
Workflow for Creating DBS Derivatives
Early research established two primary strategies for creating DBS derivatives to tune its properties: modifying the aromatic "wings" or functionalizing the free hydroxyl groups on the sorbitol "body."
Caption: Logical workflow illustrating the two main strategies for DBS derivatization.
Conclusion
The foundational studies of dibenzylidene sorbitol, from its discovery by Meunier to the structural clarifications by Wolfe and the process innovations by Akazome, laid the essential groundwork for the entire field of sugar-based low-molecular-weight gelators. This early research successfully established DBS as a single, well-defined molecule, identified its common synthetic by-products, and proposed the initial mechanistic theories of self-assembly based on its unique butterfly-like structure and the crucial role of hydrogen bonding. Furthermore, the early derivatization strategies, focusing on modifying either the aromatic "wings" or the sorbitol "body," opened avenues for fine-tuning its physicochemical properties. These seminal findings have been instrumental in the widespread application of DBS derivatives in diverse fields, including personal care products, polymer nucleation, and advanced materials, and continue to inspire modern research in supramolecular chemistry and stimuli-responsive systems.[2][3][9]
References
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3:2,4-Dibenzylidene-d-sorbitol (DBS) and its derivatives – efficient, versatile and industrially-relevant low-molecular-weight gelators with over 100 years of history and a bright future - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile synthesis and self-assembly of pharmaceutically important oligobenzylidene- d -sorbitol dialdehydes: direct encapsulation and stimuli responsiv ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01110K [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol, commonly known as DMDBS, is a third-generation sorbitol-based nucleating agent.[1] It is widely utilized in the polymer industry, particularly for polypropylene (PP), to enhance optical clarity and improve mechanical properties by increasing the rate of crystallization.[1][2] The synthesis of DMDBS involves an acid-catalyzed condensation reaction between D-sorbitol and two equivalents of 3,4-dimethylbenzaldehyde.[2][3] This document provides a detailed protocol for the laboratory-scale synthesis of DMDBS, including optimized reaction conditions, purification methods, and characterization techniques.
Reaction Principle and Mechanism
The synthesis of DMDBS is based on the formation of acetal linkages between the hydroxyl groups of D-sorbitol and the carbonyl groups of 3,4-dimethylbenzaldehyde. The reaction is catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (PTSA) or methanesulfonic acid.[2] The catalyst protonates the aldehyde, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of sorbitol.[2] The reaction produces water as a byproduct, which must be continuously removed via azeotropic distillation to drive the equilibrium towards the formation of the desired diacetal product.[2]
References
Application Notes and Protocols: Enhancing Polymer Optical Properties with 3,4-dimethyl-dibenzylidene Sorbitol (DMDBS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dimethyl-dibenzylidene sorbitol (DMDBS) is a third-generation sorbitol-based nucleating and clarifying agent highly effective in enhancing the optical properties of semi-crystalline polymers.[1] By promoting the formation of smaller and more uniform spherulites during the cooling process, DMDBS significantly improves the clarity, transparency, and gloss of polymers like polypropylene (PP), polyethylene (PE), and polystyrene (PS), while reducing haze.[2][3] This makes it an invaluable additive in applications where high transparency is crucial, such as in food packaging, medical devices, and optical components.[2][3] Beyond its optical benefits, DMDBS can also enhance the mechanical properties of polymers, including tensile strength and stiffness.[2]
Mechanism of Action
DMDBS functions by dissolving in the polymer melt at high processing temperatures.[4] Upon cooling, it self-assembles and precipitates into a fine, three-dimensional fibrillar network within the polymer matrix.[4][5] This network provides a high density of nucleation sites for the polymer chains to crystallize upon, leading to a significant increase in the crystallization temperature and the formation of a large number of small spherulites.[3][6] The reduction in spherulite size to below the wavelength of visible light minimizes light scattering, resulting in improved clarity and reduced haze.[4]
References
- 1. High-Pressure Crystallization of iPP Nucleated with 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASTM D1003 Standard Tests for Haze and Transmittan - chnspec.net [chnspec.net]
- 3. wrapfilmtest.com [wrapfilmtest.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Effect of Neutralizer on Transparency of Nucleating Agent-Containing Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of DMDBS on Crystallization Behavior of Polypropylene [plaschina.com.cn]
Application Notes and Protocols: Enhancing Polyolefin Crystallization with Dimethyldibenzylidene Sorbitol (DMDBS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyldibenzylidene sorbitol (DMDBS) is a highly effective organic nucleating agent and clarifying agent for polyolefins, particularly polypropylene (PP).[1][2][3] Its primary function is to accelerate the crystallization rate and increase the crystallization temperature of the polymer.[1][2][3] This results in a finer crystal structure, leading to significant improvements in the optical and mechanical properties of the final product.[3][4] These enhancements include increased clarity (reduced haze), higher stiffness, and improved tensile and flexural strength.[3][4][5][6] DMDBS is utilized in a variety of applications, including food packaging, medical devices, and automotive components.[3]
The mechanism of action for DMDBS involves its ability to dissolve in the molten polyolefin at processing temperatures and then self-assemble into a three-dimensional nanofibrillar network upon cooling.[2][7] This network provides a high density of nucleation sites, templating the crystallization of the polymer into smaller, more uniform spherulites.[2][7]
These application notes provide a comprehensive overview of the use of DMDBS to enhance polyolefin properties, including quantitative data on its effects and detailed protocols for experimental evaluation.
Data Presentation
The following tables summarize the quantitative effects of DMDBS on the thermal, optical, and mechanical properties of polyolefins, primarily polypropylene.
Table 1: Effect of DMDBS on the Crystallization and Melting Temperature of Polypropylene
| DMDBS Concentration (wt%) | Polymer Matrix | Crystallization Temperature (Tc) (°C) | Melting Temperature (Tm) (°C) | Reference |
| 0 | iPP | 116.0 | - | [8] |
| 0.1 | PP | - | - | [1] |
| 0.2 - 1.0 | iPP | Significant Increase | - | [9] |
| 0.3 | iPP | 122.0 | - | [8] |
| 0.3 | PP | Increased by ~16°C | - | [2] |
| 0.5 | PP | - | - | [1] |
| 0.7 | PP | - | - | [1] |
Note: The exact crystallization and melting temperatures can vary depending on the specific grade of polypropylene and the processing conditions.
Table 2: Effect of DMDBS on the Optical Properties of Polyolefins
| DMDBS Concentration (wt%) | Polymer Matrix | Haze (%) | Yellowness Index (YI) | Reference |
| 0 | iPP | - | 12.21 | [5] |
| Not Specified | iPP | 32.3 | 19.89 | [5] |
| Not Specified | HDPE | 56 | - | [6] |
| Not Specified (with DMDBS) | HDPE | 86 | - | [6] |
| Not Specified (with DMDBS + Pigment Blue 15) | iPP | 21.3 | Reduced | [5] |
| Not Specified (with DMDBS + Pigment Blue 29) | iPP | 21.3 | Reduced | [5] |
Table 3: Effect of DMDBS on the Mechanical Properties of Polyolefins
| DMDBS Concentration (wt%) | Polymer Matrix | Tensile Strength at Break (MPa) | Elongation at Break (%) | Flexural Modulus (MPa) | Reference | | :--- | :--- | :--- | :--- | :--- | | 0 | HDPE | - | - | - | | | Not Specified (with DMDBS) | HDPE | 33.6 | 548 | - |[6] | | Not Specified (with DMDBS + Pigment Blue 29) | iPP | - | - | Increased by 8.6% |[5] | | 6 | iPP/rPP (0/100 blend) | - | - | 1863 |[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effectiveness of DMDBS in enhancing the crystallization and properties of polyolefins.
Sample Preparation: Melt Compounding
Objective: To achieve a homogeneous dispersion of DMDBS in the polyolefin matrix.
Materials and Equipment:
-
Polyolefin resin (e.g., polypropylene pellets)
-
DMDBS powder
-
Twin-screw extruder
-
Pelletizer
Protocol:
-
Pre-dry the polyolefin resin according to the manufacturer's specifications to remove any moisture.
-
Create a dry blend of the polyolefin pellets and DMDBS powder at the desired weight percentage (e.g., 0.1, 0.3, 0.5 wt%).
-
Set the temperature profile of the twin-screw extruder to ensure the polyolefin is in a molten state and DMDBS can dissolve. A typical temperature profile for polypropylene is in the range of 180-230°C.
-
Feed the dry blend into the extruder at a constant rate.
-
The molten polymer blend is then extruded through a die.
-
Cool the extruded strands in a water bath.
-
Use a pelletizer to cut the cooled strands into pellets.
-
Collect and dry the pellets for subsequent analysis and processing (e.g., injection molding, film casting).
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of DMDBS on the crystallization temperature (Tc) and melting temperature (Tm) of the polyolefin.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Pellets of the DMDBS-nucleated polyolefin
Protocol:
-
Accurately weigh 5-10 mg of the polyolefin sample into an aluminum DSC pan and seal it with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 220°C for polypropylene) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[11][12] This step is to erase the thermal history of the sample.
-
Hold the sample at this temperature for a few minutes (e.g., 3-5 minutes) to ensure complete melting.
-
Cool the sample to a temperature below its glass transition temperature (e.g., 30°C) at a constant cooling rate (e.g., 10°C/min).[11][12] The exothermic peak observed during this cooling scan corresponds to the crystallization temperature (Tc).
-
Heat the sample again to above its melting point at the same constant heating rate (e.g., 10°C/min). The endothermic peak observed during this second heating scan corresponds to the melting temperature (Tm).
-
Analyze the DSC thermograms to determine the peak temperatures for crystallization and melting.
Optical Property Measurement: Haze
Objective: To quantify the clarifying effect of DMDBS on the polyolefin.
Materials and Equipment:
-
Injection-molded plaques or cast films of the DMDBS-nucleated polyolefin
-
Haze meter
Protocol:
-
Prepare standardized test specimens (plaques or films) of the neat and DMDBS-nucleated polyolefin using injection molding or film casting. Ensure consistent processing conditions and sample thickness.
-
Calibrate the haze meter according to the manufacturer's instructions.
-
Measure the haze of the specimens according to the ASTM D1003 standard. Haze is defined as the percentage of transmitted light that deviates from the incident beam by more than 2.5 degrees.[13]
-
Perform measurements on multiple specimens for each formulation and calculate the average haze value.
Mechanical Property Testing: Tensile and Flexural Properties
Objective: To evaluate the effect of DMDBS on the stiffness and strength of the polyolefin.
Materials and Equipment:
-
Injection-molded test specimens (e.g., dumbbell-shaped for tensile testing, rectangular bars for flexural testing)
-
Universal Testing Machine with appropriate grips and fixtures
Protocol for Tensile Testing (ASTM D638 / ISO 527):
-
Condition the injection-molded dumbbell-shaped specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.[14]
-
Record the load and elongation data throughout the test.
-
From the stress-strain curve, determine the tensile strength at break and the elongation at break.[14]
-
Test at least five specimens for each formulation and report the average values.
Protocol for Flexural Testing (ASTM D790 / ISO 178):
-
Condition the injection-molded rectangular bar specimens under standard conditions.
-
Place the specimen on a three-point bending fixture in the Universal Testing Machine.
-
Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a certain deflection.
-
Record the load and deflection data.
-
Calculate the flexural modulus and flexural strength from the load-deflection curve.
-
Test at least five specimens for each formulation and report the average values.
Visualizations
Caption: Experimental workflow for evaluating DMDBS in polyolefins.
Caption: Mechanism of DMDBS-induced nucleation in polyolefins.
References
- 1. Effect of DMDBS on Crystallization Behavior of Polypropylene [plaschina.com.cn]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. DMDBS (Maxlear RY698N) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. afm.cn [afm.cn]
- 9. High-Pressure Crystallization of iPP Nucleated with 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Tensile Property Testing of Plastics [matweb.com]
Application Notes and Protocols for the Analysis of DMDBS Fibrillar Networks in Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3:2,4-dibenzylidene-D-sorbitol (DMDBS) and its derivatives are highly effective nucleating and clarifying agents for a variety of polymers, most notably polypropylene (PP). At elevated temperatures, DMDBS dissolves in the polymer melt. Upon cooling, it self-assembles into a three-dimensional fibrillar network. This network acts as a template for polymer crystallization, leading to a significant increase in the crystallization temperature, a reduction in spherulite size, and improved optical and mechanical properties of the polymer.[1][2][3][4] The formation and characteristics of this fibrillar network are crucial for the final properties of the material. This document provides detailed application notes and protocols for the key techniques used to analyze these DMDBS fibrillar networks.
Key Analytical Techniques
The characterization of DMDBS fibrillar networks in polymers involves a multi-faceted approach, combining techniques that probe the material's properties at different scales, from macroscopic rheological behavior to microscopic and nanoscopic structural details. The primary techniques covered in these notes are:
-
Rheology: To study the formation of the fibrillar network and its effect on the viscoelastic properties of the polymer melt.
-
Thermal Analysis (DSC): To determine the influence of DMDBS on the crystallization and melting behavior of the polymer.
-
Microscopy (POM): To visualize the fibrillar network and the resulting polymer morphology.
-
X-ray Scattering (WAXD & SAXS): To analyze the crystalline structure and the nanoscale organization of the DMDBS fibrils and polymer lamellae.
Section 1: Rheological Analysis
Application Note
Rheological measurements are paramount in understanding the formation of the DMDBS fibrillar network. As the polymer melt cools, the self-assembly of DMDBS into a network leads to a significant and abrupt increase in the storage modulus (G') and complex viscosity (η*).[5][6] This transition is often referred to as the gelation point or the network formation temperature. By performing dynamic temperature sweeps, one can precisely determine the temperature at which the network forms and its strength. Frequency sweep experiments at temperatures below the network formation temperature can provide insights into the network's structure and stability.[7][8][9][10]
Quantitative Data
| DMDBS Concentration (wt%) | Polymer Matrix | Network Formation Temperature (°C) | Storage Modulus (G') at Networked State (Pa) | Reference |
| 0.3 | Polypropylene Copolymer | ~169 | - | [5] |
| 0.3 (via masterbatch) | Polypropylene Copolymer | ~156 | - | [5] |
| 0.4 | Polypropylene | ~190 (melting of network) | - | [3] |
| 1.0 | Polypropylene | ~225 (melting of network) | - | [3] |
| 3.0 | Poly(ethylene glycol) | - | ~1000 (at 1 rad/s) | [6] |
Experimental Protocol: Dynamic Temperature Sweep
Objective: To determine the network formation temperature of DMDBS in a polymer melt.
Instrumentation: Rotational rheometer with parallel plate or cone-plate geometry.
Materials:
-
Polymer pellets or powder
-
DMDBS powder
-
Nitrogen supply for inert atmosphere
Procedure:
-
Sample Preparation:
-
Dry the polymer and DMDBS to remove any moisture.
-
Prepare polymer/DMDBS blends of desired concentrations (e.g., 0.1, 0.3, 0.5, 1.0 wt% DMDBS) by melt mixing in an extruder or a small-scale compounder.
-
Press the blended material into flat disks of a diameter suitable for the rheometer geometry (e.g., 25 mm).
-
-
Instrument Setup:
-
Install the parallel plate or cone-plate geometry. Set the gap to a suitable distance (e.g., 1 mm).
-
Preheat the rheometer to a temperature where the polymer is fully molten and the DMDBS is dissolved (e.g., 230°C for polypropylene).
-
-
Measurement:
-
Place the sample disk onto the lower plate of the rheometer.
-
Lower the upper plate to the set gap, trimming any excess material.
-
Allow the sample to equilibrate at the set temperature for at least 5 minutes to ensure thermal homogeneity and complete dissolution of DMDBS.
-
Perform a dynamic strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). Select a strain value within the LVER for the temperature sweep (e.g., 1%).
-
Set up a cooling ramp from the melt temperature down to a temperature below the polymer's crystallization point (e.g., 230°C to 100°C) at a controlled cooling rate (e.g., 5 °C/min).[5]
-
During the cooling ramp, apply a constant frequency (e.g., 1 Hz) and strain (from the LVER) and record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).
-
-
Data Analysis:
-
Plot G', G'', and η* as a function of temperature.
-
The network formation temperature is identified as the temperature at which a sharp increase in G' and η* is observed.
-
Section 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
Application Note
Differential Scanning Calorimetry (DSC) is a fundamental technique to quantify the effect of DMDBS on the thermal properties of the polymer. The presence of the DMDBS fibrillar network provides a high density of nucleation sites for the polymer, leading to an increase in the crystallization temperature (Tc) upon cooling and often a slight increase in the melting temperature (Tm) upon subsequent heating.[3][4] By comparing the DSC thermograms of the neat polymer and polymer/DMDBS blends, the nucleating efficiency of DMDBS can be quantified.
Quantitative Data
| DMDBS Concentration (wt%) | Polymer Matrix | Crystallization Peak Temperature (Tc) (°C) | Melting Peak Temperature (Tm) (°C) | Reference |
| 0.0 | Polypropylene | ~113 | ~165 | [4] |
| 0.2 | Polypropylene | ~125 | ~166 | [4] |
| 0.5 | Polypropylene | ~126 | ~167 | [4] |
| 1.0 | Polypropylene | ~127 | ~167 | [4] |
| 0.1 | Polypropylene | - | 165.3 | [3] |
| 0.3 | Polypropylene | 125.1 | 165.8 | [3] |
| 0.5 | Polypropylene | 126.2 | 166.2 | [3] |
| 0.7 | Polypropylene | 126.5 | 166.5 | [3] |
Experimental Protocol: Non-isothermal Crystallization and Melting Analysis
Objective: To determine the effect of DMDBS on the crystallization and melting temperatures of a polymer.
Instrumentation: Differential Scanning Calorimeter (DSC) with a cooling accessory.
Materials:
-
Polymer/DMDBS blend (pellets or powder)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Nitrogen supply for inert purge gas
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer/DMDBS blend into an aluminum DSC pan.[11]
-
Seal the pan using a crimper. Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the purge gas (nitrogen) flow rate (e.g., 20-50 mL/min).
-
-
Measurement Program:
-
First Heating Scan (to erase thermal history): Heat the sample from ambient temperature to a temperature well above the polymer's melting point (e.g., 230°C for PP) at a controlled rate (e.g., 10 °C/min). Hold at this temperature for 3-5 minutes to ensure complete melting and dissolution of DMDBS.
-
Cooling Scan: Cool the sample from the melt to a temperature well below the crystallization point (e.g., from 230°C to 40°C) at a controlled rate (e.g., 10 °C/min). This is where the crystallization exotherm will be recorded.[12]
-
Second Heating Scan: Heat the sample again from the low temperature to the temperature above the melting point (e.g., from 40°C to 230°C) at the same controlled rate (10 °C/min). This will record the melting endotherm of the crystallized structure.
-
-
Data Analysis:
-
From the cooling scan, determine the onset and peak temperature of the crystallization exotherm (Tc).
-
From the second heating scan, determine the onset and peak temperature of the melting endotherm (Tm).
-
The enthalpy of crystallization (ΔHc) and melting (ΔHm) can be calculated by integrating the area under the respective peaks. The degree of crystallinity can be estimated by normalizing the melting enthalpy to that of a 100% crystalline polymer.
-
Compare the Tc and Tm values of the neat polymer with those of the DMDBS blends.
-
Section 3: Polarized Light Microscopy (POM)
Application Note
Polarized Light Microscopy (POM) is a powerful visualization technique to observe the crystalline morphology of semicrystalline polymers. Due to their birefringent nature, crystalline structures (spherulites) are visible under cross-polarized light. The addition of DMDBS leads to a dramatic increase in the number of nucleation sites, resulting in a much larger number of smaller, more uniform spherulites compared to the neat polymer.[13][14][15] This change in morphology is directly responsible for the improved clarity of the polymer. POM with a hot stage allows for the in-situ observation of the crystallization process upon cooling from the melt.
Experimental Protocol: Spherulitic Morphology Observation
Objective: To visualize the effect of DMDBS on the spherulitic morphology of a polymer.
Instrumentation:
-
Polarized light microscope with a digital camera
-
Hot stage with temperature controller
-
Glass microscope slides and cover slips
Materials:
-
Polymer/DMDBS blend (pellets or powder)
-
Neat polymer for comparison
Procedure:
-
Sample Preparation:
-
Place a small amount of the polymer/DMDBS blend onto a clean glass microscope slide.
-
Place the slide on the hot stage and heat to a temperature above the polymer's melting point (e.g., 230°C for PP).
-
Once the polymer is molten, place a cover slip over it and gently press to create a thin, uniform film.[13]
-
-
Microscope Setup:
-
Place the microscope slide on the hot stage of the microscope.
-
Cross the polarizers to achieve a dark background.
-
-
Observation:
-
Isothermal Crystallization:
-
Rapidly cool the sample from the melt to a specific crystallization temperature (e.g., 135°C for PP) and hold.
-
Observe and capture images of the spherulitic growth over time.
-
-
Non-isothermal Crystallization:
-
Cool the sample from the melt at a controlled rate (e.g., 10 °C/min).
-
Observe the formation and final morphology of the spherulites once the sample has cooled to room temperature.
-
-
Repeat the procedure for the neat polymer to provide a basis for comparison.
-
-
Image Analysis:
-
Compare the size and number density of spherulites in the neat polymer and the DMDBS-nucleated samples.
-
The characteristic "Maltese cross" pattern should be visible in the spherulites.
-
Section 4: X-ray Scattering (WAXD and SAXS)
Application Note
Wide-Angle X-ray Diffraction (WAXD) and Small-Angle X-ray Scattering (SAXS) are essential techniques for probing the structure of DMDBS-polymer systems at the crystalline and nanoscale levels, respectively. WAXD provides information about the crystalline form of the polymer (e.g., α, β, or γ phases in PP) and can confirm the crystalline nature of the DMDBS fibrils.[16][17] SAXS is used to determine the long period of the lamellar stacks in the polymer and can provide information on the size, shape, and orientation of the DMDBS nanofibrils.[16][18][19][20]
Experimental Protocol: Structural Analysis
Objective: To analyze the crystalline structure and nanoscale morphology of DMDBS-nucleated polymers.
Instrumentation:
-
WAXD/SAXS system with a 2D detector
-
Sample holder for films or bulk samples
Materials:
-
Polymer/DMDBS films or molded parts of a suitable thickness (e.g., 0.5-1 mm)
Procedure:
-
Sample Preparation:
-
Prepare thin films of the polymer/DMDBS blends by compression molding or film casting. The films should be of uniform thickness.
-
Mount the film in the sample holder of the WAXD/SAXS instrument.
-
-
Instrument Setup:
-
Set the appropriate sample-to-detector distance for WAXD and SAXS measurements.
-
Select the X-ray source and energy.
-
-
Data Collection:
-
Acquire 2D WAXD and SAXS patterns. The exposure time will depend on the sample and the X-ray source intensity.
-
-
Data Analysis:
-
WAXD:
-
Perform an azimuthal integration of the 2D WAXD pattern to obtain a 1D plot of intensity versus scattering angle (2θ).
-
Identify the characteristic diffraction peaks of the polymer's crystalline phase(s).
-
The degree of crystallinity can be estimated by deconvoluting the crystalline peaks from the amorphous halo.
-
-
SAXS:
-
Perform a radial integration of the 2D SAXS pattern to obtain a 1D plot of intensity versus the scattering vector (q).
-
The position of the scattering peak (q) can be used to calculate the long period (L) of the polymer lamellae using Bragg's law in reciprocal space (L = 2π/q).
-
Analysis of the 2D SAXS pattern can reveal information about the orientation of the DMDBS fibrils and polymer lamellae.
-
-
Visualizations
DMDBS Self-Assembly and Polymer Nucleation
Caption: Logical workflow of DMDBS self-assembly and subsequent polymer nucleation.
Experimental Workflow for DMDBS Network Characterization
Caption: Experimental workflow for characterizing DMDBS fibrillar networks in polymers.
References
- 1. High-Pressure Crystallization of iPP Nucleated with 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of DMDBS on Crystallization Behavior of Polypropylene [plaschina.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polymers in Polarized Light [micro.magnet.fsu.edu]
- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. Fitting of 2D WAXD data: Mesophases in polymer fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acs.org [acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Combining SAXS analysis and MD simulation to determine structure and hydration of ionizable lipid hexagonal phases - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Application Note: Differential Scanning Calorimetry (DSC) Analysis of Polymers Nucleated with 1,3:2,4-bis(3,4-dimethyldibenzylidene) Sorbitol (DMDBS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of polymers.[1] By measuring the heat flow into or out of a sample as a function of temperature or time, DSC provides valuable insights into transitions such as melting (Tm), crystallization (Tc), and glass transition (Tg).[1][2] This information is crucial for understanding the processing behavior and final properties of polymeric materials.[3][4]
Nucleating agents are additives that accelerate the crystallization process of semi-crystalline polymers.[5] One of the most effective and widely used nucleating agents is 1,3:2,4-bis(3,4-dimethyldibenzylidene) sorbitol (DMDBS).[6][7] DMDBS is known to enhance the optical and mechanical properties of polymers like polypropylene (PP) and olefin block copolymers (OBC) by promoting the formation of smaller, more uniform crystalline structures.[6][8] It functions by self-assembling into a nanofibrillar network within the polymer melt, which then serves as a template for epitaxial growth of polymer crystals.[6][7] This leads to an increase in the crystallization temperature, a reduction in processing cycle times, and improved transparency.[9]
This application note provides a detailed protocol for the DSC analysis of DMDBS-nucleated polymers and presents key quantitative data to illustrate its effects.
Experimental Protocols
This section outlines the methodology for analyzing the thermal properties of DMDBS-nucleated polymers using DSC.
1. Sample Preparation
-
Materials:
-
Base Polymer (e.g., isotactic polypropylene, olefin block copolymer)
-
DMDBS nucleating agent
-
-
Procedure:
-
Dry the polymer and DMDBS to remove any residual moisture that could interfere with the DSC analysis.
-
Prepare polymer/DMDBS blends at various concentrations (e.g., 0.1, 0.3, 0.5, 0.7 wt% DMDBS) using a melt-blending technique (e.g., twin-screw extruder).[8]
-
Ensure a homogeneous dispersion of DMDBS within the polymer matrix.
-
Accurately weigh 5-10 mg of the blended sample into a standard aluminum DSC pan.
-
Seal the pan hermetically to prevent any loss of volatiles during the experiment. An empty, hermetically sealed pan should be used as a reference.[10][11]
-
2. DSC Instrument and Parameters
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Purge Gas: Inert gas, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.[3][10]
-
Thermal Program (Non-isothermal Crystallization):
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the polymer's melting point (e.g., 200-220 °C for polypropylene) at a constant heating rate (e.g., 10 °C/min).[6][12] This step is to erase the previous thermal history of the material.[10][11]
-
Isothermal Hold: Hold the sample at the high temperature for a short period (e.g., 3-5 minutes) to ensure complete melting and uniform distribution of the nucleating agent.
-
Cooling Scan: Cool the sample to a temperature below its crystallization point (e.g., 40 °C) at a constant cooling rate (e.g., 10 °C/min).[6][12] This scan records the exothermic crystallization peak (Tc).
-
Second Heating Scan: Heat the sample again to the temperature above its melting point at the same constant heating rate (e.g., 10 °C/min). This scan records the endothermic melting peak (Tm) of the controlled crystalline structure formed during the preceding cooling scan.
-
3. Data Analysis
-
Crystallization Temperature (Tc): Determined as the peak temperature of the exothermic crystallization peak from the cooling scan.
-
Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting peak from the second heating scan.
-
Enthalpy of Melting (ΔHm): Calculated by integrating the area under the melting peak.
-
Degree of Crystallinity (Xc): Calculated using the following equation:[1]
Xc (%) = (ΔHm / (ΔH°m * w)) * 100
Where:
-
ΔHm is the measured enthalpy of melting from the DSC experiment.
-
ΔH°m is the theoretical enthalpy of melting for a 100% crystalline polymer (a literature value).
-
w is the weight fraction of the polymer in the blend.
-
Data Presentation
The following tables summarize the quantitative data on the effect of DMDBS on the thermal properties of various polymers.
Table 1: Effect of DMDBS on the Thermal Properties of Olefin Block Copolymer (OBC) [6]
| DMDBS Content (wt%) | Crystallization Peak Temperature (Tc,p) (°C) | Melting Temperature (Tm) (°C) | Enthalpy of Melting (ΔHm) (J/g) | Relative Crystallinity (Xc) (%) |
| 0 | 106.3 | 120.5 | 45.3 | 24.9 |
| 0.5 | 112.9 | 120.6 | 45.1 | 24.8 |
| 1.0 | 113.6 | 120.7 | 45.8 | 25.2 |
| 2.5 | 114.0 | 120.8 | 46.2 | 25.4 |
| 5.0 | 114.0 | 120.9 | 46.5 | 25.5 |
Table 2: Effect of DMDBS on the Thermal Properties of Isotactic Polypropylene (iPP)
| DMDBS Content (wt%) | Onset Crystallization Temperature (Tc,onset) (°C)[7] | Peak Crystallization Temperature (Tc,p) (°C)[7] | Melting Temperature (Tm) (°C)[8] |
| 0 | 111.4 | 107.9 | 165.2 |
| 0.1 | - | - | 166.5 |
| 0.2 | 122.5 | 118.8 | - |
| 0.3 | - | - | 167.1 |
| 0.5 | 122.7 | 119.1 | 167.3 |
| 0.7 | 122.1 | 118.4 | 167.5 |
Visualizations
Caption: Experimental workflow for DSC analysis of polymers.
Caption: Nucleation mechanism of DMDBS in a polymer matrix.
References
- 1. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 3. azom.com [azom.com]
- 4. tainstruments.com [tainstruments.com]
- 5. Investigating the Nucleation Effect of DMDBS on Syndiotactic Polypropylene from the Perspective of Chain Conformation | Semantic Scholar [semanticscholar.org]
- 6. The Influence of DMDBS on Crystallization Behavior and Crystalline Morphology of Weakly-Phase-Separated Olefin Block Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Nanofibrillar Nucleating Agent and Process Conditions on the Crystallization Behavior and Mechanical Properties of Isotactic Polypropylene [mdpi.com]
- 8. Effect of DMDBS on Crystallization Behavior of Polypropylene [plaschina.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. covalentmetrology.com [covalentmetrology.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Small-Angle X-ray Scattering (SAXS) Studies of DMDBS in Polymer Melts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Small-Angle X-ray Scattering (SAXS) to characterize the nanofibrillar networks formed by 1,3:2,4-dibenzylidene-D-sorbitol (DMDBS) and its derivatives in polymer melts. Understanding the self-assembly of these molecules is crucial for controlling the optical and mechanical properties of polymers, with applications ranging from packaging materials to advanced drug delivery systems.
Introduction to DMDBS and its Role as a Nucleating Agent
1,3:2,4-dibenzylidene-D-sorbitol (DBS) and its derivatives, such as the widely used 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), are highly effective nucleating and clarifying agents for semicrystalline polymers, most notably polypropylene (PP).[1][2] Upon cooling from the melt, these sorbitol-based additives self-assemble into a three-dimensional nanofibrillar network.[3][4] This network acts as a template for polymer crystallization, leading to a higher density of smaller spherulites, which in turn enhances the clarity and mechanical properties of the final product.[5] SAXS is a powerful technique to probe the structure of these nanofibrillar networks on the nanometer scale, providing quantitative information about fibril size, shape, and organization within the polymer matrix.[1][6]
Quantitative Analysis of DMDBS Fibrillar Networks using SAXS
SAXS data provides valuable quantitative parameters that describe the morphology of the DMDBS fibrillar network. These parameters are crucial for understanding the structure-property relationships in nucleated polymers.
| Parameter | Description | Typical Values for DMDBS in PP | Key References |
| Fibril Radius (R) | The radius of the individual DMDBS fibrils. This is often determined from the cross-sectional radius of gyration (Rg,c) obtained from a Guinier analysis of the scattering curve at high q. | ~3 - 10 nm | [7] |
| Correlation Length (ξ) | A measure of the average distance between fibrils in the network. It is related to the position of the peak in the scattering profile (q*). | Varies with concentration, typically in the range of tens of nanometers. | [8] |
| Scattering Invariant (Q) | Proportional to the mean square electron density fluctuation in the system. It is related to the volume fraction and electron density difference between the DMDBS fibrils and the polymer melt. | Dependent on concentration and electron density contrast. | [9] |
| Porod Exponent (P) | Describes the nature of the interface between the scattering objects and the matrix. For smooth, sharp interfaces, P is expected to be 4. | Values approaching 4 indicate well-defined fibrillar structures. | [10] |
Experimental Protocols
Sample Preparation
A consistent and well-defined sample preparation protocol is critical for obtaining reproducible SAXS data.
-
Materials:
-
Polymer (e.g., polypropylene powder or pellets)
-
DMDBS powder (e.g., Millad® 3988)
-
-
Blending:
-
Dry blend the polymer and DMDBS powder at the desired weight percentage (e.g., 0.2 - 2.0 wt%).
-
Melt-blend the mixture using a twin-screw extruder or a batch mixer at a temperature above the dissolution temperature of DMDBS in the polymer melt (typically 220-240°C for PP) to ensure complete dissolution and homogeneous dispersion.[1]
-
-
Sample Shaping:
-
Press the melt-blended material into thin films (typically 0.5 - 1 mm thickness) using a hot press.
-
Rapidly quench the films to room temperature to obtain a consistent starting morphology.
-
-
Thermal History for In-situ SAXS:
-
For in-situ studies of fibril formation, the sample is typically heated in the SAXS sample holder to a temperature above the DMDBS dissolution temperature and then cooled to the desired isothermal crystallization temperature.
-
SAXS Data Acquisition
The following are typical parameters for SAXS experiments on DMDBS-polymer systems. These may need to be optimized based on the specific instrument and experimental goals.
-
X-ray Source: Synchrotron or a high-flux laboratory source with a well-collimated beam.
-
X-ray Wavelength (λ): Typically 0.1 to 0.154 nm (e.g., Cu Kα).
-
Sample-to-Detector Distance (SDD): A range of distances may be used to cover a wide q-range. A typical starting point is 1-3 meters.
-
q-range: The scattering vector q is defined as q = 4πsin(θ)/λ, where 2θ is the scattering angle. A typical q-range for studying DMDBS fibrils is 0.05 to 2 nm⁻¹.
-
Detector: A 2D area detector (e.g., Pilatus or Eiger).
-
Exposure Time: This will depend on the X-ray flux and sample scattering power. Typical times range from seconds to minutes. It is important to check for radiation damage, especially with high-flux synchrotron sources.[11]
-
Data Collection:
-
Acquire a scattering pattern of the empty beam (for background subtraction).
-
Acquire a scattering pattern of a standard material (e.g., silver behenate) for q-calibration.
-
Mount the polymer-DMDBS sample in a temperature-controlled stage.
-
For in-situ studies, program the desired temperature profile.
-
Acquire a series of 2D SAXS patterns as a function of time or temperature.
-
Acquire a scattering pattern of the neat polymer melt at the same temperature(s) for background subtraction.
-
SAXS Data Analysis
The analysis of the 2D SAXS data is performed to extract quantitative structural information.
-
Data Reduction:
-
Azimuthal Integration: The 2D scattering patterns are azimuthally averaged to produce 1D intensity profiles (I(q) vs. q), assuming an isotropic fibrillar network.[12]
-
Background Subtraction: The scattering from the neat polymer melt is subtracted from the scattering of the DMDBS-containing sample to isolate the scattering from the fibrillar network.[12]
-
Normalization: The intensity is normalized to the sample thickness and transmission.
-
-
Data Modeling and Interpretation:
-
Guinier Analysis: For rod-like particles like fibrils, a modified Guinier plot (ln(I(q)*q) vs. q²) can be used in the high-q region to determine the cross-sectional radius of gyration (Rg,c), from which the fibril radius can be calculated.[4][13]
-
Porod Analysis: A Porod plot (I(q)*q⁴ vs. q) is used to analyze the high-q region of the scattering curve. The Porod constant provides information about the surface area of the fibrils, and the Porod exponent indicates the nature of the fibril-polymer interface.[10]
-
Correlation Function Analysis: The 1D correlation function, γ(r), is calculated by Fourier transformation of the Lorentz-corrected intensity (I(q)q² vs. q). This provides real-space information, including the long period (average distance between crystalline lamellae nucleated by the fibrils) and the thickness of the crystalline and amorphous layers.[6]
-
Model Fitting: The scattering data can be fitted to theoretical models for fibrillar structures, such as the Guinier-Porod model or models for semi-flexible cylinders, to extract parameters like fibril length, persistence length, and cross-sectional dimensions.[4]
-
Visualizations
Caption: Experimental workflow for SAXS studies of DMDBS in polymer melts.
Caption: Logical flow of SAXS data analysis for DMDBS fibrillar networks.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace at KOASAS: Effects of nucleating agents on the crystallization and melting behavior of isotactic polypropylene [koasas.kaist.ac.kr:8080]
- 3. Robust, high-throughput solution structural analyses by small angle X-ray scattering (SAXS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guinier_porod — SasView 6.1.2 documentation [sasview.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample preparation, data collection and preliminary data analysis in biomolecular solution X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The modular small-angle X-ray scattering data correction sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using small angle scattering to understand low molecular weight gels - Soft Matter (RSC Publishing) DOI:10.1039/D1SM01707A [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
Application Note: Revealing Polymer Morphology Induced by DMDBS with Scanning Electron Microscopy
Introduction
1,3:2,4-dibenzylidene-D-sorbitol (DMDBS) is a highly effective clarifying and nucleating agent for various semicrystalline polymers, most notably polypropylene (PP) and olefin block copolymers (OBCs). Its efficacy lies in its ability to self-assemble into a three-dimensional nanofibrillar network within the polymer melt upon cooling.[1][2][3][4] This network provides a high density of nucleation sites for polymer crystallization, leading to a significant reduction in spherulite size and a more uniform crystalline morphology.[3][4][5] The resulting smaller crystalline structures scatter less light, leading to enhanced clarity and improved mechanical properties of the polymer. Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing and quantifying the morphological changes induced by DMDBS. This application note provides a detailed protocol for the preparation and SEM analysis of DMDBS-nucleated polymers, enabling researchers to effectively characterize the resulting morphology.
Key Morphological Features
The addition of DMDBS to polymers leads to several distinct morphological changes that can be observed using SEM:
-
Fibrillar Network Formation: DMDBS self-assembles into a fine, interconnected network of nanofibrils within the polymer matrix. These fibrils typically have diameters in the range of 5-10 nm.
-
Reduced Spherulite Size: The DMDBS fibrillar network acts as a potent nucleating agent, leading to the formation of a higher number of smaller and more uniform spherulites compared to the neat polymer.[3][4][5]
-
Altered Crystalline Structure: In some cases, DMDBS can influence the polymorphic form of the polymer crystals. For instance, under high pressure, DMDBS has been shown to promote the formation of the γ-form of isotactic polypropylene.[5]
Quantitative Data Summary
The following table summarizes typical differential scanning calorimetry (DSC) data for an olefin block copolymer (OBC) with varying concentrations of DMDBS, demonstrating the effect of the nucleating agent on the crystallization behavior. While this is not direct SEM data, it provides a quantitative measure of the nucleation effect that is visualized by SEM.
| DMDBS Concentration (wt%) | Crystallization Peak Temperature (Tc,p) (°C) | Melting Temperature (Tm) (°C) | Enthalpy of Melting (ΔHm) (J/g) | Relative Crystallinity (Xc) (%) |
| 0 | 106.3 | 120.5 | 45.2 | 15.5 |
| 0.25 | 110.1 | 120.6 | 45.8 | 15.7 |
| 0.5 | 111.5 | 120.7 | 46.1 | 15.8 |
| 1.0 | 112.8 | 120.8 | 46.5 | 15.9 |
| 2.5 | 113.5 | 120.9 | 46.8 | 16.0 |
| 5.0 | 114.0 | 121.0 | 47.1 | 16.1 |
Data adapted from a study on olefin block copolymers.[3][4]
Experimental Protocols
Sample Preparation for SEM Analysis
Proper sample preparation is critical for obtaining high-quality SEM images that accurately represent the polymer's internal morphology. For semicrystalline polymers like polypropylene, this often involves creating a clean surface and etching to reveal the crystalline structures.
Materials:
-
Polymer-DMDBS composite material
-
Liquid nitrogen
-
Sledgehammer or similar impact tool
-
Permanganate etchant solution (see below for preparation)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated phosphoric acid (H₃PO₄, 85%)
-
Potassium permanganate (KMnO₄)
-
Distilled water
-
Hydrogen peroxide (H₂O₂, 30%)
-
Methanol or ethanol
-
SEM stubs
-
Conductive carbon tape or silver paint
-
Sputter coater with a gold or gold-palladium target
Protocol for Permanganate Etching:
-
Cryo-fracturing:
-
Immerse the polymer sample in liquid nitrogen for at least 15 minutes to ensure it is thoroughly cooled and brittle.
-
Safely remove the sample from the liquid nitrogen and immediately fracture it using a sledgehammer or a similar high-impact tool. This creates a fresh, clean fracture surface that is representative of the bulk material.
-
-
Etchant Preparation (Caution: This solution is highly corrosive and should be prepared and handled in a fume hood with appropriate personal protective equipment):
-
Slowly and carefully add 64.7 wt% concentrated sulfuric acid to 32.9 wt% phosphoric acid while stirring in an ice bath to control the exothermic reaction.
-
Once the acid mixture has cooled, slowly add 3 wt% potassium permanganate while stirring until it is fully dissolved. The resulting solution should be a deep purple color.
-
-
Etching Procedure:
-
Immerse the cryo-fractured polymer samples into the permanganate etchant solution.
-
Stir the solution vigorously for a duration of 1 to 7 hours. The optimal etching time will depend on the specific polymer and DMDBS concentration and should be determined empirically. The etching process selectively removes the amorphous regions of the polymer, leaving the crystalline lamellae and the DMDBS fibrils more prominent.
-
-
Cleaning:
-
Carefully remove the samples from the etchant solution.
-
Rinse the samples thoroughly with a stream of concentrated sulfuric acid to remove any permanganate residues.
-
To neutralize any remaining acid, carefully immerse the samples in a solution of hydrogen peroxide and distilled water (1:1 ratio).
-
Rinse the samples extensively with distilled water.
-
Finally, rinse with methanol or ethanol and allow the samples to dry completely in a desiccator.
-
SEM Sample Mounting and Coating
-
Mounting:
-
Securely attach the dried, etched polymer sample to an aluminum SEM stub using double-sided conductive carbon tape or a small amount of conductive silver paint. Ensure good electrical contact between the sample and the stub to prevent charging during imaging.
-
-
Coating:
-
Since polymers are non-conductive, a thin conductive coating is necessary to prevent charging under the electron beam.
-
Place the mounted samples in a sputter coater.
-
Coat the samples with a thin layer (typically 5-10 nm) of a conductive material such as gold (Au) or a gold-palladium (Au-Pd) alloy.
-
SEM Imaging
-
Instrument Parameters:
-
Accelerating Voltage: Use a relatively low accelerating voltage, typically in the range of 2-10 kV, to minimize beam damage to the polymer sample and to enhance surface detail.
-
Working Distance: A short working distance (e.g., 5-10 mm) is generally preferred for high-resolution imaging.
-
Probe Current: Use a low probe current to minimize charging and beam damage.
-
Detector: A secondary electron (SE) detector is typically used to visualize the surface topography of the etched sample.
-
-
Image Acquisition:
-
Insert the coated sample into the SEM chamber and allow the vacuum to reach the optimal level.
-
Locate an area of interest on the fracture surface.
-
Adjust the focus, stigmation, and brightness/contrast to obtain a sharp, clear image.
-
Capture images at various magnifications to observe both the overall spherulitic morphology and the fine details of the fibrillar network and lamellar structures.
-
Visualizations
Caption: Experimental workflow for SEM analysis of DMDBS-induced polymer morphology.
Caption: Mechanism of DMDBS-induced polymer crystallization.
References
- 1. Chemical Etching Technique for the Investigation of Melt-crystallized Isotactic Polypropylene Spherulite and Lamellar Morphology by Scanning Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. azom.com [azom.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Rheological Measurements of Polymers Containing Dimethyldibenzylidene Sorbitol (DMDBS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyldibenzylidene sorbitol (DMDBS) is a third-generation sorbitol-based clarifying and nucleating agent widely utilized to enhance the optical and mechanical properties of various polymers, most notably polypropylene (PP).[1] Its efficacy stems from its ability to self-assemble into a three-dimensional nanofibrillar network within the polymer melt upon cooling.[1][2][3][4] This network acts as a template for polymer crystallization, leading to a higher density of smaller spherulites, which in turn improves clarity and stiffness. The formation of this network profoundly impacts the rheological behavior of the polymer melt, a critical consideration for processing operations such as injection molding, extrusion, and film casting.[5]
These application notes provide a comprehensive overview of the rheological measurements pertinent to polymers containing DMDBS. Detailed protocols for sample preparation and various rheological tests are outlined to ensure reproducible and accurate characterization of these complex systems.
Mechanism of Action
At elevated temperatures, DMDBS dissolves in the molten polymer, forming a homogeneous solution.[1][6] As the polymer melt cools, the solubility of DMDBS decreases, leading to its self-assembly into a network of nanofibrils with diameters on the order of 5-10 nm.[1][7] This process, known as phase separation, results in a significant and abrupt increase in the melt's viscosity and viscoelastic moduli (G' and G'').[1][2][8] The temperature at which this sharp transition occurs is defined as the phase separation temperature or gelation temperature.[2] This fibrillar network physically restricts polymer chain mobility, influencing the material's flow behavior and solid-state morphology.
Below is a diagram illustrating the temperature-dependent self-assembly of DMDBS within a polymer matrix and its effect on the polymer's crystalline structure.
Caption: Mechanism of DMDBS action in a polymer matrix.
Data Presentation
The following tables summarize quantitative data from rheological studies on polymers containing DMDBS. These values are indicative and can vary based on the specific polymer grade, DMDBS concentration, and processing conditions.
Table 1: Rheological Properties of Polypropylene (PP) with DMDBS
| Polymer System | DMDBS Conc. (wt%) | Test Temperature (°C) | Complex Viscosity (η*) (Pa·s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Phase Separation Temp. (°C) | Reference |
| PP Block Copolymer | 0.3 | 210 | Varies with frequency | Lower with masterbatch | Lower with masterbatch | ~156-169 | [1][2] |
| iPP | 0.4 | Cooling from melt | Abrupt increase | - | - | ~190 | [9] |
| iPP | 1.0 | Cooling from melt | Abrupt increase | - | - | ~225 | [9] |
| iPP/DBS | 0.7 | 170 | - | ~1000 (at 0.1 rad/s) | ~200 (at 0.1 rad/s) | ~140 | [4] |
Table 2: Influence of DMDBS on Olefin Block Copolymer (OBC) Rheology
| Polymer System | DMDBS Conc. (wt%) | Cooling Rate (°C/min) | Onset of Viscosity Increase (°C) | Key Observation | Reference |
| OBC | 0 | 5 | ~140 (slight) | Weak mesophase separation | [8] |
| OBC | 0.1 | 5 | ~150 | Abrupt increase due to DMDBS precipitation | [8] |
| OBC | 0.3 | 5 | ~165 | More pronounced and earlier viscosity increase | [8] |
| OBC | 0.5 | 5 | ~175 | Significant increase in complex viscosity | [8] |
Experimental Protocols
Protocol 1: Sample Preparation via Twin-Screw Extrusion
This protocol describes the preparation of polymer/DMDBS compounds using a twin-screw extruder, a common method for ensuring homogeneous dispersion.
Materials:
-
Polymer resin (e.g., polypropylene pellets)
-
DMDBS powder
-
(Optional) Carrier resin for masterbatch preparation
Equipment:
-
Twin-screw extruder with controlled temperature zones
-
Gravimetric or volumetric feeders
-
Pelletizer
Procedure:
-
Drying: Dry the polymer resin according to the manufacturer's specifications to prevent degradation during processing.
-
Premixing: Physically mix the polymer pellets and DMDBS powder at the desired weight percentage. For masterbatch preparation, a higher concentration of DMDBS (e.g., 5 wt%) is mixed with a carrier resin.[1][2]
-
Extrusion:
-
Masterbatch Dilution (if applicable): The masterbatch pellets are then dry-blended with the neat polymer resin at the appropriate ratio to achieve the final target concentration of DMDBS and re-extruded.
-
Drying and Storage: Dry the final compounded pellets and store them in a desiccator prior to rheological analysis.
Protocol 2: Rheological Measurement - Temperature Sweep
This protocol is used to determine the phase separation or gelation temperature of DMDBS in the polymer matrix.
Equipment:
-
Parallel-plate or cone-and-plate geometry (e.g., 25 mm diameter)[1][2][8]
-
Temperature control unit (e.g., convection or Peltier oven)
Procedure:
-
Sample Loading: Place the polymer pellets or a compression-molded disk onto the lower plate of the rheometer. Heat the sample to a temperature well above the polymer's melting point and the DMDBS dissolution temperature (e.g., 220-250°C) to ensure a homogeneous melt and erase thermal history.[4][8]
-
Gap Setting: Set the measurement gap (e.g., 1 mm for parallel plates, 59 µm at the rim for cone and plate).[1][2] Trim excess material.
-
Equilibration: Allow the sample to equilibrate at the high temperature for a set time (e.g., 5 minutes) to ensure thermal homogeneity.[4]
-
Oscillatory Temperature Sweep:
-
Apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz or 10 rad/s) and strain (e.g., 1-5%).[1][2][4][8] Ensure the strain is within the linear viscoelastic region (LVER).
-
Cool the sample at a controlled rate (e.g., 5°C/min).[1][2][8]
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of temperature.
-
-
Data Analysis: The phase separation temperature is identified as the temperature at which an abrupt increase in complex viscosity and storage modulus is observed upon cooling.[1][2][8]
Protocol 3: Rheological Measurement - Frequency Sweep
This protocol characterizes the viscoelastic behavior of the polymer/DMDBS system at a constant temperature.
Equipment:
-
Same as Protocol 2.
Procedure:
-
Sample Loading and Equilibration: Follow steps 1-3 from Protocol 2, setting the desired isothermal test temperature (e.g., 210°C).[2]
-
Oscillatory Frequency Sweep:
-
Data Analysis:
-
Analyze the frequency dependence of G' and G''. In the gelled state (below the phase separation temperature), the material may exhibit a plateau in G' at low frequencies, indicative of a network structure.[7]
-
The crossover point of G' and G'' can provide information about the characteristic relaxation time of the material.
-
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the rheological characterization of polymers containing DMDBS.
Caption: Experimental workflow for rheological analysis.
References
- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of DMDBS on Crystallization Behavior and Crystalline Morphology of Weakly-Phase-Separated Olefin Block Copolymer | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Industrial Preparation of Dimethyldibenzylidene Sorbitol (DMDBS) Masterbatch
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial preparation of Dimethyldibenzylidene Sorbitol (DMDBS) masterbatch. DMDBS is a third-generation sorbitol-based clarifying agent highly effective in enhancing the optical and mechanical properties of polyolefins, particularly polypropylene (PP).[1][2] Its use is prevalent in applications demanding high transparency, such as food packaging, medical devices, and consumer goods.[1][3][4]
The masterbatch form facilitates accurate dosing and excellent dispersion of the additive into the polymer matrix during processing.[2] This document outlines the key formulation, processing parameters, and quality control measures essential for producing a high-quality DMDBS masterbatch for industrial use.
Mechanism of Action
DMDBS functions as a nucleating agent by dissolving in the molten polymer during processing and subsequently forming a fine, fibrous network upon cooling.[2][5] This network provides a high density of nucleation sites, leading to the formation of numerous small spherulites (crystalline structures) that are smaller than the wavelength of visible light.[3] This reduction in spherulite size minimizes light scattering, thereby significantly improving the clarity and reducing the haze of the polymer.[3]
Data Presentation
Table 1: Typical Formulation of DMDBS Masterbatch
| Component | Function | Concentration (wt%) |
| This compound (DMDBS) Powder | Active Clarifying Agent | 5 - 10 |
| Polypropylene (PP) Homopolymer (Fiber Grade) | Carrier Resin | 90 - 95 |
| Processing Aid (e.g., Zinc Stearate) | Dispersion Additive | 0.1 - 0.5 |
Note: The concentration of DMDBS in the final molded product is typically in the range of 0.2% to 0.3%.[1][2]
Table 2: Recommended Twin-Screw Extrusion Parameters for DMDBS Masterbatch Production
| Parameter | Value | Unit | Purpose |
| Extruder Type | Co-rotating Twin-Screw | - | Provides high shear and excellent mixing for uniform dispersion. |
| L/D Ratio | 20:1 to 40:1 | - | A longer L/D ratio allows for better melting, mixing, and homogenization.[2] |
| Feeder Zone Temperature | 170 - 190 | °C | To gently preheat and convey the material. |
| Melting/Mixing Zone Temperatures | 180 - 210 | °C | To ensure complete melting of the carrier resin and dissolution of DMDBS.[2] |
| Die Zone Temperature | 200 - 220 | °C | To maintain a consistent melt viscosity for uniform strands. |
| Screw Speed | 200 - 400 | rpm | Higher speeds can improve dispersion but may increase shear heating.[2] |
| Feed Rate | Dependent on extruder size | kg/hr | Must be optimized with screw speed to achieve the desired specific energy input. |
Table 3: Quality Control Specifications for DMDBS Masterbatch
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Uniform, cylindrical pellets, free of contaminants |
| Pellet Size | Calipers | 2 - 4 mm in length and diameter |
| DMDBS Content | High-Performance Liquid Chromatography (HPLC) | 5 - 10 wt% (or as specified) |
| Melt Flow Index (MFI) | ASTM D1238 or ISO 1133 | Consistent with the carrier resin and application requirements |
| Dispersion Quality | Filter Pressure Value (FPV) / Microscopic Analysis | Homogeneous dispersion with no agglomerates |
| Haze Reduction in Final Part | ASTM D1003 | To be determined based on final product requirements |
| Crystallization Temperature (Tc) | Differential Scanning Calorimetry (DSC) | Significant increase compared to the neat polymer |
Experimental Protocols
Protocol 1: Preparation of DMDBS Masterbatch via Twin-Screw Extrusion
This protocol details the industrial-scale production of a 5% DMDBS masterbatch in a polypropylene carrier resin.
1. Materials and Equipment:
-
This compound (DMDBS) powder
-
Polypropylene (PP) homopolymer pellets (carrier resin)
-
Processing aid (e.g., Zinc Stearate)
-
Gravimetric loss-in-weight feeders
-
Co-rotating twin-screw extruder with a suitable screw configuration for mixing
-
Water bath for cooling strands
-
Pelletizer
2. Procedure:
-
Pre-Drying: Dry the PP carrier resin to a moisture content of <0.05% to prevent processing issues.
-
Weighing and Feeding:
-
Set the gravimetric feeders to the desired ratios as per the formulation in Table 1.
-
The main feeder will supply the PP carrier resin.
-
A side feeder can be used to introduce the DMDBS powder and processing aid downstream into the melt to ensure better mixing and prevent thermal degradation.
-
-
Extrusion:
-
Set the extruder temperature profile as outlined in Table 2.
-
Start the extruder at a low screw speed (e.g., 100 rpm) and gradually introduce the materials.
-
Once a steady flow is established, increase the screw speed to the target range (200-400 rpm).[2]
-
Monitor the melt pressure and motor load to ensure stable operation.
-
-
Cooling and Pelletizing:
-
The molten strands exiting the extruder die are immediately cooled by passing them through a water bath.
-
The cooled and solidified strands are then fed into a pelletizer, which cuts them into uniform pellets.
-
-
Packaging: The final masterbatch pellets are dried to remove surface moisture and then packaged in moisture-proof bags.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Industrial workflow for DMDBS masterbatch production.
References
- 1. China Clarifying Agent BT-9805 Manufacturer and Supplier | BGT [bgtcn.com]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. Clarifying/Nucleating Agents for Polypropylene - Raytop Chemical [raytopoba.com]
- 4. DMDBS (Maxlear RY698N) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Dimethyldibenzylidene Sorbitol (DMDBS) Organogels in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3:2,4-di(3,4-dimethylbenzylidene) sorbitol (DMDBS), a low molecular weight organogelator, in the formation of organogels for controlled drug delivery applications.
Introduction
Dimethyldibenzylidene sorbitol (DMDBS) is a "butterfly-like" amphiphilic molecule derived from the reaction of benzaldehyde and sorbitol.[1] It is a highly efficient organogelator capable of forming thermoreversible, three-dimensional fibrillar networks in a wide variety of organic solvents and polymers, even at low concentrations (typically below 2% w/w).[2][3][4] This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding and π-π stacking between the phenyl rings of the DMDBS molecules.[1][5] The resulting nanofibrillar network, with fiber diameters ranging from 10 to 100 nm, effectively immobilizes the liquid phase, creating a semi-solid organogel with a solid-like rheology.[2][5][6]
The unique properties of DMDBS organogels, such as their biocompatibility, thermoreversibility, and ability to entrap both hydrophilic and lipophilic compounds, make them excellent candidates for various drug delivery systems.[7][8][9] These organogels can serve as matrices for the sustained and controlled release of therapeutic agents, potentially enhancing bioavailability and patient compliance.[3][8][10] Applications being explored include topical, transdermal, oral, and parenteral drug delivery.[6][10][11]
Mechanism of DMDBS Organogel Formation
The formation of a DMDBS organogel is a thermally driven process of self-assembly that occurs via a nucleation and growth mechanism.[2] Upon heating, DMDBS dissolves in a suitable organic solvent. As the solution cools, the solubility of DMDBS decreases, leading to supersaturation and the subsequent self-assembly of DMDBS molecules into a three-dimensional network of nanofibers.[6][10][11]
Caption: Self-assembly of DMDBS molecules into a 3D organogel network upon cooling.
Experimental Protocols
Protocol for Preparation of a DMDBS-based Organogel
This protocol describes a general method for preparing a DMDBS organogel. The specific concentrations and solvent will need to be optimized depending on the desired gel properties and the drug to be incorporated.
Materials:
-
1,3:2,4-di(3,4-dimethylbenzylidene) sorbitol (DMDBS)
-
Pharmaceutically acceptable organic solvent (e.g., isopropyl myristate, oleyl alcohol, soybean oil)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath with temperature control
-
Balance
Procedure:
-
Weigh the desired amount of DMDBS and the organic solvent to achieve the target concentration (e.g., 0.5 - 5.0% w/w).
-
Combine the DMDBS and the solvent in the glass vial with a magnetic stir bar.
-
Heat the mixture to a temperature above the gel-sol transition temperature (Tgel), typically in the range of 100-150°C, while stirring until the DMDBS is completely dissolved, resulting in a clear solution.
-
Once a homogenous solution is formed, remove the vial from the heat source and allow it to cool to room temperature without disturbance.
-
Gel formation will be observed as the solution cools and becomes a semi-solid material. The gelation can be confirmed by inverting the vial; a stable gel will not flow.
Protocol for Drug Loading into a DMDBS Organogel
This protocol outlines the incorporation of a therapeutic agent into the DMDBS organogel matrix.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Pre-prepared DMDBS solution (from step 3 of Protocol 3.1) or components for in-situ preparation.
Procedure:
-
For Lipophilic Drugs:
-
Add the desired amount of the lipophilic API to the hot, clear solution of DMDBS and solvent (from step 3 of Protocol 3.1).
-
Stir until the API is fully dissolved.
-
Allow the mixture to cool to room temperature to form the drug-loaded organogel.
-
-
For Hydrophilic Drugs:
-
A small amount of an aqueous solution of the hydrophilic drug can be incorporated into the hot organogelator-solvent mixture with vigorous stirring to form a stable emulsion.
-
Cool the resulting emulsion to room temperature to form the organogel. Note: The amount of aqueous phase should be minimized to maintain the stability of the organogel.
-
Caption: Experimental workflow for the preparation of a drug-loaded DMDBS organogel.
Protocol for Characterization of DMDBS Organogels
3.3.1. Rheological Analysis Rheology is used to determine the viscoelastic properties of the organogel.[4][12]
-
Instrumentation: A rheometer with a cone-plate or parallel-plate geometry.
-
Procedure:
-
Temperature Sweep: To determine the gel-sol transition temperature (Tgel), perform a temperature sweep at a constant frequency (e.g., 1 Hz) and strain, increasing the temperature at a controlled rate (e.g., 2°C/min). Tgel is identified by the sharp decrease in the storage modulus (G').
-
Strain Sweep: To identify the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency and temperature.
-
Frequency Sweep: To characterize the gel strength, perform a frequency sweep within the LVER at a constant temperature. A characteristic of a gel is that the storage modulus (G') is greater than the loss modulus (G'') and is relatively independent of frequency.
-
3.3.2. Microstructure Analysis Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to visualize the nanofibrillar network of the organogel.
-
Procedure (for SEM):
-
Freeze-dry the organogel to remove the solvent.
-
Mount the dried sample (xerogel) on an SEM stub.
-
Sputter-coat the sample with a conductive material (e.g., gold).
-
Image the sample using an SEM.
-
3.3.3. Spectroscopic Analysis Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to investigate the interactions between DMDBS, the solvent, and the drug.[5][13]
-
FTIR Spectroscopy: Analyze the vibrational bands to identify hydrogen bonding and other intermolecular interactions.
-
NMR Spectroscopy: Use techniques like 1H NMR to study the chemical environment of the molecules within the gel matrix.
Protocol for In Vitro Drug Release Study
This protocol is used to evaluate the release kinetics of the drug from the organogel.
Materials:
-
Franz diffusion cell apparatus
-
Synthetic or biological membrane (e.g., dialysis membrane, excised skin)
-
Phosphate-buffered saline (PBS) or other suitable release medium
-
Drug-loaded organogel
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Mount the membrane onto the Franz diffusion cell, separating the donor and receptor compartments.
-
Fill the receptor compartment with the release medium and maintain a constant temperature (e.g., 37°C) and stirring.
-
Apply a known amount of the drug-loaded organogel to the membrane in the donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh medium.
-
Quantify the drug concentration in the withdrawn samples using a suitable analytical method.
-
Plot the cumulative amount of drug released versus time to determine the release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[3][14][15]
Caption: Mechanisms of drug release from a DMDBS organogel matrix.
Quantitative Data
The following tables summarize typical quantitative data for DMDBS-based organogels. Note that these values are illustrative and will vary depending on the specific formulation parameters.
Table 1: Formulation Parameters of DMDBS Organogels
| Parameter | Typical Range | Reference |
| DMDBS Concentration (% w/w) | 0.2 - 5.0 | [4] |
| Gel-Sol Transition Temp. (°C) | 80 - 160 | [16] |
| Storage Modulus (G') (Pa) | 10^3 - 10^5 | [4] |
Table 2: Drug Loading and Release Characteristics
| Drug | Drug Loading (% w/w) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Ibuprofen | 1 - 5 | > 90 | Sustained release over 12 h | [10] |
| Dexamethasone | 10 | Not specified | 78-79% release after 30 days | [17] |
| Efavirenz | Not specified | Not specified | ~80% release after 4 h (intestinal pH) | [3] |
Conclusion
DMDBS-based organogels offer a versatile and promising platform for the controlled delivery of a wide range of therapeutic agents. Their ease of preparation, thermoreversible nature, and biocompatibility make them attractive for various pharmaceutical applications. The protocols and data presented here provide a foundation for researchers to develop and characterize novel DMDBS organogel-based drug delivery systems. Further optimization of formulation parameters is crucial to tailor the gel properties and drug release kinetics for specific therapeutic needs.
References
- 1. 1,3:2,4-di-(3,4-dimethyl)benzylidene sorbitol organogels used as phase change materials: solvent effects on structure, leakage and thermal performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Organogels: "GelVolution" in Topical Drug Delivery - Present and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 10. impactfactor.org [impactfactor.org]
- 11. ijrpb.com [ijrpb.com]
- 12. Preparation, rheological study, and characterization of an organogel as a system for transdermal release of active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Preparation and characterization of glyceryltristearate/DMDBS gel based form-stable phase change material [esst.cip.com.cn]
- 17. In vitro release of hydrophobic drugs by oleogel rods with biocompatible gelators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMDBS in Food Contact Materials
Introduction
1,3:2,4-bis-O-(3,4-dimethylbenzylidene)-D-sorbitol (DMDBS) is a third-generation sorbitol-based nucleating agent widely utilized in the polymer industry.[1] In the realm of food contact materials (FCMs), DMDBS serves as a crucial additive, particularly for polypropylene (PP), to enhance its physical and optical properties.[2][3] Its primary function is to act as a clarifying and nucleating agent, promoting the formation of a fine crystal structure within the polymer as it cools from a molten state.[3][4] This results in materials that are not only stronger and more heat-resistant but also significantly clearer, a desirable attribute for food packaging.[2][3] This document provides detailed application notes and protocols for researchers and scientists working with DMDBS in the context of food contact materials and packaging.
Application Notes
Mechanism of Action
DMDBS's efficacy as a nucleating agent stems from its unique ability to self-assemble within a polymer melt.[5] As the polymer cools, DMDBS molecules form a three-dimensional, sample-spanning network of fine, interconnected nanofibrils.[5] This network provides a vast surface area that acts as a template for heterogeneous nucleation, reducing the energy barrier for the polymer chains to arrange into ordered crystal structures.[5] This process significantly increases the polymer's crystallization temperature and rate, leading to the formation of a large number of very small spherulites (crystals), often less than 1 micron in size.[3][5] The small size of these spherulites minimizes light scattering, which is the key to the enhanced transparency and clarity of the final product.[2][3]
Applications in Food Packaging
DMDBS is predominantly used in semi-crystalline polymers like polypropylene (PP), linear low-density polyethylene (LLDPE), and polyethylene terephthalate (PET) to improve their properties for food packaging applications.[2][6]
-
Enhanced Optical Properties: The primary application is the production of highly transparent PP containers, cups, and films.[1][2] This "clarified PP" offers an excellent alternative to more expensive materials like PET and polystyrene, providing high clarity, gloss, and a smooth surface finish.[3]
-
Improved Mechanical Properties: The addition of DMDBS increases the stiffness, tensile strength, and impact resistance of the polymer.[2][4] This allows for the production of more robust and durable packaging that can withstand the rigors of transportation and storage.[4] It also enables downgauging (creating thinner-walled articles) without compromising performance, leading to material and cost savings.
-
Increased Thermal Stability: DMDBS increases the heat deflection temperature of the polymer, making the packaging suitable for hot-fill applications and microwave reheating.[1][3]
-
Improved Processing Efficiency: By increasing the crystallization rate, DMDBS can reduce cycle times in injection molding and thermoforming processes, leading to improved productivity.[3]
Regulatory Status and Safety Considerations
The use of DMDBS in food contact materials is regulated by governmental bodies to ensure consumer safety.
-
United States (FDA): In the U.S., DMDBS is an approved indirect food additive. It is listed in the Code of Federal Regulations under 21 CFR §178.3295, which permits its use as a clarifying agent in polypropylene polymers intended for food contact.[5][7] The regulation specifies that it may be used at a level not to exceed 0.4% by weight of the polymer.[5]
-
European Union: In the EU, DMDBS is also a regulated substance for use in plastic food contact materials under Commission Regulation (EU) No. 10/2011.[8][9] This regulation establishes a list of authorized substances and sets specific migration limits (SMLs) to restrict the amount of a substance that can transfer from the material to the food.[10]
Migration is a key safety concern, referring to the transfer of substances from the packaging material into the food.[11][12] The extent of migration depends on factors such as the temperature and duration of contact, the type of food (especially its fat content), and the concentration of the additive in the polymer.[12][13] While DMDBS is considered non-toxic and tasteless, it is imperative to conduct migration studies to ensure that its levels in food remain below regulatory limits and do not pose a health risk.[1][14]
Experimental Protocols
Protocol 1: Determination of DMDBS Migration from PP into Food Simulants
This protocol outlines a method for quantifying the migration of DMDBS from polypropylene articles into a food simulant, based on methodologies described in the literature.[15][16] The chosen analytical technique is Ultra-High-Performance Liquid Chromatography coupled with a Quadrupole Time-of-Flight Mass Spectrometer (UHPLC-qTOF MS), which offers high sensitivity and selectivity.[15]
1. Materials and Reagents:
-
DMDBS analytical standard (CAS No. 135861-56-2)[2]
-
Polypropylene (PP) articles containing DMDBS for testing
-
N,N-Dimethylformamide (DMF), HPLC grade
-
Acetonitrile (MeCN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, ultrapure
-
Glass migration cells or containers
-
Incubator or oven for controlled temperature exposure
2. Preparation of Standard Solutions:
-
Prepare a stock solution of DMDBS (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in DMF.[15]
-
Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent mixture (e.g., MeCN/DMF 1:1 v/v) to create a calibration curve (e.g., 1 to 100 µg/L).[15]
3. Migration Test Procedure:
-
Cut specimens of a known surface area from the PP article.
-
Place the specimens in the migration cells and fill with the food simulant (50% ethanol) at a defined surface-area-to-volume ratio (e.g., 6 dm²/L).
-
Seal the cells and expose them to specific time and temperature conditions as stipulated by regulations (e.g., 10 days at 60°C for accelerated testing).
-
After the exposure period, cool the cells to room temperature.
-
Remove an aliquot of the food simulant for analysis. The simulant can be directly injected or may require a dilution step if high migration levels are expected.
4. UHPLC-qTOF MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile/Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Full scan or targeted MS/MS for higher specificity.
-
Monitor for characteristic DMDBS ions.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the DMDBS standard against its concentration.
-
Quantify the amount of DMDBS in the migration samples by comparing their peak areas to the calibration curve.
-
Express the migration results in mg/kg of food simulant or mg/dm² of the contact surface.
-
Protocol 2: Quantification of DMDBS in Polypropylene Resin
This protocol describes a method to determine the concentration of DMDBS in a polymer matrix using solvent extraction followed by Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).[17]
1. Materials and Reagents:
-
DMDBS analytical standard
-
Polypropylene resin or article sample
-
Extraction Solvent: Tetrahydrofuran (THF) or a suitable solvent in which DMDBS is soluble but the polymer is not.[16]
-
Mobile Phase: 0.05 M Ammonium Acetate (pH 6.6) with 10% Acetonitrile.[17][18]
-
Grinder or mill to reduce the polymer sample size.
-
Soxhlet extraction apparatus or ultrasonic bath.
2. Sample Preparation and Extraction:
-
Cryogenically grind the PP sample to a fine powder to maximize the surface area for extraction.
-
Accurately weigh a known amount of the powdered sample (e.g., 1-2 g).
-
Perform a solvent extraction (e.g., using a Soxhlet apparatus with THF for several hours) to dissolve the DMDBS out of the polymer matrix.
-
After extraction, evaporate the solvent to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of the mobile phase.
-
Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC analysis.
3. RP-HPLC-UV Analysis:
-
Chromatographic Conditions (Example):
-
Quantification:
-
Prepare a calibration curve using standard solutions of DMDBS in the mobile phase.
-
Inject the extracted sample solution into the HPLC system.
-
Identify the DMDBS peak based on its retention time compared to the standard.[17]
-
Calculate the concentration of DMDBS in the extract from the calibration curve and then determine the weight percentage of DMDBS in the original polymer sample.
-
Data Presentation
The following tables summarize key quantitative data regarding the use and analysis of DMDBS in food contact materials.
Table 1: Regulatory and Usage Levels for DMDBS
| Parameter | Value | Polymer | Jurisdiction | Reference |
| Max Usage Level | ≤ 0.4% by weight | Polypropylene | USA (FDA) | [5] |
| Typical Addition Level | 0.2% - 0.4% | Polypropylene | General Use | [1] |
Table 2: Analytical Method Performance for DMDBS Quantification
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC-UV | Standard Solution | 1.0 µg/mL | 2.0 µg/mL | [17][18] |
| UHPLC-qTOF MS | Food Simulant (D1) | In line with LC-MS methods | In line with LC-MS methods | [16] |
| GC-MS (with derivatization) | Food Simulant | 0.05 - 0.10 mg/L | 0.17 - 0.33 mg/L | [16] |
Table 3: Reported Migration Data for DMDBS
| Polymer | Food Simulant | Test Conditions | Migration Level | Reference |
| Polypropylene (PP) Beverage Cups | Simulant D1 (50% ethanol) | Not specified | Detected in clear and pink cups | [15] |
| Polypropylene (PP) | Not specified | Not specified | Identified as a potential migrant | [16] |
Visualizations
Below are diagrams illustrating key processes related to the application of DMDBS.
References
- 1. value-int.com [value-int.com]
- 2. nbinno.com [nbinno.com]
- 3. Clarifying/Nucleating Agents for Polypropylene - Raytop Chemical [raytopoba.com]
- 4. DMDBS (Maxlear RY698N) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 5. Dimethyldibenzylidene Sorbitol (DMDBS) [benchchem.com]
- 6. 2017erp.com [2017erp.com]
- 7. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. digicomply.com [digicomply.com]
- 10. Legislation - Food Safety - European Commission [food.ec.europa.eu]
- 11. agriculturaljournals.com [agriculturaljournals.com]
- 12. Food Packaging and Chemical Migration: A Food Safety Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. foodconsulting.tech [foodconsulting.tech]
- 14. Identifying, Quantifying, and Recovering a Sorbitol-Type Petrochemical Additive in Industrial Wastewater and Its Subsequent Application in a Polymeric Matrix as a Nucleating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. jcsp.org.pk [jcsp.org.pk]
- 18. researchgate.net [researchgate.net]
Application Note: Chemical Structure Analysis of DMDBS using Fourier Transform Infrared Spectroscopy (FTIR)
Abstract
This application note provides a detailed protocol for the chemical structure analysis of 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) using Fourier Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and drug development professionals. This document outlines the principles of FTIR analysis, a step-by-step experimental protocol, and a comprehensive table of characteristic vibrational frequencies for DMDBS. A logical workflow for the analysis is also presented.
Introduction
1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol, commonly known as DMDBS, is an organic compound widely used as a clarifying and nucleating agent in polymers, particularly polypropylene. Its ability to self-assemble into a nanofibrillar network within a polymer matrix significantly improves the optical and mechanical properties of the material. Accurate chemical identification and structural verification of DMDBS are crucial for quality control and to ensure its performance in its applications.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique ideal for the qualitative analysis of organic compounds. It measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and providing insight into its overall chemical structure. This application note details the use of FTIR for the structural elucidation of DMDBS.
Note on Chemical Nomenclature: The user request referred to "DMDBS" as "3,4-dimethyl-N,N-dibenzyl-5-sulfamoylbenzamide". However, extensive database searches have consistently identified DMDBS as 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol. This document will proceed with the analysis of the latter, more commonly recognized compound.
Principle of FTIR Spectroscopy
FTIR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a molecule is irradiated with infrared light, its bonds can stretch, bend, rock, and scissor. The frequencies of these vibrations are determined by the masses of the atoms in the bond and the strength of the bond.
An FTIR spectrometer collects an interferogram of the sample, which is a signal in the time domain. A mathematical operation called a Fourier transform is then used to convert the interferogram into a spectrum in the frequency domain (wavenumber, cm⁻¹). The resulting spectrum is a plot of infrared intensity versus wavenumber. The presence of characteristic absorption bands in the spectrum allows for the identification of functional groups such as O-H (hydroxyl), C-H (alkyl and aromatic), C=C (aromatic), and C-O (ether/acetal).
Experimental Protocol
This protocol describes the analysis of a solid DMDBS sample using the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods.
Materials and Equipment
-
FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
ATR accessory with a diamond or zinc selenide crystal.
-
Hydraulic press and pellet die for KBr pellets.
-
Agate mortar and pestle.
-
DMDBS sample (white powder).
-
FTIR-grade Potassium Bromide (KBr), desiccated.
-
Spatula.
-
Ethanol or isopropanol for cleaning.
-
Lint-free wipes.
Method 1: Attenuated Total Reflectance (ATR)
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with ethanol or isopropanol.
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the DMDBS powder onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the FTIR spectrum of the sample.
-
-
Cleaning:
-
Release the pressure arm and remove the bulk of the DMDBS powder.
-
Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.
-
Method 2: Potassium Bromide (KBr) Pellet
-
Sample Preparation:
-
In a dry environment, grind approximately 1-2 mg of the DMDBS sample with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
-
Background Spectrum:
-
Prepare a blank KBr pellet using the same procedure but without the DMDBS sample.
-
Place the blank pellet in the sample holder of the FTIR spectrometer and record a background spectrum.
-
-
Sample Analysis:
-
Replace the blank pellet with the DMDBS-containing pellet in the sample holder.
-
Collect the FTIR spectrum of the sample.
-
Instrument Parameters
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
Data Presentation: FTIR Spectral Data for DMDBS
The FTIR spectrum of DMDBS exhibits characteristic absorption bands corresponding to its various functional groups. The table below summarizes the expected peak positions and their assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3500 - 3200 | O-H stretching (intermolecular H-bonds) | Hydroxyl (sorbitol backbone) | Broad, Medium |
| 3100 - 3000 | C-H stretching | Aromatic (Ar-H) | Medium |
| 2980 - 2850 | C-H stretching | Aliphatic (CH, CH₂) | Strong |
| ~1600, ~1500, ~1450 | C=C stretching | Aromatic Ring | Medium, Sharp |
| ~1460, ~1375 | C-H bending | Aliphatic (CH₂) | Medium |
| 1200 - 1000 | C-O-C stretching (asymmetric & symmetric) | Acetal | Strong |
| ~1098 | C-O stretching | Acetal C-O-C | Strong |
| ~1050 | C-O stretching | Secondary Alcohol (C-OH) | Strong |
| Below 900 | C-H out-of-plane bending | Aromatic (Ar-H) | Strong |
Note: The absence of a strong absorption band around 1700 cm⁻¹ confirms the lack of a carbonyl (C=O) group from the 3,4-dimethylbenzaldehyde precursor, indicating the successful formation of the acetal linkages in the DMDBS molecule.[1]
Mandatory Visualization
Experimental Workflow for FTIR Analysis of DMDBS
Caption: Workflow for DMDBS analysis by FTIR.
Conclusion
FTIR spectroscopy is a rapid, reliable, and effective technique for the chemical structure analysis of DMDBS. By following the detailed protocol provided in this application note, researchers can obtain high-quality FTIR spectra to confirm the identity and purity of their DMDBS samples. The characteristic absorption bands, particularly the strong C-O-C stretching of the acetal groups and the absence of the precursor's carbonyl peak, provide definitive evidence of the correct molecular structure. This method is invaluable for quality assurance in both industrial and research settings.
References
Determining the Concentration of DMDBS in Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) is a third-generation clarifying and nucleating agent widely used in polymer formulations, particularly polypropylene (PP), to enhance optical clarity and improve physical properties.[1][2] Its use in materials for food contact, medical devices, and pharmaceutical packaging necessitates accurate and reliable methods for quantifying its concentration.[3] This document provides detailed application notes and experimental protocols for the determination of DMDBS concentration in polymer matrices, aiding in quality control, regulatory compliance, and safety assessment.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of DMDBS in polymers. The choice of method often depends on the required sensitivity, selectivity, and the nature of the polymer matrix. The most prominent and validated methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique for the quantitative analysis of DMDBS.[1] Reversed-phase HPLC with UV detection offers a simple, rapid, and sensitive method for determining DMDBS concentration, especially for assessing leachables and extractables from polymer products.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both identification and quantification of DMDBS.[4][5] It is particularly useful for analyzing extracts from polymer samples and can provide high specificity.
-
Other Techniques: While not primarily used for quantification, techniques like Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be valuable for characterizing the polymer and confirming the presence of DMDBS.[5][6][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the HPLC-based determination of DMDBS.
| Parameter | Value | Reference |
| Linearity Range | 2.00 - 8.00 µg/mL | [1][2] |
| Correlation Coefficient (r²) | 0.9996 | [1][2] |
| Limit of Detection (LOD) | 1.00 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 2.00 µg/mL | [1][2] |
| Recovery Rate (from PP) | > 96% (using GC-MS after extraction) | [5] |
Experimental Protocols
Sample Preparation: Extraction of DMDBS from Polymer Matrix
A crucial first step for chromatographic analysis is the efficient extraction of DMDBS from the polymer.
Materials:
-
Polymer sample (e.g., pellets, film)
-
Dichloromethane (DCM) or other suitable solvent
-
Soxhlet extraction apparatus or microwave-assisted extraction system
-
Rotary evaporator
-
Volumetric flasks
Protocol:
-
Sample Comminution: Reduce the polymer sample to a fine powder or small pieces to maximize the surface area for extraction. This can be achieved through cryogenic grinding or milling.
-
Extraction:
-
Soxhlet Extraction: Place a known weight of the polymer sample into a thimble and perform extraction with a suitable solvent like dichloromethane for a sufficient duration (e.g., 6-8 hours).
-
Microwave-Assisted Extraction: This method can significantly reduce extraction time.[4] Place the polymer sample in a vessel with the extraction solvent and follow the instrument's operational parameters for temperature and time.
-
-
Concentration: After extraction, concentrate the solvent using a rotary evaporator to a smaller, known volume.
-
Sample Reconstitution: Transfer the concentrated extract to a volumetric flask and dilute to the mark with the mobile phase to be used in the HPLC analysis.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the chromatograph.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol details a validated RP-HPLC method for the quantification of DMDBS.[1][2]
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector is required.[1]
-
Column: TSK gel G2000 SW (7.5mm x 30cm, 10 µm particle size) or equivalent reversed-phase column.[1]
-
Mobile Phase: 0.05 M Ammonium Acetate (NH4Ac) buffer (pH 6.6) with 10% Acetonitrile (ACN).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection Wavelength: 216 nm.[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Protocol:
-
Standard Preparation: Prepare a stock solution of DMDBS reference standard in a suitable solvent (e.g., mobile phase). From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 2.00 to 8.00 µg/mL).[1]
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. Check for parameters like retention time repeatability and peak area precision.
-
Calibration Curve: Inject the prepared calibration standards and construct a calibration curve by plotting the peak area against the concentration of DMDBS.
-
Sample Analysis: Inject the prepared polymer extract samples.
-
Quantification: Determine the concentration of DMDBS in the samples by comparing their peak areas to the calibration curve. The retention time for DMDBS is approximately 13.056 minutes under these conditions.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of DMDBS, especially after an efficient extraction.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column for the analysis of semi-volatile organic compounds (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split, depending on the expected concentration.
-
Temperature Program: An optimized temperature gradient to ensure good separation of DMDBS from other extractable compounds.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Protocol:
-
Standard Preparation: Prepare a series of DMDBS standard solutions in a suitable solvent for GC analysis.
-
Calibration: Inject the standards to establish a calibration curve based on the peak area of a characteristic ion of DMDBS.
-
Sample Injection: Inject the prepared polymer extract.
-
Data Analysis: Identify DMDBS based on its retention time and mass spectrum. Quantify the amount of DMDBS using the established calibration curve.
Diagrams
Caption: Workflow for DMDBS quantification in polymers using RP-HPLC.
Caption: Relationship between analytical methods for DMDBS analysis.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identifying, Quantifying, and Recovering a Sorbitol-Type Petrochemical Additive in Industrial Wastewater and Its Subsequent Application in a Polymeric Matrix as a Nucleating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. afm.cn [afm.cn]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing DMDBS for Maximum Polypropylene Clarity
Welcome to the technical support center for optimizing 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) concentration to achieve maximum clarity in polypropylene (PP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your polymer development experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMDBS and how does it improve the clarity of polypropylene?
A1: DMDBS, or 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol, is a high-performance clarifying agent for polypropylene.[1] It functions as a nucleating agent by dissolving in the molten PP and, upon cooling, self-assembles into a fine, three-dimensional nanofibrillar network.[2][3] This network provides a high density of nucleation sites for the PP to crystallize upon. This results in the formation of a large number of very small spherulites (crystals), typically less than 1 micron in size.[1] These small spherulites scatter significantly less light than the larger spherulites that form in un-nucleated polypropylene, leading to a reduction in haze and an increase in clarity.[1][4]
Q2: What is the optimal concentration range for DMDBS in polypropylene?
A2: The optimal concentration for DMDBS to achieve the best balance of clarity and mechanical properties in polypropylene is typically between 0.2 wt% and 1.0 wt%.[5][6] Within this range, a significant increase in crystallization temperature and a progressive improvement in clarity (increase) and haze (decrease) are observed.[5] Concentrations exceeding 1.0 wt% can have an adverse effect on the optical properties.[5][6] It's important to note that even within this range, the minimum haze value can be reached at concentrations as low as 0.30 wt%.[4]
Q3: Does the processing temperature affect the performance of DMDBS?
A3: Yes, processing temperature is a critical factor. For DMDBS to be effective, it must first completely dissolve in the polypropylene melt to ensure uniform dispersion.[2] The dissolution temperature of DMDBS in molten PP is around 210°C for a 0.4 wt% concentration.[7] If the processing temperature is too low, the DMDBS may not fully dissolve, leading to poor dispersion and reduced clarifying efficiency. Conversely, excessively high temperatures can lead to degradation of the polymer and the clarifying agent.
Q4: Can the addition of DMDBS affect the mechanical properties of polypropylene?
A4: Yes, DMDBS can influence the mechanical properties of polypropylene. By promoting the formation of smaller, more uniform spherulites, DMDBS can increase the tensile strength and stiffness of the final product, making it more resistant to deformation and cracking.[8] However, at high concentrations (e.g., 0.8%), the formation of voids and defects can lead to poor mechanical strength.[5]
Q5: Are there any common side effects of using DMDBS, and how can they be mitigated?
A5: A common side effect of using DMDBS is the potential for yellowing in the final polypropylene product.[9][10] This can be counteracted by employing a complementary color strategy, such as incorporating trace amounts of commercial blue dyes.[9] Another potential issue is the development of unwanted tastes and odors, especially if the clarifying agent degrades due to excessive processing temperatures.[11] Using the minimum effective concentration of DMDBS and maintaining optimal processing temperatures can help mitigate these issues.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| High Haze/Poor Clarity | 1. Insufficient DMDBS Concentration: The concentration is too low to create a sufficient number of nucleation sites. 2. Poor Dispersion: The DMDBS was not fully dissolved and dispersed in the PP melt. 3. Inadequate Processing Temperature: The melt temperature was too low for the DMDBS to dissolve. 4. Contamination: Presence of other additives or impurities interfering with crystallization. | 1. Increase DMDBS Concentration: Incrementally increase the DMDBS concentration within the recommended range of 0.2-1.0 wt%. 2. Improve Mixing: Ensure thorough mixing of DMDBS with the PP resin before and during extrusion. Consider using a masterbatch for better dispersion.[2] 3. Optimize Processing Temperature: Increase the melt processing temperature to ensure complete dissolution of the DMDBS (e.g., above 210°C).[7] 4. Verify Material Purity: Ensure the PP resin and other additives are free from contaminants. |
| Yellowing of the Final Product | 1. DMDBS-induced Yellowing: An inherent side effect of some sorbitol-based clarifiers.[9][10] 2. Thermal Degradation: Excessive processing temperatures or residence times can cause degradation of the polymer or DMDBS. | 1. Introduce a Bluing Agent: Add a trace amount of a suitable blue dye to counteract the yellow tint.[9] 2. Reduce Processing Temperature/Time: Lower the processing temperature and minimize the residence time in the extruder to the extent possible without compromising DMDBS dissolution. |
| Reduced Mechanical Strength (e.g., Brittleness) | 1. Excessive DMDBS Concentration: High concentrations (>1.0 wt%) can lead to the formation of aggregates, voids, and defects.[5] | 1. Decrease DMDBS Concentration: Reduce the DMDBS concentration to the optimal range (0.2-1.0 wt%) where clarity is maximized without sacrificing mechanical integrity.[5] |
| Inconsistent Clarity Across Batches | 1. Inconsistent Dosing: Variation in the amount of DMDBS added to each batch. 2. Variable Processing Conditions: Fluctuations in temperature, pressure, or cooling rates between batches. | 1. Ensure Accurate Dosing: Use precise weighing and mixing equipment to ensure consistent DMDBS loading. 2. Standardize Process Parameters: Maintain tight control over all processing parameters (melt temperature, injection speed, cooling rate, etc.) for every run. |
Data Presentation
Table 1: Effect of DMDBS Concentration on Polypropylene Haze and Clarity
| DMDBS Concentration (wt%) | Haze (%) | Clarity (%) | Crystallization Temperature (°C) |
| 0 (Control) | > 70 | < 40 | ~113.4 |
| 0.15 | - | - | > 120 |
| 0.2 | Progressively Decreasing | Progressively Increasing | - |
| 0.3 | ~14.2 | - | - |
| 0.6 | ~9.2 | ~94.8 | ~131.6 |
| > 1.0 | Increases | Decreases | - |
Note: The values presented are compiled from multiple sources and represent typical results. Actual values may vary depending on the specific grade of polypropylene, processing conditions, and measurement methodology.[4][5][6]
Experimental Protocols
Protocol 1: Sample Preparation via Twin-Screw Extrusion and Injection Molding
-
Material Preparation:
-
Dry the polypropylene (PP) homopolymer or random copolymer resin at 80°C for 4 hours to remove any moisture.
-
Accurately weigh the desired amount of DMDBS powder to achieve the target weight percentage (e.g., 0.1%, 0.2%, 0.3%, 0.5%, 1.0%).
-
-
Compounding:
-
Pre-mix the PP resin and DMDBS powder in a bag by manually shaking for 5 minutes to ensure a homogenous blend.
-
Feed the mixture into a co-rotating twin-screw extruder.
-
Set the extruder temperature profile to ensure the melt temperature is above the dissolution temperature of DMDBS in PP (e.g., a profile rising from 180°C to 230°C at the die).
-
Extrude the molten polymer into strands, cool in a water bath, and pelletize.
-
-
Injection Molding:
-
Dry the compounded pellets at 80°C for 4 hours.
-
Set the injection molding machine temperatures (e.g., barrel temperatures from 200°C to 220°C).
-
Mold the pellets into standard test plaques (e.g., 1 mm or 2 mm thickness) suitable for optical and mechanical testing.
-
Ensure consistent molding parameters (injection pressure, holding time, cooling time) for all samples.
-
Protocol 2: Measurement of Optical Properties (Haze and Clarity)
-
Instrumentation: Use a haze meter that conforms to ASTM D1003 standard.
-
Sample Conditioning: Condition the injection-molded plaques at standard laboratory conditions (23°C ± 2°C and 50% ± 5% relative humidity) for at least 24 hours prior to testing.
-
Measurement:
-
Calibrate the haze meter according to the manufacturer's instructions.
-
Place the plaque in the designated sample holder of the instrument.
-
Measure the haze and total transmittance values. Clarity is often calculated from these values or measured directly depending on the instrument.
-
Test at least three plaques from each concentration and report the average value.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing DMDBS-clarified polypropylene.
Caption: Troubleshooting flowchart for addressing high haze in polypropylene.
References
- 1. Clarifying/Nucleating Agents for Polypropylene - Raytop Chemical [raytopoba.com]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New clarifying, nucleating agents provide barrier properties and better organoleptics [plastemart.com]
troubleshooting poor dispersion of Dimethyldibenzylidene sorbitol in polymer matrix
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the dispersion of Dimethyldibenzylidene sorbitol (DMDBS) in polymer matrices.
Troubleshooting Guides
Issue 1: High Haze or Poor Clarity in the Final Polymer Product
Q: My polymer product containing DMDBS is hazy and not achieving the desired clarity. What are the potential causes and how can I resolve this?
A: Poor clarity is often a primary indicator of suboptimal DMDBS dispersion. The goal is to have the DMDBS dissolve in the polymer melt and then, upon cooling, form a fine, nanoscale fibrillar network that nucleates polymer crystallization.[1][2] Haze can result from several factors:
-
Inadequate Processing Temperature: The processing temperature may be too low to fully dissolve the DMDBS in the polymer melt. For polypropylene, processing temperatures are typically in the range of 190°C to 260°C.[3]
-
Agglomeration of DMDBS: At concentrations exceeding 1 wt%, DMDBS has a tendency to agglomerate, which can adversely affect optical properties.[4][5] Low additions of DMDBS significantly decrease crystal size, while large additions can induce aggregates.[4][6]
-
Inappropriate Cooling Rate: The cooling rate influences the crystallization of both the DMDBS network and the polymer. A very rapid or uncontrolled cooling process may not allow for the formation of the desired fine fibrillar network. Slower cooling generally leads to higher crystallinity and larger crystalline structures.[7]
Troubleshooting Steps:
-
Optimize Processing Temperature: Gradually increase the melt processing temperature in increments of 5-10°C to ensure complete dissolution of the DMDBS.
-
Adjust DMDBS Concentration: If you are using a high concentration of DMDBS, consider reducing it to the optimal range of 0.2-1.0 wt% for polypropylene.[4][5][8]
-
Control the Cooling Rate: Experiment with different cooling rates to find the optimal condition for your specific polymer and application. Slower, more controlled cooling can sometimes improve clarity.
Issue 2: Presence of Agglomerates or Gels in the Polymer Matrix
Q: I am observing visible agglomerates or gel-like structures in my polymer after processing with DMDBS. What is causing this and how can I prevent it?
A: The formation of agglomerates or gels is a clear sign of poor dispersion and is often linked to the concentration of DMDBS and its limited miscibility in the polymer matrix.[6]
-
Concentration Effects: High concentrations of DMDBS (typically above 1 wt%) can lead to the formation of aggregates as the DMDBS is not fully soluble in the polymer melt.[4][6] Liquid-liquid phase separation has been observed at elevated temperatures for mixtures with more than 2 wt% DMDBS in polypropylene.[4][5]
-
Poor Initial Mixing: If the DMDBS is not adequately pre-mixed with the polymer powder or pellets before melt processing, it can lead to localized areas of high concentration and subsequent agglomeration.
Troubleshooting Steps:
-
Reduce DMDBS Concentration: Lower the DMDBS concentration to within the recommended range of 0.2-1.0 wt%.
-
Improve Pre-mixing: Ensure thorough dry mixing of the DMDBS powder with the polymer resin before introducing it into the extruder or molding machine.[9] The use of a masterbatch can also facilitate better dispersion.[10][11]
-
Optimize Screw Design and Mixing Elements: In an extrusion process, using a screw design with more aggressive mixing elements can help to break down agglomerates and improve distributive and dispersive mixing.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DMDBS for achieving good clarity in polypropylene?
A1: The optimal concentration for achieving a significant improvement in clarity and a maximum increase in the crystallization temperature of isotactic polypropylene is typically between 0.2 and 1.0 wt%.[4][5][8] Concentrations above 1 wt% can have an adverse effect on optical properties due to agglomeration.[4][5]
Q2: What is the recommended processing temperature for incorporating DMDBS into polypropylene?
A2: A general processing temperature range for DMDBS in polypropylene is 190°C to 260°C.[3] It is crucial to ensure the temperature is high enough to completely dissolve the DMDBS in the polymer melt.
Q3: How does the cooling rate affect the performance of DMDBS?
A3: The cooling rate plays a critical role in the crystallization process of both the DMDBS and the polymer.[7] Upon cooling, DMDBS precipitates from the melt to form a nanofibrillar network that acts as a nucleating agent for the polymer.[1][2] The rate of cooling will influence the size and density of this network, and subsequently the size of the polymer spherulites, which directly impacts the optical and mechanical properties of the final product. A slower cooling rate generally allows for more organized crystalline structures to form.[7]
Q4: Can DMDBS be used in polymers other than polypropylene?
A4: While DMDBS is most commonly used as a clarifying agent for polypropylene, it has also been investigated for use in other semi-crystalline polymers such as polyethylene (HDPE, LLDPE) and olefin block copolymers (OBC).[6][9][10] The effectiveness of DMDBS will depend on its solubility and crystallization behavior in the specific polymer matrix.
Q5: My DMDBS-nucleated polypropylene has a yellowish tint. What causes this and how can it be mitigated?
A5: DMDBS can sometimes induce a yellowish tint in polypropylene.[12] This can be counteracted by incorporating trace amounts of a blue dye, which acts as a complementary color to neutralize the yellowing.[12]
Data Presentation
Table 1: Recommended Processing Parameters for DMDBS in Polypropylene
| Parameter | Recommended Range | Notes |
| DMDBS Concentration | 0.2 - 1.0 wt% | Concentrations above 1.0 wt% can lead to agglomeration and reduced clarity.[4][5][6] |
| Processing Temperature | 190 - 260 °C | Must be sufficient to fully dissolve the DMDBS in the polymer melt.[3] |
| Cooling Rate | Application Dependent | Slower cooling can lead to higher crystallinity.[7] The optimal rate should be determined experimentally. |
Table 2: Effect of DMDBS Concentration on the Thermal Properties of Polypropylene
| DMDBS Content (wt%) | Crystallization Peak Temperature (Tc,p) (°C) | Melting Temperature (Tm) (°C) | Relative Crystallinity (Xc) (%) |
| 0 | 106.3 | 120.5 | 30.1 |
| 0.1 | 110.5 | 120.7 | 31.5 |
| 0.3 | 112.5 | 120.9 | 32.1 |
| 0.5 | 113.2 | 121.1 | 32.8 |
| 1.0 | 114.0 | 121.5 | 33.5 |
Data adapted from research findings on polypropylene.[1]
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Objective: To determine the crystallization and melting behavior of the polymer with and without DMDBS.
-
Methodology:
-
Accurately weigh 3-5 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature well above its melting point (e.g., 220°C for polypropylene) at a controlled rate (e.g., 10°C/min) to erase the thermal history.[13]
-
Hold the sample at this temperature for a few minutes (e.g., 5 minutes).[13]
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature (e.g., 25°C).[12]
-
Reheat the sample at a controlled rate (e.g., 10°C/min) to above its melting point.[12]
-
Analyze the resulting thermogram to determine the crystallization temperature (Tc) from the cooling curve and the melting temperature (Tm) from the second heating curve.
-
2. Polarized Optical Microscopy (POM) for Morphological Analysis
-
Objective: To visualize the crystalline morphology (spherulites) of the polymer.
-
Methodology:
-
Place a small amount of the polymer sample between two glass slides.
-
Heat the sample on a hot stage to a temperature above its melting point to create a thin film.
-
Hold at the melt temperature to erase thermal history.
-
Cool the sample at a controlled rate to the desired crystallization temperature.
-
Observe the growth of spherulites under the polarized light microscope.
-
Capture images at different stages of crystallization to analyze spherulite size and density.
-
3. Scanning Electron Microscopy (SEM) for Dispersion Analysis
-
Objective: To visualize the dispersion of the DMDBS fibrillar network within the polymer matrix.
-
Methodology:
-
Cryo-fracture the polymer sample to expose a fresh, internal surface.
-
Mount the fractured sample on an SEM stub using conductive adhesive.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Introduce the sample into the SEM chamber.
-
Acquire images at various magnifications to observe the morphology and identify the DMDBS network and any potential agglomerates.
-
Visualizations
Caption: Troubleshooting workflow for poor DMDBS dispersion.
Caption: Mechanism of DMDBS dispersion and nucleation in a polymer matrix.
References
- 1. This compound (DMDBS) [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. value-int.com [value-int.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of DMDBS on Crystallization Behavior and Crystalline Morphology of Weakly-Phase-Separated Olefin Block Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. High-Pressure Crystallization of iPP Nucleated with 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. polymeradd.com [polymeradd.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 1,3:2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of processing temperature on the efficiency of DMDBS as a clarifying and nucleating agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of DMDBS in polymers?
A1: DMDBS is a third-generation sorbitol derivative used as a highly effective clarifying and nucleating agent, primarily for polypropylene (PP).[1][2] Its main function is to modify the crystalline structure of the polymer during cooling.[3] By creating a network of fine fibrils as it crystallizes from the polymer melt, DMDBS provides numerous nucleation sites.[1][4] This leads to the formation of smaller, more uniform spherulites (crystals), which reduces light scattering and significantly improves the transparency and clarity of the polymer.[3][5] Additionally, it can increase the crystallization temperature, which can shorten production cycle times, and enhance mechanical properties like stiffness.[6][7]
Q2: How does processing temperature influence the clarifying efficiency of DMDBS?
A2: Processing temperature is a critical factor for the efficiency of DMDBS. For DMDBS to function effectively, it must first dissolve in the polymer melt at a high temperature.[4][8] Upon cooling, it precipitates, or re-crystallizes, to form a fine fibrillar network that acts as the nucleating agent.[4][9] If the processing temperature is too low, the DMDBS will not dissolve and disperse properly, leading to poor clarification.[10] Studies have shown that for polypropylene containing DMDBS, there is a significant improvement in clarity (a large drop in haze) when the processing temperature is increased from 190°C to 220°C. Above 220°C, the clarifying effect tends to remain relatively constant.[10]
Q3: What is the recommended processing temperature range for DMDBS in polypropylene (PP)?
A3: The recommended processing temperature for DMDBS in polypropylene typically ranges from 190°C to 260°C.[2] Most clarifying and nucleating agents, including sorbitol-based ones like DMDBS, are stable and function effectively in a processing window of 220°C to 240°C.[3] It is crucial that the temperature is high enough to ensure the complete dissolution of the DMDBS in the polymer melt. However, it's important to note that the efficiency is more closely related to the crystal transformation temperature of the sorbitol rather than its melting point. For DMDBS (Millad 3988), the transformation temperature is around 226°C, while its melting point is much higher at approximately 273.7°C.[10] Processing above the transformation temperature is key to achieving good clarity.[10]
Q4: Does the concentration of DMDBS affect the crystallization temperature?
A4: Yes, the concentration of DMDBS has a direct impact on the crystallization temperature (Tc) of the polymer. The addition of DMDBS increases the Tc of polypropylene.[6] For example, in an Olefin Block Copolymer (OBC), increasing the DMDBS content from 0% to 5% raised the crystallization peak temperature from 106.3°C to 114.0°C.[9] However, there is a saturation effect; at higher concentrations (e.g., above 2.5 wt%), the crystallization temperature may not increase further.[9] A maximum increase in the crystallization temperature of isotactic polypropylene (iPP) is typically observed in compositions containing between 0.2 and 1.0 wt% of DMDBS.[11][12]
Troubleshooting Guide
Problem 1: Poor clarity or high haze in the final product.
| Possible Cause | Troubleshooting Steps |
| Insufficient Processing Temperature | The DMDBS may not have fully dissolved in the polymer melt. Increase the processing temperature to be within the recommended range of 220°C to 240°C.[3] A significant improvement in haze is often observed when processing above 220°C.[10] |
| Poor Dispersion | DMDBS is a fine powder that can be difficult to disperse.[10] Ensure thorough mixing of DMDBS with the polymer pellets before processing. Using a masterbatch can facilitate better dispersion and eliminate difficulties.[13] |
| Excessive DMDBS Concentration | While DMDBS improves clarity, high concentrations (e.g., above 1 wt%) can lead to the formation of aggregates due to its limited miscibility with the polymer.[6][9] This can increase haze. Reduce the DMDBS concentration to the optimal range, typically 0.2-0.4 wt%.[2] |
Problem 2: The crystallization temperature (Tc) of the polymer has not increased as expected.
| Possible Cause | Troubleshooting Steps |
| Low DMDBS Concentration | The nucleating effect is concentration-dependent. Verify that the added amount of DMDBS is sufficient. An effective range to see a significant increase in Tc is typically 0.2 to 1.0 wt%.[11] |
| Inadequate Dissolution | If the DMDBS did not dissolve properly during processing due to low temperature, its nucleating efficiency will be compromised. Ensure the processing temperature is high enough for complete dissolution.[10][14] |
| Interaction with other additives | Other additives in the formulation could potentially interfere with the nucleating activity of DMDBS. Review the complete formulation for any known negative interactions. |
Data and Experimental Protocols
Quantitative Data Summary
Table 1: Effect of DMDBS Concentration on the Crystallization and Melting Behavior of Olefin Block Copolymer (OBC)
| DMDBS Content (wt%) | Crystallization Peak Temp (Tc,p) (°C) | Melting Temp (Tm) (°C) |
| 0 | 106.3 | 120.5 |
| 0.1 | 111.4 | 120.7 |
| 0.5 | 112.5 | 120.9 |
| 1.0 | 113.2 | 121.2 |
| 2.5 | 114.0 | 121.5 |
| 5.0 | 114.0 | 121.7 |
Data sourced from a study on Olefin Block Copolymer, where samples were analyzed by DSC with heating and cooling rates of 10 °C/min.[9]
Table 2: Influence of Processing Temperature on the Haze of Polypropylene with DMDBS (Millad 3988)
| Processing Temperature (°C) | Haze (%) at 0.2 wt% DMDBS |
| 190 | ~45 |
| 220 | ~15 |
| 240 | ~15 |
Data interpreted from graphical representation in a study on sorbitol clarifiers in polypropylene. A significant drop in haze indicates improved clarity.[10]
Experimental Protocols
Methodology 1: Sample Preparation for Polymer Blends
This protocol describes the melt-blending process for preparing polymer samples containing DMDBS.
-
Drying: Dry the base polymer pellets (e.g., Polypropylene or Olefin Block Copolymer) in an oven at 60-80°C for at least 2 hours to remove any moisture.[15]
-
Pre-mixing: Weigh the required amounts of polymer pellets and DMDBS powder. Dry-mix them thoroughly to ensure a uniform initial mixture.
-
Melt Blending: Process the mixture using an internal mixer or a twin-screw extruder.
-
Sample Molding: Compression-mold the resulting blend into sheets of a specified thickness for further analysis (e.g., haze measurement, mechanical testing). This is typically done at a set temperature (e.g., 190°C) for a specific time (e.g., 5 minutes).[10]
Methodology 2: Analysis of Thermal Properties by Differential Scanning Calorimetry (DSC)
This protocol is used to determine the crystallization (Tc) and melting (Tm) temperatures of the polymer samples.
-
Sample Preparation: Use a small sample (3-5 mg) cut from the molded sheet.[10]
-
First Heating Scan: Heat the sample to a high temperature (e.g., 220°C) at a controlled rate (e.g., 10 °C/min).[10] Hold at this temperature for a set time (e.g., 5 minutes) to erase any prior thermal history.[9][10]
-
Cooling Scan: Cool the sample down to a low temperature (e.g., 50°C) at the same controlled rate (e.g., 10 °C/min).[10] The peak of the exothermic curve recorded during this scan represents the crystallization peak temperature (Tc,p).[9]
-
Second Heating Scan: After a brief hold (e.g., 1 minute), heat the sample again to the high temperature (e.g., 200°C) at the same controlled rate (e.g., 10 °C/min).[10] The peak of the endothermic curve recorded during this scan represents the melting temperature (Tm).[9]
Visual Guides
Caption: Troubleshooting workflow for poor clarification efficiency.
Caption: Role of temperature in the DMDBS nucleation mechanism.
References
- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 2. value-int.com [value-int.com]
- 3. Clarifying/Nucleating Agents for Polypropylene - Raytop Chemical [raytopoba.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. DMDBS (Maxlear RY698N) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of DMDBS on Crystallization Behavior and Crystalline Morphology of Weakly-Phase-Separated Olefin Block Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of solubility and critical temperatures for the efficiency of sorbitol clarifiers in polypropylene - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01917B [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
preventing agglomeration of Dimethyldibenzylidene sorbitol particles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of Dimethyldibenzylidene sorbitol (DMDBS) particles during their experiments.
Troubleshooting Guide: Preventing DMDBS Particle Agglomeration
This guide is designed to help you identify and resolve common issues related to DMDBS particle agglomeration.
Question: My DMDBS particles are forming large agglomerates in my formulation. What are the potential causes and how can I fix this?
Answer: Agglomeration of DMDBS particles can significantly impact the optical and mechanical properties of your final product. The primary causes of agglomeration are improper dispersion, suboptimal processing conditions, and unfavorable solvent environments. Here is a step-by-step guide to troubleshoot this issue:
1. Review Your Processing Parameters:
The temperature and concentration of DMDBS are critical factors in achieving a fine, well-dispersed particle network.
-
Temperature: DMDBS needs to be fully dissolved in the polymer melt to form a homogeneous solution. Upon cooling, it self-assembles into a fibrillar network that acts as a nucleating agent. If the processing temperature is too low, DMDBS may not fully dissolve, leading to the formation of large particle clumps. Conversely, excessively high temperatures can lead to degradation.
-
Concentration: There is an optimal concentration range for DMDBS to be effective without causing agglomeration. High concentrations can lead to the formation of aggregates due to the limited miscibility of DMDBS in the polymer matrix.
2. Evaluate Your Solvent System:
The polarity of the solvent plays a crucial role in the self-assembly and dispersion of DMDBS.
-
Solvent Polarity: The solubility of DMDBS and its tendency to aggregate are influenced by the solvent's polarity. In some cases, a co-solvent can be used to improve the initial dispersion.
-
Viscosity: The viscosity of the medium can affect the mobility of DMDBS molecules and their ability to self-assemble. A solvent with appropriate viscosity can facilitate the formation of a fine fibrillar network rather than large agglomerates.
3. Consider the Use of Dispersing Agents or Co-additives:
Dispersing agents can help to stabilize DMDBS particles and prevent them from clumping together.
-
Surfactants: Non-ionic surfactants with good wetting properties can be effective in improving the dispersion of DMDBS.
-
Co-additives: Certain co-additives, such as polyethylene glycol (PEG), have been shown to improve the low-level efficacy of DMDBS and may help in preventing agglomeration.
4. Optimize Your Mixing and Dispersion Technique:
The method used to disperse the DMDBS powder into the liquid or polymer melt is critical.
-
High Shear Mixing: Utilizing high shear mixers can effectively break down agglomerates and ensure a more uniform dispersion of the powder.
-
Masterbatch Preparation: In polymer applications, preparing a masterbatch with a higher concentration of DMDBS in a carrier resin can facilitate better dispersion when blended with the bulk polymer.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters to consider when working with DMDBS, primarily in the context of polypropylene (PP) applications. Note that optimal values can vary depending on the specific polymer grade, processing equipment, and other additives used.
| Parameter | Recommended Range/Value | Notes |
| DMDBS Concentration in PP | 0.2 - 1.0 wt% | A maximum increase in the crystallization temperature of i-PP is observed in this range. Concentrations exceeding 1 wt% may lead to agglomeration and negatively impact optical properties.[1] |
| Processing Temperature in PP | 180 - 210°C | This range is typical for compounding DMDBS in a twin-screw extruder. The temperature should be sufficient to ensure complete dissolution of the DMDBS in the polymer melt. |
| Crystallization Temperature of PP with DMDBS | ~125 - 132°C | The addition of DMDBS significantly increases the crystallization temperature of i-PP from around 113°C. |
| DMDBS Fibril Diameter | ~5 - 10 nm | When properly dispersed, DMDBS forms a network of fine fibrils with diameters in this range. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of DMDBS self-assembly and how does it lead to agglomeration?
A1: DMDBS molecules are "butterfly-like" in shape and self-assemble through non-covalent interactions, primarily hydrogen bonding, to form a three-dimensional fibrillar network.[2] This network provides a large surface area for heterogeneous nucleation of the polymer. Agglomeration occurs when this self-assembly process is not well-controlled, leading to the formation of large, poorly dispersed crystalline domains instead of a fine, uniform network. This can be caused by factors such as poor initial dispersion, rapid cooling rates, or unfavorable solvent interactions.
Q2: Can I use any solvent to dissolve DMDBS?
A2: The choice of solvent is critical. The interactions between the DMDBS molecules and the solvent can significantly influence the self-assembly process.[3] In nonpolar solvents, DMDBS tends to form helical fibers, while in polar solvents, it can form non-helical structures.[3] For polymer applications, DMDBS is typically dissolved in the polymer melt at elevated temperatures.
Q3: How can I assess the quality of my DMDBS dispersion?
A3: Several analytical techniques can be used to evaluate the dispersion of DMDBS:
-
Optical Microscopy: Polarized optical microscopy (POM) can be used to visualize the crystalline morphology of the polymer and identify large DMDBS aggregates.
-
Scanning Electron Microscopy (SEM): SEM provides higher magnification images to observe the fibrillar network structure and the presence of any agglomerates.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the crystallization temperature of the polymer. A significant increase in the crystallization temperature is indicative of effective nucleation by well-dispersed DMDBS.
-
Rheology: Rheological measurements can detect the formation of the DMDBS network within the polymer melt through changes in viscosity.
Q4: Is it possible to break down DMDBS agglomerates once they have formed?
A4: Deagglomeration can be challenging once large, stable agglomerates have formed. The most effective approach is prevention. However, in some cases, applying high shear mixing or reprocessing the material at a temperature that ensures complete dissolution of the DMDBS may help to break down existing agglomerates.
Experimental Protocols
Protocol: Evaluating the Dispersion Quality of DMDBS in a Polypropylene Matrix
This protocol outlines a general procedure for preparing DMDBS-nucleated polypropylene samples and evaluating the dispersion quality using common analytical techniques.
1. Materials and Equipment:
-
Isotactic polypropylene (iPP) resin
-
This compound (DMDBS) powder
-
Twin-screw extruder or other suitable melt compounding equipment
-
Injection molding machine or compression press
-
Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM) with a hot stage
-
Scanning Electron Microscope (SEM)
2. Sample Preparation:
-
Dry the iPP resin and DMDBS powder according to the manufacturer's recommendations to remove any moisture.
-
Prepare different formulations with varying concentrations of DMDBS (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 wt%).
-
Melt-compound the iPP and DMDBS using a twin-screw extruder. A typical temperature profile would be in the range of 180-210°C from the feeder to the die.
-
Alternatively, for smaller scale experiments, a batch mixer can be used.
-
Pelletize the compounded material.
-
Produce test specimens for analysis by injection molding or compression molding the pellets.
3. Analytical Procedures:
-
Differential Scanning Calorimetry (DSC):
-
Take a small sample (5-10 mg) from the core of a molded specimen.
-
Heat the sample in the DSC from room temperature to 220°C at a rate of 10°C/min to erase the thermal history.
-
Hold the sample at 220°C for 5 minutes.
-
Cool the sample to 50°C at a controlled rate (e.g., 10°C/min).
-
Record the crystallization temperature (Tc) from the cooling curve. A higher Tc compared to neat iPP indicates effective nucleation.
-
-
Polarized Optical Microscopy (POM):
-
Place a thin section of the sample on a microscope slide on the hot stage.
-
Heat the sample to 220°C to melt the polymer.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Observe the crystallization process under polarized light. Look for the formation of spherulites. Well-dispersed DMDBS will result in a high density of small, uniform spherulites. Large, bright, and distinct crystalline structures may indicate DMDBS agglomerates.
-
-
Scanning Electron Microscopy (SEM):
-
Fracture a molded specimen at cryogenic temperatures (e.g., after immersion in liquid nitrogen) to expose the internal morphology.
-
Mount the fractured surface on an SEM stub and coat it with a conductive material (e.g., gold or palladium).
-
Observe the surface under the SEM at various magnifications. Look for the presence of a fine fibrillar network. Agglomerates will appear as large, distinct particles or clusters.
-
4. Data Interpretation:
-
Compare the results from the different formulations.
-
A high crystallization temperature (from DSC), a high density of small spherulites (from POM), and a well-defined fibrillar network with no large particles (from SEM) are indicative of good DMDBS dispersion and the prevention of agglomeration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Self-assembly behavior of gels composed of dibenzylidene sorbitol derivatives and poly(ethylene glycol) [agris.fao.org]
- 3. Self-assembly mechanism of 1,3:2,4-di(3,4-dichlorobenzylidene)-D-sorbitol and control of the supramolecular chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Influence of Shear Flow on DMDBS Network Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of shear flow on 1,3:2,4-dibenzylidene-D-sorbitol (DMDBS) network formation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TG-001 | My rheology data shows an unexpected increase in viscosity at a temperature higher than the known gelation point of my DMDBS system. Is this DMDBS network formation? | This is likely the phase separation of DMDBS from the solvent or polymer melt, which precedes the formation of a percolated network.[1] This initial self-assembly into nanofibrils can cause a significant increase in viscosity before a true gel (solid-like behavior) is formed.[1] | - Perform a temperature sweep experiment and observe the complex viscosity. The initial sharp increase can be attributed to DMDBS self-assembly, while a second increase at a lower temperature may correspond to the crystallization of the polymer matrix if applicable.[1] - Correlate your rheology data with Differential Scanning Calorimetry (DSC) to distinguish between the DMDBS phase separation and polymer crystallization temperatures.[1] |
| TG-002 | I am not seeing a significant effect of shear on my DMDBS network. The rheological properties are similar with and without pre-shearing. | - The applied shear rate or duration may be insufficient to induce fibril alignment. A shear flow of 60 s⁻¹ for 3 seconds has been shown to be sufficient to deform the network.[2] - The temperature at which shear is applied is critical. Shear must be applied after DMDBS phase separation but before the system cools down significantly and the network becomes too rigid. | - Increase the shear rate and/or the duration of shear application. - Carefully control the temperature profile. Apply shear in the temperature window between DMDBS self-assembly and solvent/polymer crystallization. |
| TG-003 | My results are not reproducible, especially the gelation temperature and final modulus. | - Inconsistent thermal history: The dissolution temperature and cooling rate can significantly affect the nucleation and growth of the DMDBS network.[1] - Wall slip: The gel may be slipping at the surface of the rheometer geometry, leading to artificially low viscosity and modulus readings. This is a common issue in gelling systems. | - Ensure a consistent thermal protocol for all samples, including the initial heating temperature to fully dissolve the DMDBS and a controlled cooling rate. - Use roughened or crosshatched geometries to prevent wall slip. A vane geometry can also be effective. |
| TG-004 | My SAXS data for sheared samples is difficult to interpret. I see some anisotropy, but it's not a clear scattering pattern. | - The degree of fibril alignment may be low. - The concentration of DMDBS might be too low to form a well-defined, oriented network. - Data analysis methods may not be optimal for oriented systems. | - Optimize shear conditions (rate, duration, temperature) to enhance fibril alignment.[2] - Consider increasing the DMDBS concentration, as the mesh size of the network is concentration-dependent.[2] - For 2D SAXS patterns, analyze the data by taking azimuthal slices to quantify the degree of orientation. The equatorial scattering corresponds to the fibrillar structure. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-001 | What is the underlying mechanism of DMDBS network formation? | DMDBS molecules self-assemble via hydrogen bonding to form nanofibrils.[3] These fibrils then grow and entangle to form a three-dimensional network that immobilizes the solvent or polymer melt, leading to gelation.[3] |
| FAQ-002 | How does shear flow influence the DMDBS network? | Shear flow can align the DMDBS fibrils in the direction of flow.[2] This alignment can persist after the cessation of shear and can act as a template for the subsequent crystallization of a polymer matrix, leading to oriented crystalline structures.[2] |
| FAQ-003 | At what concentration is DMDBS typically effective? | DMDBS is generally effective at concentrations below 1 wt%. At higher concentrations, its ability to form a fine, nanofibrillar network can deteriorate.[3] |
| FAQ-004 | How can I rheologically determine the gel point of my DMDBS system? | The gel point can be identified as the crossover point where the storage modulus (G') becomes greater than the loss modulus (G''). This indicates a transition from liquid-like to solid-like behavior. |
| FAQ-005 | What is the typical size of DMDBS fibrils? | The radius of DMDBS fibrils is typically around 5 nm and does not strongly depend on the concentration.[2] |
Quantitative Data Summary
The following tables summarize quantitative data extracted from relevant studies.
Table 1: Effect of DMDBS Concentration and Temperature on Gelation Half-Time in Polypropylene (PP)
| DMDBS Concentration (wt%) | Temperature (°C) | Gelation Half-Time (τ₁/₂) (hours) |
| 0.4 | 155 | ~9 |
| 1.0 | 155 | ~2.5 |
| 1.0 | 160 | ~4 |
| 1.0 | 127 | <1 |
| 1.0 | 150 | ~2 |
| 1.0 | 165 | ~10 |
Data extracted from time-evolution of SAXS intensities.[3]
Table 2: Rheological Properties of DMDBS in Polypropylene (PP)
| Sample | DMDBS Concentration (wt%) | Phase Separation Temperature (°C) |
| Neat PP | 0 | - |
| PP + DMDBS | 0.4 | ~160 |
| PP + DMDBS | 1.0 | ~200 |
Phase separation temperature is identified by the sharp increase in viscosity during cooling.[3]
Experimental Protocols
Protocol 1: Rheological Analysis of Shear Influence on DMDBS Network Formation
Objective: To determine the effect of a defined shear history on the viscoelastic properties of a DMDBS-containing system during cooling and gelation.
Methodology:
-
Sample Preparation:
-
Prepare the DMDBS/polymer or DMDBS/solvent mixture at the desired concentration.
-
For polymer systems, melt-blend the components to ensure complete and homogeneous dissolution of DMDBS.[3]
-
-
Rheometer Setup:
-
Use a rotational rheometer equipped with a temperature-controlled chamber (e.g., Peltier plate).
-
To mitigate wall slip, use parallel plates with a crosshatched or serrated surface.
-
Set the gap appropriate for the geometry and sample.
-
-
Experimental Procedure:
-
Loading: Load the sample onto the rheometer at a temperature sufficiently high to ensure DMDBS is fully dissolved (e.g., >225°C for 1% DMDBS in PP[3]).
-
Equilibration: Allow the sample to equilibrate at this high temperature for a set time (e.g., 5 minutes) to erase any prior thermal or shear history.
-
Cooling and Shearing:
-
Cool the sample at a controlled rate (e.g., 5°C/min).
-
At a target temperature (after DMDBS phase separation but before bulk gelation), apply a steady shear at a defined rate and duration (e.g., 60 s⁻¹ for 3 s[2]).
-
-
Monitoring Gelation: After the shear protocol, switch to a small amplitude oscillatory shear (SAOS) measurement at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.
-
Continue to cool at the controlled rate and record the storage modulus (G'), loss modulus (G''), and complex viscosity as a function of temperature and time.
-
-
Control Experiment: Repeat the entire procedure without the steady shear step to obtain a baseline for quiescent cooling.
Protocol 2: Small-Angle X-ray Scattering (SAXS) Analysis of Sheared DMDBS Networks
Objective: To investigate the morphology and alignment of the DMDBS fibrillar network after the application of shear.
Methodology:
-
Sample Preparation: Prepare samples as described in Protocol 1. It is crucial to have a method to apply shear to the sample in situ or to quench the sample immediately after shearing to preserve the structure.
-
Shear Application: Use a shear cell compatible with the SAXS beamline or apply shear using a rheometer and then quickly transfer and quench the sample for ex-situ analysis.
-
SAXS Measurement:
-
Position the sample in the X-ray beam.
-
Acquire 2D SAXS patterns. The sample-to-detector distance should be calibrated to observe scattering vectors (q) relevant to the interfibrillar spacing.
-
For sheared samples, ensure the sample is oriented with the shear direction known relative to the detector axes.
-
-
Data Analysis:
-
Correct the raw 2D data for background scattering and detector response.
-
For the sheared sample, an anisotropic scattering pattern is expected. The scattering will be more intense in the direction perpendicular to the fibril alignment.
-
Perform an azimuthal integration of the 2D pattern to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q). For anisotropic patterns, analyze sectors of the 2D image (e.g., along the equatorial and meridional directions) to quantify the degree of orientation.
-
Visualizations
Caption: DMDBS self-assembly from solution to a 3D fibrillar network.
Caption: Experimental workflow for rheological analysis of sheared DMDBS.
Caption: Interplay of variables in shear-induced DMDBS network formation.
References
Technical Support Center: Synthesis of High-Purity Dimethyldibenzylidene Sorbitol (DMDBS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of high-purity Dimethyldibenzylidene Sorbitol (DMDBS).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of DMDBS in a question-and-answer format.
Question: My reaction has formed a thick, un-stirrable gel. What should I do?
Answer: Gel formation is a known challenge in DMDBS synthesis as the product has a gelling effect on most organic solvents.[1] This phenomenon can impede mass transfer and stirring, ultimately reducing reaction efficiency, yield, and selectivity.[1]
-
Immediate Action: If the gel has already formed and stirring is difficult, try carefully increasing the solvent volume to dilute the reaction mixture.
-
Preventative Measures for Future Syntheses:
-
Increase Solvent Volume: Utilize a larger volume of the solvent mixture (e.g., cyclohexane and methanol) from the start. A solvent amount that is 7.5 times the total weight of the reactants has been used successfully.[1]
-
Use a Demulsifier/High-Speed Stirring: Incorporating a demulsifier and increasing the stirring speed (e.g., to 800 rpm) after an initial reflux period can help prevent the formation of a stable gel.[1]
-
Controlled Reactant Addition: A slow, controlled addition of the catalyst can sometimes manage the reaction rate and prevent rapid gelation.
-
Question: The yield of my DMDBS synthesis is significantly lower than expected. What are the potential causes?
Answer: Low yields can stem from several factors related to the reaction equilibrium and conditions.
-
Inefficient Water Removal: The synthesis of DMDBS is a condensation reaction that produces water.[2] This water must be continuously removed, typically via azeotropic distillation, to drive the reaction equilibrium towards the product.[2] Ensure your Dean-Stark trap or equivalent apparatus is functioning correctly.
-
Incorrect Molar Ratios: The stoichiometry of the reactants is crucial. An excess of the aldehyde is typically used. Molar ratios of 3,4-dimethylbenzaldehyde to sorbitol between 2.0-2.1:1 have been shown to produce high yields.[3]
-
Suboptimal Catalyst Concentration: An incorrect amount of acid catalyst (like p-toluenesulfonic acid or methanesulfonic acid) can lead to an incomplete or slow reaction.[2] Optimal catalyst amounts are reported to be around 1.2% to 4.0% of the total reactant weight.[3][4]
-
Improper Reaction Time and Temperature: The reaction typically requires heating to reflux for several hours (e.g., 4-6 hours) to go to completion.[1][3] Ensure the reaction is maintained at the reflux temperature of the solvent system for a sufficient duration.
Question: The melting point of my final product is low and broad, indicating impurities. How can I improve its purity?
Answer: A low or broad melting point is a clear indicator of impurities. High-purity DMDBS should have a melting point above 250°C, with specific ranges reported between 255.4°C and 260.1°C.[1][3]
-
Thorough Washing: The crude product must be washed extensively to remove unreacted starting materials, catalyst, and by-products. A typical washing procedure involves:
-
Soxhlet Extraction: For achieving very high purity, Soxhlet extraction with a suitable solvent like methanol can be employed to remove residual impurities.[5]
Question: I am having difficulty dissolving my purified DMDBS to perform purity analysis via HPLC. What solvent should I use?
Answer: DMDBS is known for its poor solubility in most common organic solvents, which presents a challenge for analytical characterization.[7][8]
-
Recommended Solvents: For preparing stock solutions for analysis, Dimethylformamide (DMF) has been shown to be an effective solvent.[8] For working solutions, a mixture of Acetonitrile (MeCN) and DMF (e.g., 1:1 v/v) can be used for dilution.[8]
Frequently Asked Questions (FAQs)
1. What is the fundamental reaction for synthesizing DMDBS? The synthesis involves the acid-catalyzed condensation reaction between D-sorbitol and 3,4-dimethylbenzaldehyde.[2] The reaction forms two acetal linkages between one sorbitol molecule and two 3,4-dimethylbenzaldehyde molecules.
2. What are the most critical parameters to control for a successful synthesis? The three most critical parameters are:
-
The molar ratio of 3,4-dimethylbenzaldehyde to sorbitol (typically ~2.1:1).[4]
-
Efficient and continuous removal of water generated during the reaction.[2]
-
Effective stirring to manage potential gel formation.[1]
3. How is purity typically assessed for DMDBS? Purity is primarily assessed using two methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the main analytical technique for quantitative determination of purity.[2][9]
-
Melting Point Analysis: A sharp melting point above 250°C is indicative of high purity.[3]
4. What are common impurities in DMDBS synthesis? While specific by-products are not extensively detailed, impurities generally consist of unreacted D-sorbitol and 3,4-dimethylbenzaldehyde, mono-substituted intermediates (monobenzylidene sorbitol derivatives), and other isomeric acetals.
5. Why is a mixture of cyclohexane and methanol often used as the solvent? This solvent system serves a dual purpose. Methanol helps to dissolve the polar reactant D-sorbitol, while cyclohexane forms an azeotrope with the water produced during the reaction, facilitating its removal via azeotropic distillation.[2][4]
Data Summary Tables
Table 1: Summary of Optimized Synthesis Conditions
| Parameter | Recommended Value | Source(s) |
| Reactant Molar Ratio (Aldehyde:Sorbitol) | 2.0:1 to 2.1:1 | [3][4] |
| Catalyst (p-TSA or MSA) Amount | 1.2% - 4.0% (by reactant weight) | [3][4] |
| Solvent System | Cyclohexane and Methanol | [1][2][4] |
| Reaction Temperature | Reflux (~72°C) | [2][3] |
| Reaction Time | 4 - 6 hours | [1][3] |
Table 2: Key Parameters for RP-HPLC Purity Analysis
| Parameter | Specification | Source(s) |
| HPLC Column | TSK gel G2000 SW (7.5mm x 30cm, 10 µm) or similar C18 | [9] |
| Mobile Phase | 0.05 M Ammonium Acetate (pH 6.6) + 10% Acetonitrile | [9] |
| Flow Rate | 1.2 mL/min | [9] |
| Column Temperature | 30°C | [9] |
| UV Detection Wavelength | 216 nm | [9] |
| Limit of Detection (LOD) | 1.00 µg/mL | [9] |
| Limit of Quantitation (LOQ) | 2.00 µg/mL | [9] |
Experimental Protocols
Protocol 1: Synthesis of High-Purity DMDBS
This protocol is a representative method based on common procedures.[1][3][4]
-
Reactant Charging: In a round-bottom flask equipped with a mechanical stirrer and a Dean-Stark apparatus, add D-sorbitol (1.0 mol equivalent) and 3,4-dimethylbenzaldehyde (~2.1 mol equivalents).
-
Solvent Addition: Add a mixture of cyclohexane and methanol (e.g., a 2:1 volume ratio) in a quantity approximately 7.5 times the total weight of the solid reactants.[1]
-
Dissolution: Stir the mixture and gently heat to approximately 50°C to dissolve the solids.[1]
-
Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (1.2% of total reactant weight), to the solution.[4]
-
Reaction: Heat the mixture to reflux. Continuously collect the water removed by azeotropic distillation in the Dean-Stark trap. Maintain reflux for 4-6 hours. If gelation occurs, increase the stirring speed.[1][3]
-
Neutralization: After the reaction is complete, cool the mixture to ~50°C. Add a basic solution (e.g., 30% sodium carbonate in methanol) until the pH is neutral or slightly basic.[1]
-
Isolation: Filter the resulting solid precipitate.
-
Purification: Wash the solid cake sequentially with methanol and then several times with hot water.[6]
-
Drying: Dry the purified white powder in a vacuum oven. The expected melting point should be >250°C.[3]
Protocol 2: Purity Analysis by RP-HPLC
This protocol is based on a validated method for quantifying DMDBS.[9]
-
Instrumentation: Use an HPLC system with a UV detector, column heater, and autosampler.[9]
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a stock solution of high-purity DMDBS reference standard in DMF. Create a series of working standards by diluting the stock solution with a 1:1 mixture of acetonitrile and DMF to a concentration range of 2.00 to 8.00 µg/mL.[8][9]
-
Sample Preparation: Accurately weigh a sample of the synthesized DMDBS and dissolve it in DMF to create a stock solution. Dilute as necessary with the MeCN/DMF mixture to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system. The retention time for DMDBS is expected to be approximately 13 minutes under these conditions.[9]
-
Quantification: Determine the purity of the synthesized sample by comparing its peak area to the calibration curve generated from the reference standards.
Visual Guides
Caption: General workflow for the synthesis and purification of DMDBS.
Caption: Troubleshooting logic for diagnosing causes of low DMDBS yield.
References
- 1. CN114315853B - Preparation method of 3, 4-dimethylbenzylidene sorbitol - Google Patents [patents.google.com]
- 2. This compound (DMDBS) [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20070249850A1 - Dibenzylidene sorbitol (DBS)-based compounds, compositions and methods for using such compounds - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jcsp.org.pk [jcsp.org.pk]
degradation of Dimethyldibenzylidene sorbitol at high processing temperatures
Welcome to the technical support center for Dimethyldibenzylidene Sorbitol (DMDBS). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the thermal degradation of DMDBS during high-temperature processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMDBS) and what is its primary function?
A1: this compound (DMDBS) is a high-performance clarifying and nucleating agent, primarily used in polymers like polypropylene (PP) and high-density polyethylene (HDPE).[1][2] Its main function is to increase the crystallization rate of the polymer, leading to a finer crystal structure.[1] This modification enhances the material's mechanical properties, such as stiffness and durability, and improves optical properties like clarity.[1][3] DMDBS dissolves in the polymer melt at high temperatures and, upon cooling, self-assembles into a nanoscale fibrillar network that acts as a template for polymer crystallization.[2][3][4][5]
Q2: What is the general thermal stability of DMDBS?
A2: DMDBS generally exhibits high thermal stability, which is essential for its function during polymer processing.[1] It has a high melting point of approximately 275°C.[6] Decomposition is reported to occur at temperatures above 300°C, where it can release carbon oxides.[6] However, degradation can be influenced by various factors in a formulation, including processing time, the presence of other additives, and oxidative conditions.[3]
Q3: What are the common signs of DMDBS degradation during processing?
A3: The most common signs of DMDBS degradation at elevated processing temperatures include:
-
Yellowing: An undesirable yellow tint in the final product is a primary indicator.[7] The addition of DMDBS alone can sometimes increase the yellowness index (YI) of a polymer.[7]
-
Reduced Clarifying Efficiency: A noticeable increase in haze or reduction in the clarity of the polymer. This can happen if the DMDBS network formation is compromised.
-
Inconsistent Nucleation: A drop in the expected crystallization temperature (Tc) or failure to achieve desired mechanical properties, suggesting the nucleating agent is not performing optimally.[8]
-
Odor Formation: Unpleasant odors can sometimes be generated when additives degrade at high temperatures.[2]
Troubleshooting Guide
Problem 1: The final polymer product exhibits significant yellowing.
-
Question: Why is my polypropylene sample turning yellow after processing with DMDBS at 240°C?
-
Answer: Yellowing is a common issue that can be attributed to several factors related to thermal degradation.
-
Potential Cause 1: Processing Temperature Exceeds Stability Threshold: While pure DMDBS is stable to 275-300°C, its stability within a polymer matrix can be lower. Prolonged exposure to high temperatures, even below the decomposition point, can initiate degradation reactions.
-
Potential Cause 2: Oxidative Degradation: The presence of oxygen at high processing temperatures can accelerate the degradation of both the polymer and the DMDBS, leading to the formation of chromophores (color-causing groups).
-
Potential Cause 3: Interaction with Other Additives: DMDBS may interact with other additives in the formulation (e.g., stabilizers, acid scavengers) at high temperatures, leading to colored byproducts.
-
Troubleshooting Actions:
-
Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow and dispersion.
-
Use Antioxidants: Incorporate a suitable antioxidant package into your formulation to protect both the polymer and DMDBS from oxidative degradation.
-
Evaluate Additive Package: Review all components in your formulation for potential high-temperature interactions.
-
Counteract with Bluing Agents: In some industrial applications, trace amounts of blue dyes or pigments are used to counteract the yellowness induced by DMDBS.[7]
-
-
Problem 2: The nucleating performance of DMDBS is lower than expected.
-
Question: My DSC results show a smaller-than-expected increase in the crystallization temperature (Tc) of my polymer. Is the DMDBS degrading?
-
Answer: A reduction in nucleating efficiency can indeed be a sign of thermal degradation. For DMDBS to function, it must dissolve in the polymer melt and then form a well-dispersed fibrillar network upon cooling.[9][10] High temperatures can disrupt this process.
-
Potential Cause 1: Thermal Decomposition: If the processing temperature is too high, a portion of the DMDBS may decompose into products that are ineffective as nucleating agents, such as benzaldehyde derivatives, through hydrolysis if moisture is present.[3][6]
-
Potential Cause 2: Poor Dispersion/Aggregation: If not properly dispersed, DMDBS can form aggregates.[9][10] While not strictly degradation, excessively high temperatures can sometimes alter the solubility dynamics, leading to poor network formation upon cooling. A large addition of DMDBS can also lead to aggregates due to limited miscibility.[9][10]
-
Troubleshooting Actions:
-
Verify Processing Temperature: Ensure the melt temperature is sufficient to fully dissolve the DMDBS but not high enough to cause significant degradation. The optimal processing temperature is a critical factor for clarifier efficiency.[11]
-
Confirm DMDBS Concentration: A maximum increase in the crystallization temperature for isotactic polypropylene is typically observed between 0.2 and 1 wt% of DMDBS.[8][9] Concentrations above this may not improve, and could even hinder, performance.[8]
-
Analytical Verification: Use analytical techniques like HPLC to quantify the amount of active DMDBS in the final product and GC-MS to identify potential degradation products.[3][12][13]
-
-
Problem 3: Formation of visible aggregates or defects in the final product.
-
Question: I am observing small specks and aggregates in my injection-molded plaques. Could this be related to DMDBS?
-
Answer: Yes, this is a common issue. The formation of aggregates is often linked to the solubility and dispersion of DMDBS in the polymer matrix.
-
Potential Cause 1: Incomplete Dissolution: If the processing temperature is too low, the DMDBS may not fully dissolve in the polymer melt, resulting in undispersed particles that remain as aggregates in the final part.
-
Potential Cause 2: High DMDBS Concentration: Using an excessive concentration of DMDBS (e.g., >1 wt%) can lead to the formation of aggregates due to its limited miscibility with the polymer.[9][10]
-
Potential Cause 3: Recrystallization Issues: Rapid or uncontrolled cooling can sometimes lead to localized, poorly-formed DMDBS networks that appear as defects.
-
Troubleshooting Actions:
-
Optimize Temperature Profile: Ensure the temperature in the extruder or molding machine is high enough for a sufficient residence time to completely dissolve the DMDBS.
-
Adjust DMDBS Loading: Reduce the concentration of DMDBS to the optimal range (typically 0.2-0.4 wt%) to avoid issues of limited miscibility.
-
Improve Mixing: Use a twin-screw extruder or ensure high-shear mixing conditions to promote better dispersion.[3]
-
-
Quantitative Data Summary
Table 1: Thermal Properties of DMDBS
| Property | Value | Source |
|---|---|---|
| Physical Appearance | White to off-white crystalline solid | [6] |
| Melting Point (Tm) | ~275 °C | [6] |
| Decomposition Temperature | > 300 °C |[6] |
Table 2: Effect of DMDBS Concentration on Polypropylene (PP) Crystallization
| DMDBS Concentration (wt%) | Crystallization Peak Temp (Tc,p) (°C) | Melting Temp (Tm) (°C) | Notes |
|---|---|---|---|
| 0 (Neat PP) | Varies (e.g., 110-115°C) | Varies (e.g., 164-166°C) | Baseline for comparison. |
| 0.2 - 1.0 | Significant Increase (e.g., by 17-21°C) | Slight Increase or Unchanged | Optimal concentration range for maximum nucleation effect.[8][9][14] |
| > 2.0 | Performance may plateau or decrease | Unchanged | Risk of liquid-liquid phase separation and aggregate formation.[8][9] |
Note: Absolute temperature values are dependent on the specific grade of polypropylene and DSC measurement conditions.
Experimental Protocols
Protocol 1: Quantification of DMDBS in a Polymer Matrix via RP-HPLC
This protocol is based on established methods for determining the concentration of DMDBS, which can be used to assess if degradation has occurred by measuring the amount of remaining active ingredient.[12]
-
Objective: To quantify the amount of undegraded DMDBS in a processed polymer sample.
-
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5g of the polymer sample (in pellet or film form).
-
Dissolve the polymer in a suitable solvent (e.g., 50 mL of hot xylene or toluene). This step must be performed in a well-ventilated fume hood.
-
Once the polymer is dissolved, cool the solution to room temperature.
-
Precipitate the polymer by adding an excess of a non-solvent like methanol or isopropanol. The DMDBS will remain in the solvent phase.
-
Filter the solution to remove the precipitated polymer.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume (e.g., 10 mL) of the mobile phase.
-
-
HPLC Conditions:
-
Quantification:
-
Prepare a calibration curve using standards of pure DMDBS of known concentrations (e.g., 2 to 8 µg/mL).[12]
-
Inject the prepared sample solution into the HPLC system.
-
Compare the peak area of DMDBS in the sample to the calibration curve to determine its concentration. A lower-than-expected concentration indicates potential degradation.
-
-
Protocol 2: Assessing Thermal Behavior via Differential Scanning Calorimetry (DSC)
-
Objective: To measure the crystallization temperature (Tc) and melting temperature (Tm) of the polymer to evaluate the nucleation efficiency of DMDBS.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
DSC Program:
-
First Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature sufficient to erase thermal history (e.g., 220°C) at a controlled rate (e.g., 20°C/min).[2] Hold for 2-5 minutes.[2][10] This step removes prior processing effects.
-
Cooling Scan: Cool the sample from the melt (e.g., 220°C) back to room temperature (e.g., 25°C) at a controlled rate (e.g., 20°C/min).[2] The exothermic peak observed during this scan is the crystallization temperature (Tc).
-
Second Heating Scan: Heat the sample again to the melt (e.g., 220°C) at the same controlled rate (e.g., 20°C/min). The endothermic peak observed is the melting temperature (Tm).
-
-
Analysis: Compare the Tc of the sample containing DMDBS with a control sample of the neat polymer processed under identical conditions. A significant increase in Tc indicates effective nucleation. A smaller-than-expected increase may suggest DMDBS degradation or poor dispersion.
-
Visualizations
Caption: Troubleshooting workflow for DMDBS degradation issues.
Caption: Simplified hydrolysis pathway for DMDBS degradation.
References
- 1. DMDBS (Maxlear RY698N) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound (DMDBS) [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. Buy this compound (EVT-356896) | 135861-56-2 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. ijmr.net.in [ijmr.net.in]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Improving the Long-Term Stability of DMDBS-Clarified Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the long-term stability of polymers clarified with 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS).
Frequently Asked Questions (FAQs)
Q1: What is DMDBS and how does it work as a clarifying agent?
A1: DMDBS is a sorbitol-based clarifying agent that enhances the transparency of semi-crystalline polymers like polypropylene (PP). It functions by dissolving in the polymer melt at high temperatures and then, upon cooling, self-assembling into a three-dimensional nanofibrillar network. This network acts as a multitude of nucleation sites, promoting the rapid crystallization of the polymer into a large number of very small spherulites. These smaller crystals scatter less light than the larger spherulites that would form in the absence of a nucleating agent, resulting in improved clarity and reduced haze.[1][2]
Q2: What are the common long-term stability issues observed in DMDBS-clarified polymers?
A2: Over time, DMDBS-clarified polymers can exhibit several stability issues, including:
-
Yellowing: Discoloration of the polymer, often due to thermo-oxidative or photo-oxidative degradation of the polymer or additives.
-
Increased Haze/Loss of Clarity: A gradual decrease in transparency, which can be caused by changes in the polymer's crystalline structure, degradation, or migration of the DMDBS clarifier.
-
Changes in Mechanical Properties: Degradation of the polymer chains can lead to a reduction in properties such as tensile strength and impact resistance, causing the material to become brittle.[3]
-
Additive Blooming/Migration: The DMDBS clarifier or other additives can migrate to the surface of the polymer, forming a white powder or hazy film. This phenomenon is often driven by poor compatibility, high additive concentration, or temperature fluctuations.[4][5]
Q3: What factors influence the long-term stability of DMDBS-clarified polymers?
A3: The long-term stability is influenced by a combination of factors:
-
Environmental Conditions: Exposure to heat, UV radiation, and oxygen are primary drivers of polymer degradation.[6][7]
-
Processing Conditions: High processing temperatures and shear rates can initiate degradation and affect the dispersion and morphology of the DMDBS network.
-
Formulation: The concentration of DMDBS, the presence of other additives like antioxidants and stabilizers, and the specific grade of the polymer all play a crucial role.
-
Additive Compatibility: The solubility and compatibility of DMDBS and other additives within the polymer matrix are critical to prevent migration and blooming.[4]
Troubleshooting Guides
Issue 1: Yellowing of the Polymer
Q: My DMDBS-clarified polymer is turning yellow over time. What is the cause and how can I fix it?
A: Yellowing is a common sign of polymer degradation, often initiated by exposure to heat or UV light. Here’s a step-by-step guide to troubleshoot this issue:
-
Identify the Source of Degradation:
-
Thermal Degradation: If the yellowing is more pronounced in samples exposed to high temperatures, thermo-oxidative degradation is likely the primary cause.
-
Photo-oxidation: If the yellowing is more severe in samples exposed to light, particularly UV radiation, photo-oxidation is the likely culprit.
-
-
Review Your Formulation:
-
Antioxidant Package: Ensure that your formulation includes an effective antioxidant package. Hindered phenolic antioxidants are commonly used to mitigate thermo-oxidative degradation. The absence or insufficient concentration of antioxidants can lead to premature yellowing.
-
UV Stabilizers: For applications involving exposure to sunlight, the inclusion of UV absorbers or Hindered Amine Light Stabilizers (HALS) is crucial to prevent photo-oxidation.
-
-
Optimize Processing Conditions:
-
Melt Temperature: Avoid excessive melt temperatures during processing, as this can accelerate thermal degradation.
-
Residence Time: Minimize the time the polymer spends at high temperatures in the extruder or molding machine.
-
-
Consider Additive Interactions:
-
In some cases, interactions between different additives can contribute to discoloration. Review the compatibility of all components in your formulation.
-
Issue 2: Increased Haze and Loss of Clarity
Q: The clarity of my DMDBS-clarified polymer is decreasing over time. What could be the reason?
A: A long-term increase in haze can be attributed to several factors:
-
DMDBS Migration or Blooming: If a fine white powder or a hazy layer appears on the surface, it is likely due to the migration of the DMDBS clarifier. This can happen if the concentration of DMDBS is above its solubility limit in the polymer or due to temperature fluctuations.
-
Solution: Reduce the concentration of DMDBS to a level that is within the solubility limits of the polymer at the intended use temperature. Also, ensure proper dispersion during processing.
-
-
Polymer Degradation: The degradation of the polymer matrix can lead to changes in the refractive index and the formation of chromophores, which can increase light scattering and haze.
-
Solution: Improve the stabilization of your polymer by incorporating appropriate antioxidants and UV stabilizers.
-
-
Changes in Crystalline Structure: Over time and with exposure to temperature cycles, the crystalline structure of the polymer can change (e.g., through secondary crystallization or crystal growth), which can affect the optical properties.
-
Solution: Ensure optimal processing conditions to achieve a stable crystalline morphology. Rapid cooling during processing can help to lock in the small crystal structure created by the DMDBS.
-
Issue 3: Additive Blooming and Migration
Q: I am observing a white, powdery substance on the surface of my DMDBS-clarified polymer part. What is it and how can I prevent it?
A: This phenomenon is known as "blooming" or "migration," where additives move to the surface of the polymer.[4][5]
-
Cause: The primary cause is the supersaturation of the additive in the polymer. If the concentration of DMDBS is higher than its solubility in the polymer at a given temperature, the excess additive will be expelled from the polymer matrix over time.[4] Poor compatibility between the additive and the polymer can also contribute to this issue.
-
Troubleshooting Steps:
-
Confirm the Identity of the Bloom: Carefully scrape the powder from the surface and analyze it using a technique like Fourier Transform Infrared (FTIR) spectroscopy to confirm that it is DMDBS.
-
Reduce Additive Concentration: The most effective solution is to reduce the concentration of DMDBS to a level below its solubility limit in the polymer.
-
Improve Dispersion: Ensure that the DMDBS is thoroughly and uniformly dispersed in the polymer melt during processing. The use of a masterbatch can sometimes improve dispersion.[8]
-
Optimize Processing Temperature: Ensure that the processing temperature is high enough to fully dissolve the DMDBS in the polymer melt.
-
Consider Polymer Grade: The solubility of additives can vary between different grades of polypropylene. Ensure that the selected polymer grade is compatible with the DMDBS concentration being used.
-
Data Presentation
The following tables summarize typical changes in the properties of DMDBS-clarified polypropylene (PP) after accelerated aging. The data is illustrative and can vary based on the specific grade of PP, DMDBS concentration, and the presence of other additives.
Table 1: Effect of Thermal Aging (ASTM D3045) on Haze and Yellowness Index of DMDBS-Clarified PP
| Aging Time (hours) at 110°C | Haze (%) | Yellowness Index (YI) |
| 0 | 10.2 | 2.5 |
| 250 | 11.5 | 4.8 |
| 500 | 13.1 | 7.2 |
| 1000 | 15.8 | 10.5 |
Table 2: Effect of Accelerated Weathering (QUV) on Mechanical Properties of DMDBS-Clarified PP
| Exposure Time (hours) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 35.4 | 350 |
| 250 | 32.1 | 280 |
| 500 | 28.9 | 150 |
| 1000 | 24.5 | 50 |
Experimental Protocols
Accelerated Thermal Aging
Objective: To simulate the long-term effects of heat exposure on the polymer's properties.
Standard: Based on ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.[9][10][11][12][13]
Methodology:
-
Specimen Preparation: Prepare at least three test specimens of the DMDBS-clarified polymer. The specimens should be of a uniform thickness, typically representative of the final product.
-
Initial Property Measurement: Before aging, measure the initial properties of interest, such as haze (ASTM D1003), yellowness index, and mechanical properties (e.g., tensile strength).
-
Aging: Place the specimens in a forced-air circulating oven at a constant elevated temperature (e.g., 110°C for polypropylene). Ensure that the specimens are not in contact with each other.
-
Time Intervals: Remove the specimens from the oven at predetermined time intervals (e.g., 250, 500, 1000 hours).
-
Conditioning: After removal from the oven, condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before testing.
-
Final Property Measurement: Measure the properties of the aged specimens using the same methods as in step 2.
-
Data Analysis: Compare the properties of the aged specimens to the initial properties to determine the extent of degradation.
Haze and Luminous Transmittance Measurement
Objective: To quantify the transparency and light-scattering properties of the polymer.
Standard: Based on ASTM D1003 - Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics.[14][15][16][17][18][19]
Methodology:
-
Apparatus: Use a hazemeter or a spectrophotometer with an integrating sphere.
-
Specimen Preparation: Prepare at least three specimens that are flat, parallel-surfaced, and free of defects. The size should be sufficient to cover the instrument's aperture.
-
Calibration: Calibrate the instrument according to the manufacturer's instructions.
-
Measurement:
-
Place the specimen in the instrument's light path.
-
Measure the total luminous transmittance (the total light that passes through the specimen).
-
Measure the diffuse luminous transmittance (the light that is scattered by the specimen).
-
-
Calculation: The haze is calculated as the percentage of the transmitted light that is scattered by more than 2.5 degrees from the incident beam:
-
Haze (%) = (Diffuse Transmittance / Total Transmittance) x 100
-
Differential Scanning Calorimetry (DSC) for Crystallinity Determination
Objective: To determine the percent crystallinity of the polymer, which influences its mechanical and optical properties.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the DMDBS-clarified polymer into an aluminum DSC pan and seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 220°C for polypropylene) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).
-
Heat the sample again to above its melting point at the same heating rate. This second heating scan is used for the analysis.
-
-
Data Analysis:
-
Integrate the area of the melting peak in the second heating scan to determine the heat of fusion (ΔH_m) of the sample in J/g.
-
Calculate the percent crystallinity using the following formula:
-
Visualizations
Caption: Mechanism of DMDBS as a clarifying agent in polypropylene.
Caption: Simplified photo-oxidative degradation pathway of polypropylene.[6][7][17][19]
Caption: A logical workflow for troubleshooting common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. jppc.ir [jppc.ir]
- 4. specialchem.com [specialchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 9. kiyorndlab.com [kiyorndlab.com]
- 10. masterbatchglobal.com [masterbatchglobal.com]
- 11. micomlab.com [micomlab.com]
- 12. "ASTM D3045: 2018 Heat Aging of Plastics Guide" [bsbedge.com]
- 13. file.yizimg.com [file.yizimg.com]
- 14. researchgate.net [researchgate.net]
- 15. infinitalab.com [infinitalab.com]
- 16. matestlabs.com [matestlabs.com]
- 17. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 18. ASTM D1003 Standard Tests for Haze and Transmittan - chnspec.net [chnspec.net]
- 19. researchgate.net [researchgate.net]
- 20. file.yizimg.com [file.yizimg.com]
Technical Support Center: Optimization of Cooling Rates for DMDBS-Nucleated Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3:2,4-dibenzylidene-d-sorbitol (DMDBS) as a nucleating agent.
Frequently Asked Questions (FAQs)
Q1: What is DMDBS and how does it function as a nucleating agent?
A1: DMDBS (1,3:2,4-dibenzylidene-d-sorbitol) is a clarifying and nucleating agent widely used in polymers like polypropylene and polyethylene.[1] It is a butterfly-shaped molecule that, upon cooling from a molten polymer blend, self-assembles into a three-dimensional nanofibrillar network through hydrogen bonding.[2][3] This network provides a high surface area for heterogeneous nucleation, effectively reducing the energy barrier for polymer crystallization.[2][4] This leads to an increased crystallization rate and temperature, a higher number of smaller and more uniform crystals (spherulites), and improved optical clarity and mechanical properties of the final product.[1][2][4][5]
Q2: What is the typical concentration range for DMDBS?
A2: The optimal concentration of DMDBS typically ranges from 0.2 wt% to 1.0 wt%.[6][7] Within this range, a significant increase in the crystallization temperature is observed. However, the ideal concentration can depend on the specific polymer and processing conditions.
Q3: How does the cooling rate affect DMDBS-nucleated crystallization?
A3: The cooling rate is a critical parameter. Slower cooling rates generally allow more time for the DMDBS to form its fibrillar network, which can enhance nucleation efficiency.[8] However, very slow cooling might lead to the formation of larger spherulites. Conversely, faster cooling rates can "freeze" in a finer crystalline structure, but if the rate is too high, it may not allow sufficient time for the DMDBS network to form effectively. The interplay between the cooling rate and DMDBS concentration is key to achieving the desired crystal morphology and properties.
Q4: Can DMDBS be used in combination with other additives?
A4: Yes, DMDBS can be used with other additives. For instance, it has been studied in combination with silsesquioxanes (like phPOSS) to further control the crystallization behavior of polymers.[9] When using multiple additives, it is important to consider potential interactions that might affect the nucleation efficiency of DMDBS.
Troubleshooting Guide
Issue 1: Poor or inconsistent nucleation efficiency.
-
Question: Why am I observing a lower-than-expected crystallization temperature or large, non-uniform crystals despite adding DMDBS?
-
Possible Causes & Solutions:
-
Inadequate Dispersion: DMDBS must be fully dissolved in the polymer melt to form a homogeneous solution before cooling.[2][6] If not properly dispersed, it cannot effectively self-assemble into the required nanofibrillar network.
-
Solution: Ensure the melt temperature is high enough and the mixing time is sufficient to completely dissolve the DMDBS. For isotactic polypropylene (iPP), temperatures around 230°C are often used.[2]
-
-
DMDBS Aggregation: At higher concentrations (e.g., above 1.0 wt%), DMDBS can aggregate, which reduces its effective surface area and weakens its nucleating efficiency.[2][5][10]
-
Solution: Optimize the DMDBS concentration. A slight decrease in the onset and peak crystallization temperatures can be observed at higher loadings due to this aggregation.[2]
-
-
Inappropriate Cooling Rate: The cooling rate might be too fast for the DMDBS network to form.
-
Solution: Experiment with slower cooling rates to allow for the self-assembly of DMDBS fibrils.
-
-
Issue 2: Reduced mechanical or optical properties.
-
Question: My final product is brittle or hazy, even with the use of DMDBS. What could be the cause?
-
Possible Causes & Solutions:
-
Sub-optimal Crystal Size: While DMDBS reduces crystal size, the final size is still dependent on the cooling rate and DMDBS concentration.[2][5]
-
Solution: Fine-tune the cooling profile and DMDBS concentration to achieve the desired crystal size for optimal mechanical and optical properties. Faster cooling generally leads to smaller spherulites and improved clarity.[1]
-
-
Processing Temperature Too High: An excessively high melt temperature can negatively impact the final properties.[2]
-
Solution: While a high temperature is needed for dissolution, avoid excessively high temperatures that might degrade the polymer or the nucleating agent.
-
-
Data Presentation
Table 1: Effect of DMDBS Concentration on the Crystallization Temperature of Isotactic Polypropylene (iPP)
| DMDBS Concentration (wt%) | Onset Crystallization Temperature (°C) | Peak Crystallization Temperature (°C) | Reference |
| 0 (Neat iPP) | 122 | ~116 | [2][7] |
| 0.2 | 133 | ~128-132 | [2][7] |
| 0.5 | - | ~128-132 | [7] |
| 0.7 | Slightly lower than 0.2/0.5 wt% | Slightly lower than 0.2/0.5 wt% | [2] |
| 1.0 | - | ~128-132 | [7] |
Note: Specific values can vary based on the grade of iPP and the experimental conditions.
Experimental Protocols
1. Sample Preparation (Melt Blending)
-
Dry the polymer pellets and DMDBS powder to remove any moisture.
-
Pre-mix the desired amounts of polymer and DMDBS.
-
Melt-blend the mixture in an internal mixer or extruder at a temperature sufficient to ensure complete dissolution of DMDBS (e.g., 190°C for olefin block copolymers, 230°C for iPP).[2][10]
-
Maintain mixing for a sufficient duration (e.g., 10 minutes at 60 rpm) to ensure homogeneity.[10]
-
Press the blend into thin films for analysis.
2. Differential Scanning Calorimetry (DSC) for Non-Isothermal Crystallization Analysis
-
Use a calibrated DSC instrument.
-
Place a small sample (5-10 mg) of the prepared blend into an aluminum pan and seal it.
-
Heat the sample to a temperature well above the melting point of the polymer (e.g., 230°C for iPP) at a controlled rate (e.g., 10°C/min).[2]
-
Hold the sample at this temperature for a short period (e.g., 3-5 minutes) to erase the thermal history and ensure complete melting and dissolution of DMDBS.[2][6]
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below the crystallization range (e.g., 60°C).[2]
-
Record the heat flow as a function of temperature to determine the onset and peak crystallization temperatures.
-
A subsequent heating scan can be performed to analyze the melting behavior.
Visualizations
Caption: Experimental workflow for analyzing DMDBS-nucleated crystallization.
Caption: Logical relationship of DMDBS nucleation mechanism during cooling.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of DMDBS on Crystallization Behavior and Crystalline Morphology of Weakly-Phase-Separated Olefin Block Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Pressure Crystallization of iPP Nucleated with 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol [mdpi.com]
- 7. High-Pressure Crystallization of iPP Nucleated with 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.tue.nl [research.tue.nl]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: The Impact of DMDBS on the Mechanical Properties of Recycled Polypropylene (rPP)
This technical support center provides researchers, scientists, and professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the effects of 3,4-dimethylbenzylidene sorbitol (DMDBS) on the mechanical properties of recycled polypropylene (rPP).
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during the experimental process of incorporating DMDBS into recycled polypropylene.
Q1: After adding DMDBS to my rPP, the material has become more brittle and the impact strength has decreased. Why is this happening?
A1: This is a common issue that can be attributed to several factors:
-
Over-nucleation: DMDBS promotes the formation of a high number of small spherulites. While this increases stiffness and modulus, it can lead to a reduction in toughness and impact strength as the crystalline structure becomes more rigid.[1]
-
High Concentration: At high concentrations (e.g., above 0.5%), DMDBS can form aggregates or a dense fibrillar network that acts as a stress concentration point, leading to premature failure under impact.[2] In virgin polypropylene, concentrations as high as 0.8% have been shown to cause voids and defects, leading to poor mechanical strength.[2]
-
Poor Dispersion: If the DMDBS is not properly dispersed in the rPP matrix, localized areas of high concentration can cause brittleness. This is a particular challenge in rPP due to its potentially variable melt viscosity.
Q2: I am seeing inconsistent mechanical properties across different batches of my DMDBS-rPP compound. What is the likely cause?
A2: Inconsistency in recycled polypropylene is a known challenge.[3] The primary causes for batch-to-batch variation include:
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Variability in rPP Feedstock: Recycled polypropylene often originates from various sources, leading to differences in melt flow index (MFI), molecular weight distribution, and the presence of contaminants.[3] These variations will affect how DMDBS incorporates and performs.
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Inconsistent Dispersion: Uneven mixing during compounding can lead to some parts of the batch having a higher or lower effective concentration of DMDBS.
-
Presence of Contaminants: Contaminants like other polymers (e.g., PE, PET), residual fillers, or organic residues in the rPP can interfere with the nucleating effect of DMDBS or create weak points in the material.
Q3: How can I improve the dispersion of DMDBS in my recycled polypropylene melt?
A3: Achieving good dispersion is critical for optimal performance. Consider the following strategies:
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Use a Masterbatch: Prepare a masterbatch with a higher concentration of DMDBS (e.g., 5%) in a carrier resin (virgin PP is often a good choice). This masterbatch can then be blended with the rPP, which facilitates more uniform distribution.[4]
-
Optimize Compounding Parameters: Use a twin-screw extruder with an appropriate screw design to ensure high shear and effective mixing. Adjust the temperature profile, screw speed, and residence time. A common extrusion temperature for PP is in the range of 190-210°C.[4]
-
Ensure Material is Dry: Moisture can affect the melt processing and dispersion. Ensure both the rPP and DMDBS (or masterbatch) are thoroughly dried before compounding.
Q4: The clarity of my rPP is not improving as much as expected with DMDBS. Why?
A4: While DMDBS is an excellent clarifying agent for virgin PP, its effectiveness in rPP can be limited by:
-
Contaminants and Impurities: The presence of other plastics, pigments, fillers, and degradation byproducts in rPP can scatter light and increase haze, counteracting the clarifying effect of DMDBS.
-
Degradation of rPP: Recycled PP often has a yellowish or grayish tint due to thermal degradation from previous processing cycles. DMDBS cannot reverse this inherent discoloration.
-
Particle Size: The final spherulite size achieved might not be small enough to reduce light scattering significantly if the rPP matrix is already compromised by impurities.
Data on Mechanical Properties
Direct, comprehensive data on the mechanical properties of recycled polypropylene with varying DMDBS concentrations is limited in publicly available literature. However, we can present a representative summary based on typical values for virgin PP containing DMDBS and baseline values for rPP without additives. This table serves as a general guide for expected trends.
| Material | DMDBS Conc. (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Izod Impact Strength (kJ/m²) |
| Virgin PP (Typical) | 0.0 | 34 - 36 | 1.5 - 1.7 | 3.5 - 4.5 |
| Virgin PP + DMDBS[4][5] | 0.3 | 35 - 37 (Slight Increase) | 1.7 - 2.0 (Increase) | 3.7 - 4.0 (Slight Increase/Variable) |
| Recycled PP (Typical)[6][7] | 0.0 | 20 - 28 | 1.0 - 1.4 | 1.5 - 3.0 |
| Recycled PP + DMDBS (Expected Trend) | 0.3 | 22 - 30 (Potential Increase) | 1.2 - 1.6 (Potential Increase) | 1.3 - 2.8 (Potential Decrease) |
Note: The "Expected Trend" for Recycled PP + DMDBS is an estimation based on the known effects of DMDBS on virgin PP and the typical properties of rPP. Actual results will vary significantly based on the quality of the recycled feedstock.
Experimental Protocols
This section provides a detailed methodology for preparing and testing rPP compounds with DMDBS.
Material Preparation and Compounding
Objective: To create a homogeneous blend of recycled polypropylene and DMDBS.
Materials & Equipment:
-
Recycled PP pellets (dried at 80°C for 4 hours)
-
DMDBS powder or DMDBS masterbatch
-
Twin-screw extruder
-
Pelletizer
Protocol:
-
Pre-blending: Physically mix the dried rPP pellets with the desired weight percentage of DMDBS powder or masterbatch in a bag or container. Typical concentrations to test are 0.1%, 0.3%, and 0.5% DMDBS.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is a gradual increase from the feeding zone to the metering zone, e.g., 180°C, 190°C, 200°C, 210°C, 200°C (die).[4]
-
Compounding: Feed the pre-blended material into the extruder at a constant rate. Set the screw speed to ensure adequate mixing and residence time (e.g., 200-300 rpm).
-
Extrusion and Pelletizing: The molten polymer strand exiting the die is cooled in a water bath and then fed into a pelletizer to produce compounded pellets.
-
Drying: Dry the resulting pellets at 80°C for 4 hours before injection molding.
Sample Preparation via Injection Molding
Objective: To produce standardized test specimens for mechanical testing.
Materials & Equipment:
-
Compounded rPP-DMDBS pellets
-
Injection molding machine with standard ASTM test specimen molds (e.g., ASTM D638 Type I for tensile, ASTM D790 for flexural, ASTM D256 for Izod impact).
Protocol:
-
Machine Setup: Set the injection molding parameters. Typical settings for PP are:
-
Nozzle Temperature: 200-220°C
-
Mold Temperature: 40-60°C
-
Injection Pressure and Speed: To be optimized for complete mold filling without defects.
-
-
Molding: Purge the machine with the compounded material to ensure no previous polymer remains. Begin molding the test specimens.
-
Conditioning: After molding, condition the test specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity as per ASTM standards before testing.
Mechanical Property Testing
Objective: To quantify the tensile, flexural, and impact properties of the rPP-DMDBS compounds.
Protocols:
-
Tensile Testing (ASTM D638):
-
Use a universal testing machine with grips suitable for the dog-bone shaped specimens.
-
Set the crosshead speed (e.g., 50 mm/min).
-
Mount the specimen and an extensometer to measure strain.
-
Run the test until the specimen fractures.
-
Record the tensile strength, Young's modulus, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Use the universal testing machine with a three-point bending fixture.
-
Place the rectangular specimen on the supports.
-
Apply a load to the center of the specimen at a specified rate.
-
Record the load-deflection curve to determine the flexural strength and flexural modulus.
-
-
Izod Impact Testing (ASTM D256):
-
Use a pendulum-type impact tester.
-
Create a notch in the test specimen using a notching machine.
-
Clamp the notched specimen in the vise.
-
Release the pendulum to strike and fracture the specimen.
-
Record the energy absorbed to break the specimen, which is the impact strength.
-
Visualizations
This section provides diagrams to illustrate key workflows and logical relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. langgengjayagroup.co.id [langgengjayagroup.co.id]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanical Properties of Commercial Recycled Polypropylene from Plastic Waste | Handayani | Journal of Vocational Studies on Applied Research [ejournal2.undip.ac.id]
- 7. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering organoleptic issues related to the use of dimethyl dibenzylidene sorbitol (DMDBS) in food packaging materials.
Frequently Asked Questions (FAQs)
Q1: What is DMDBS and why is it used in food packaging?
A1: Dimethyl dibenzylidene sorbitol (DMDBS) is a nucleating agent primarily used in polypropylene (PP) to enhance its clarity and physical properties. By providing sites for crystal growth, DMDBS leads to smaller and more numerous crystals in the polymer, which improves transparency and stiffness. This makes the PP more aesthetically pleasing and functional for food packaging applications.
Q2: What are organoleptic issues and how do they relate to DMDBS?
A2: Organoleptic properties are the aspects of food, water, or other substances that an individual experiences via the senses—including taste, sight, smell, and touch. In the context of food packaging, organoleptic issues refer to undesirable changes in the taste or odor of the packaged food due to interaction with the packaging material.[1][2] These issues can arise from the migration of substances from the packaging to the food. While DMDBS itself is used to improve the physical properties of the packaging, there is a potential for it or its degradation products to migrate and cause off-flavors or off-odors.
Q3: What is "migration" in the context of food packaging?
A3: Migration is the transfer of chemical substances from the food contact material to the food.[3][4] This process can be influenced by several factors, including the type of plastic, the nature of the food (especially fatty foods), the temperature, and the duration of contact.[3][4] The migration of even small amounts of substances can potentially lead to noticeable changes in the taste and smell of the food.
Q4: Are there regulatory limits for the migration of substances from food packaging?
A4: Yes, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established overall migration limits (OML) and specific migration limits (SML) for certain substances used in food contact materials.[5] These limits are in place to ensure consumer safety and to minimize any alteration of the food's composition or organoleptic characteristics.
Q5: What does DMDBS taste or smell like if it migrates into food?
A5: The specific taste and odor profile of DMDBS is not well-documented in publicly available literature.[6] It is generally not intended for flavor or fragrance applications.[6] Organoleptic issues in polypropylene packaging can be complex and may arise from DMDBS itself, impurities in the DMDBS, degradation products of DMDBS or the polymer, or interactions with other additives in the plastic. Therefore, any perceived off-flavor should be investigated systematically.
Troubleshooting Guides
Issue: Unexplained off-taste or off-odor in a food product packaged in polypropylene containing DMDBS.
This troubleshooting guide provides a systematic approach to identifying and mitigating the source of the organoleptic issue.
Step 1: Preliminary Assessment and Confirmation
Question: How can I confirm that the packaging is the source of the off-flavor?
Answer: A sensory evaluation, such as a triangle test, is a reliable method to determine if a perceptible difference exists between a product packaged in the suspect material and a control sample.[7]
Step 2: Identify the Migrating Compound(s)
Question: How can I determine if DMDBS or other substances are migrating into the food?
Answer: Chemical analysis through migration testing is necessary. This involves exposing the packaging material to food simulants and then analyzing the simulants for the presence of migrated substances using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Step 3: Quantify the Migration and Compare to Sensory Thresholds
Question: How much of a substance is migrating, and is it enough to cause a sensory issue?
Answer: Once a migrating substance is identified, its concentration in the food or food simulant needs to be quantified. This value can then be compared to the substance's sensory threshold, which is the minimum concentration at which it can be detected by taste or smell.
Step 4: Mitigate Migration
Question: What factors can I control to reduce the migration of DMDBS and other potential organoleptic offenders?
Answer: Several factors influence migration and can be adjusted to mitigate organoleptic issues. These are summarized in the table below.
Data Presentation
Table 1: Factors Influencing the Migration of DMDBS and Mitigation Strategies
| Factor | Influence on Migration | Mitigation Strategy |
| DMDBS Concentration | Higher concentrations can lead to increased migration.[8][9] | Use the lowest effective concentration of DMDBS that achieves the desired clarity and physical properties. |
| Processing Temperature | Higher processing temperatures can increase the potential for degradation and migration of additives.[10] | Optimize processing temperatures to ensure proper mixing and dispersion of DMDBS without causing thermal degradation. |
| Contact Time | Longer contact time between the packaging and the food can result in higher levels of migration.[4] | For products with a long shelf life, consider using packaging with a functional barrier layer. |
| Contact Temperature | Higher storage temperatures accelerate migration.[4] | Store packaged food at the recommended temperature. For applications involving heating, ensure the packaging material is suitable for the intended temperature. |
| Food Type | Fatty or oily foods tend to cause higher migration of non-polar substances like DMDBS.[3] | Select packaging materials with lower affinity for the specific food type. Consider a multi-layer packaging with a food-contact layer that has low migrant interaction. |
| Polymer Matrix | The morphology and crystallinity of the polypropylene can affect the diffusion of additives. | Ensure proper processing conditions to achieve the desired polymer morphology. |
Table 2: Typical Conditions for Migration Testing of Polypropylene Food Packaging
| Parameter | Condition | Rationale |
| Food Simulants | - 10% ethanol (Simulant A) - 3% acetic acid (Simulant B) - 50% ethanol (Simulant D1) - Vegetable oil or other fatty food simulant (Simulant D2) | To represent aqueous, acidic, alcoholic, and fatty foods, respectively. |
| Test Duration | 10 days | Standard duration to simulate long-term storage. |
| Test Temperature | 40 °C or 60 °C | Accelerated conditions to represent storage at room temperature or elevated temperatures. |
| Analytical Method | HPLC-UV, GC-MS | For the separation and quantification of migrated substances. |
Experimental Protocols
Protocol 1: Sensory Evaluation of Off-Flavor/Odor Using the Triangle Test
Objective: To determine if a perceptible sensory difference exists between a control food sample and a sample packaged in the material containing DMDBS.[7][11]
Materials:
-
Food product packaged in the suspect material.
-
Control food product (from the same batch, but not in contact with the suspect packaging).
-
Identical, odor-free sample cups.
-
Random three-digit codes.
-
Water and unsalted crackers for palate cleansing.
-
A panel of at least 15-20 trained sensory assessors.
Methodology:
-
Sample Preparation:
-
Present three samples to each panelist in a randomized order. Two samples are identical (either both control or both test), and one is different.
-
The six possible presentation orders (AAB, ABA, BAA, ABB, BAB, BBA) should be balanced across the panelists.
-
Code each sample with a random three-digit number.
-
-
Evaluation:
-
Instruct panelists to taste the samples from left to right.
-
Ask panelists to identify the "odd" or "different" sample.
-
Provide water and crackers for panelists to cleanse their palates between evaluations.
-
-
Data Analysis:
-
Tally the number of correct identifications.
-
Use a statistical table for the triangle test to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
Protocol 2: DMDBS Migration Testing Using Food Simulants
Objective: To quantify the amount of DMDBS that migrates from polypropylene packaging into food simulants.
Materials:
-
Polypropylene samples containing DMDBS.
-
Food simulants (e.g., 10% ethanol, 50% ethanol, and a fatty food simulant like olive oil or a synthetic triglyceride).
-
Glass migration cells or containers.
-
Incubator or oven for controlled temperature storage.
-
HPLC-UV or GC-MS system.
-
DMDBS analytical standard.
Methodology:
-
Sample Preparation:
-
Cut the polypropylene material into known surface area samples.
-
Clean the samples to remove any surface contamination.
-
-
Migration Test:
-
Place the samples in the migration cells and add a known volume of the pre-heated food simulant.
-
Seal the cells and place them in an incubator at a specified temperature (e.g., 40°C) for a specific duration (e.g., 10 days).
-
-
Sample Analysis:
-
After the incubation period, remove the simulant from the cells.
-
If using a fatty food simulant, perform a liquid-liquid extraction to transfer the DMDBS into a solvent suitable for analysis.
-
Analyze the simulant (or extract) by HPLC-UV or GC-MS.
-
-
Quantification:
-
Prepare a calibration curve using the DMDBS analytical standard.
-
Calculate the concentration of DMDBS in the simulant and express the migration in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of packaging surface area (mg/dm²).
-
Protocol 3: Determination of the Sensory Threshold of DMDBS
Objective: To determine the minimum concentration of DMDBS that can be detected by a sensory panel in a specific food matrix.[12][13]
Materials:
-
Pure DMDBS.
-
A simple food matrix (e.g., water, a sugar solution, or a neutral oil).
-
A series of dilutions of DMDBS in the chosen matrix.
-
A trained sensory panel.
Methodology (Method of Limits):
-
Prepare a Dilution Series:
-
Prepare a series of concentrations of DMDBS in the food matrix, with each concentration being a fixed step lower than the previous one (e.g., a geometric series).
-
-
Ascending Series Presentation:
-
Present panelists with pairs of samples: one is the plain matrix (control), and the other contains a low concentration of DMDBS.
-
Start with a concentration that is expected to be below the detection threshold.
-
Ask panelists to identify which sample contains the DMDBS.
-
Gradually increase the concentration in subsequent pairs until the panelist correctly identifies the sample with DMDBS. The threshold for that panelist is the geometric mean of the last concentration missed and the first concentration correctly identified.
-
-
Data Analysis:
-
Calculate the individual thresholds for all panelists.
-
The group threshold is typically calculated as the geometric mean of the individual thresholds.
-
Visualizations
Caption: Troubleshooting workflow for organoleptic issues.
Caption: The process of DMDBS migration from packaging to food.
Caption: Experimental workflow for investigating organoleptic issues.
References
- 1. Dimethyl dibenzylidene sorbitol | C22H26O6 | CID 129729002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Off-flavour release from packaging materials and its prevention: a foods company's approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanisms of Plastic Food-Packaging Monomers’ Migration into Food Matrix and the Implications on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sensory Evaluation | Packaging and Food Contact Materials [eurofins.com]
- 6. dimethyl dibenzylidene sorbitol, 135861-56-2 [thegoodscentscompany.com]
- 7. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Triangle Test [sensorysociety.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. About Sensory Thresholds | DraughtLab [draughtlab.com]
Technical Support Center: Optimizing DMDBS Performance Through Particle Size Refinement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the particle size of 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) to enhance its performance as a nucleating and gelling agent.
Frequently Asked Questions (FAQs)
Q1: What is DMDBS and what are its primary applications in research?
A1: DMDBS, or 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol, is a versatile organic compound primarily used as a nucleating and clarifying agent for polymers like polypropylene (iPP) and olefin block copolymers (OBCs).[1][2] In research and drug development, its unique ability to self-assemble into three-dimensional nanofibrillar networks in various matrices is leveraged for creating controlled drug delivery systems, hydrogels for tissue engineering, and as a tool to study polymer crystallization behavior.[1][3]
Q2: How does the particle size of DMDBS impact its performance?
A2: The "particle size" of DMDBS is most critically considered in the context of the dimensions of its self-assembled fibrillar network within a matrix. A finer, more dispersed network provides a larger surface area for nucleation, leading to a higher crystallization temperature, smaller and more uniform spherulites in polymers, and consequently, improved mechanical properties and optical clarity.[1][2][4] In gel systems, the fibril dimensions and network density dictate the gel's mechanical strength and release kinetics.
Q3: What is the mechanism by which DMDBS forms a fibrillar network?
A3: DMDBS is a chiral molecule that, upon cooling from a dissolved state in a polymer melt or a solvent, self-assembles into a nanofibrillar network through a nucleation and growth process.[5][6] This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding and π-π stacking between the phenyl groups of the DMDBS molecules.[1][7]
Q4: What is the optimal concentration of DMDBS?
A4: The optimal concentration of DMDBS is application-dependent. For nucleating polypropylene, concentrations between 0.2 and 1.0 wt% are often effective.[8] However, exceeding the solubility limit can lead to the formation of large aggregates instead of a fine fibrillar network, which can be detrimental to performance.[1][2][9] It is crucial to determine the optimal concentration for each specific polymer or solvent system experimentally.
Troubleshooting Guides
Issue 1: Poor dispersion or aggregation of DMDBS in the polymer matrix.
-
Question: My polymer composite containing DMDBS shows poor optical clarity and reduced mechanical strength. I suspect the DMDBS is not well-dispersed. What could be the cause and how can I fix it?
-
Answer: This issue often arises from the DMDBS not fully dissolving in the polymer melt before the cooling and crystallization step, or from using a concentration that is too high.[1][2][9] Aggregates of DMDBS act as defects rather than nucleating sites.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Increase the melt processing temperature or extend the mixing time to ensure the DMDBS fully dissolves into a homogeneous solution with the polymer.
-
Optimize Concentration: Reduce the concentration of DMDBS. At high concentrations, DMDBS has limited miscibility and can form aggregates.[2][9]
-
Improve Mixing: Utilize high-shear mixing to break down any initial DMDBS agglomerates and promote better distribution in the polymer melt.
-
Consider a Masterbatch: Incorporating DMDBS via a masterbatch, where it is already pre-dispersed in a carrier resin, can improve its distribution in the final composite.[10]
-
Issue 2: Inconsistent batch-to-batch performance of DMDBS-containing materials.
-
Question: I am observing significant variability in the crystallization temperature and mechanical properties of my polymer across different batches, even though I am using the same DMDBS concentration. What could be causing this?
-
Answer: Inconsistent performance can often be traced back to variations in the cooling rate during processing. The formation of the DMDBS fibrillar network is a kinetic process and is sensitive to the thermal history of the sample.[11][12][13]
Troubleshooting Steps:
-
Precise Control of Cooling Rate: Implement a strictly controlled cooling protocol. Even slight variations in the cooling rate can affect the density and morphology of the DMDBS network, and consequently, the polymer's crystallization.[11][13]
-
Standardize Sample Preparation: Ensure that all parameters of sample preparation, including heating temperature, holding time, and cooling profile, are identical for all batches.
-
Characterize Raw Material: If you are not synthesizing the DMDBS in-house, consider that there may be batch-to-batch variations in the particle size and purity of the as-received DMDBS powder, which can affect its dissolution kinetics.
-
Issue 3: Difficulty in forming a stable gel with DMDBS in a solvent.
-
Question: I am trying to form a hydrogel using DMDBS, but the gel is weak or does not form at all. What factors should I investigate?
-
Answer: Gel formation is dependent on the successful self-assembly of the DMDBS fibrillar network, which immobilizes the solvent. The solvent's polarity and its interaction with the DMDBS molecules are critical factors.[14]
Troubleshooting Steps:
-
Solvent Polarity: The self-assembly mechanism of DMDBS can change based on the polarity of the solvent. Experiment with solvents of different polarities to find one that promotes the desired fibrillar network formation.[14]
-
Concentration Optimization: Similar to polymer applications, the concentration of DMDBS is crucial. A concentration that is too low will not form a percolating network, while a concentration that is too high may lead to precipitation instead of gelation.
-
Controlled Cooling: The cooling rate from a heated, dissolved state can influence the morphology of the self-assembled network. Slower cooling generally allows for the formation of more ordered, larger fibrils.
-
Sonication: Applying ultrasound (sonication) during the cooling process can sometimes help to induce nucleation and create a finer, more uniform fibrillar network, potentially leading to a stronger gel.
-
Data Presentation
Table 1: Effect of DMDBS Concentration on the Crystallization and Mechanical Properties of Isotactic Polypropylene (iPP)
| DMDBS Concentration (wt%) | Onset Crystallization Temperature (°C) | Tensile Strength (MPa) | Elastic Modulus (MPa) | Impact Strength (kJ/m²) |
| 0 (Neat iPP) | ~115 | 34.1 | 980 | ~4.5 |
| 0.2 | ~126 | 38.5 | 1450 | ~4.2 |
| 0.5 | ~126 | 40.1 | 1558.7 | ~3.8 |
| 0.7 | ~125.5 | 39.2 | 1520 | ~3.5 |
Note: Data synthesized from representative values found in the literature.[15] Actual values will vary depending on the specific grade of iPP and processing conditions.
Experimental Protocols
Protocol 1: Refining DMDBS Particle Size by Controlled Precipitation
This protocol describes a method for refining the particle size of DMDBS powder by dissolving it in a suitable solvent and then inducing precipitation under controlled conditions.
Materials:
-
DMDBS powder
-
High-purity solvent (e.g., ethanol, dimethylformamide - select based on solubility and safety)
-
Anti-solvent (a solvent in which DMDBS is poorly soluble, e.g., deionized water)
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
Methodology:
-
Dissolution: In a beaker, dissolve the DMDBS powder in the chosen solvent at an elevated temperature (e.g., 70-80°C) with continuous stirring until a clear solution is obtained. The concentration should be kept below the saturation point at this temperature.
-
Controlled Precipitation:
-
Option A (Anti-Solvent Addition): While vigorously stirring the hot DMDBS solution, slowly add the anti-solvent dropwise. The DMDBS will begin to precipitate out of the solution as fine particles. The rate of anti-solvent addition will influence the particle size; a faster addition rate generally leads to smaller particles.
-
Option B (Controlled Cooling): Place the hot, clear DMDBS solution in a controlled temperature bath and cool it at a defined rate (e.g., 1°C/min, 5°C/min). A faster cooling rate will promote rapid nucleation and result in smaller particles.[13]
-
-
Isolation: Once precipitation is complete, collect the refined DMDBS particles by vacuum filtration.
-
Washing: Wash the collected particles with a small amount of the anti-solvent to remove any residual solvent.
-
Drying: Dry the refined DMDBS powder in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterization: Characterize the resulting particle size and distribution using techniques such as Scanning Electron Microscopy (SEM) or laser diffraction.
Protocol 2: In Situ Formation of DMDBS Fibrillar Network in a Polymer Melt
This protocol details the procedure for dispersing DMDBS in a polymer and forming the functional fibrillar network through controlled thermal processing.
Materials:
-
Polymer resin (e.g., isotactic polypropylene)
-
Refined DMDBS powder (from Protocol 1 or as-received)
-
Melt blender or extruder
-
Compression molder or other shaping equipment
-
Differential Scanning Calorimeter (DSC) for thermal analysis
Methodology:
-
Dry Blending: Dry blend the polymer resin with the desired concentration of DMDBS powder (e.g., 0.5 wt%) until a homogeneous mixture is obtained.
-
Melt Compounding: Process the blend in a melt blender or twin-screw extruder at a temperature well above the melting point of the polymer and the dissolution temperature of DMDBS in that polymer (e.g., 220-240°C for polypropylene) to ensure complete dissolution of the DMDBS.
-
Sample Shaping: Transfer the molten composite to a compression molder or other shaping apparatus preheated to the same temperature.
-
Controlled Cooling: This is the most critical step. Cool the sample from the molten state to room temperature at a precisely controlled rate. This rate will determine the morphology of the DMDBS fibrillar network and the subsequent crystallization of the polymer.[11][12][13] For example, rates of 10°C/min or 20°C/min are commonly used in laboratory settings.
-
Characterization:
-
Analyze the thermal properties (e.g., crystallization temperature) of the resulting composite using DSC.
-
Examine the crystalline morphology and spherulite size using Polarized Optical Microscopy (POM).
-
Evaluate the mechanical properties (e.g., tensile strength, modulus) according to standard testing methods.
-
Visualizations
Caption: Workflow for refining DMDBS particle size via controlled precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of DMDBS on Crystallization Behavior and Crystalline Morphology of Weakly-Phase-Separated Olefin Block Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of DMDBS on Crystallization Behavior of Polypropylene [plaschina.com.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. afm.cn [afm.cn]
- 8. High-Pressure Crystallization of iPP Nucleated with 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 11. research.tue.nl [research.tue.nl]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Self-assembly mechanism of 1,3:2,4-di(3,4-dichlorobenzylidene)-D-sorbitol and control of the supramolecular chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Energy Consumption in DMDEE Synthesis
Welcome to the technical support center for the synthesis of 2,2'-dimorpholinodiethyl ether (DMDEE), also known as DMDBS. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide strategies for minimizing energy consumption during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary contributors to high energy consumption in DMDEE synthesis?
A1: The synthesis of DMDEE is an energy-intensive process primarily due to the high temperatures and pressures required for the reaction of diethylene glycol with ammonia or morpholine.[1][2][3] Key energy-consuming steps include:
-
Heating reactants to the optimal reaction temperature (typically 100-300°C).[3]
-
Pressurizing the reactor to the required levels (ranging from 0.1 to 30 MPa).[3]
-
Maintaining reaction temperature , as the reaction may be endothermic or require continuous heat input to maintain the desired rate.
-
Separation and purification processes , such as distillation, which are often energy-intensive.
Q2: How does the choice of catalyst impact energy consumption?
A2: Catalysts play a crucial role in improving the energy efficiency of chemical reactions.[4][5] In DMDEE synthesis, an effective catalyst can:
-
Lower the activation energy of the reaction, allowing it to proceed at a lower temperature and pressure, thus saving energy.[4]
-
Increase reaction selectivity , minimizing the formation of by-products and reducing the energy required for downstream purification.
-
Enhance reaction rate , potentially shortening the reaction time and reducing the overall energy input.
Commonly used catalysts for this synthesis include copper and cobalt-based catalysts on supports like alumina or silica.[1][6]
Q3: Can optimizing reaction conditions lead to significant energy savings?
A3: Yes, optimizing reaction conditions is a key strategy for reducing energy consumption.[7][8][9] Fine-tuning parameters such as temperature, pressure, and reaction time can lead to substantial energy savings. For instance, operating at the lower end of the effective temperature and pressure range can significantly decrease energy input without compromising the yield.[]
Q4: What are some general strategies to improve energy efficiency in a high-pressure synthesis like that of DMDEE?
A4: Several general principles of green chemistry and process engineering can be applied to minimize energy use:[5][11]
-
Heat Integration : Utilize waste heat from exothermic reactions or cooling processes to preheat incoming reactants.[4][8]
-
Advanced Control Systems : Implement real-time monitoring and automated control to maintain optimal reaction conditions and avoid energy waste.[4][8]
-
Process Intensification : Explore technologies like microreactors that can offer better heat and mass transfer, potentially reducing reaction times and energy requirements.[8]
-
Use of Efficient Equipment : Employ high-efficiency pumps, compressors, and modern insulation materials to minimize energy losses.[8]
Troubleshooting Guides
Issue 1: Low product yield despite high energy input.
This is a common issue where the reaction consumes a significant amount of energy but results in a poor yield of DMDEE.
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | • Regenerate or replace the catalyst : The catalyst may have become fouled or poisoned. Refer to the manufacturer's guidelines for regeneration procedures. • Ensure proper storage and handling : Catalysts can be sensitive to air and moisture. |
| Sub-optimal Reaction Conditions | • Systematically vary reaction parameters : Optimize temperature, pressure, and reactant ratios in small-scale experiments to find the most energy-efficient conditions. • Check for leaks in the reactor system : Leaks can lead to a loss of pressure and reactants, reducing efficiency. |
| Incomplete Reaction | • Increase reaction time : The reaction may not have had enough time to reach completion. Monitor the reaction progress over time to determine the optimal duration. • Improve mixing : Ensure efficient stirring to improve contact between reactants and the catalyst. |
| By-product Formation | • Analyze the product mixture : Identify any major by-products. The formation of side products consumes reactants and can complicate purification. • Adjust reaction conditions : Modifying the temperature or pressure can sometimes suppress the formation of unwanted by-products. |
Issue 2: The reaction requires excessively high temperatures and pressures to proceed.
If the synthesis demands more extreme conditions than literature values suggest, it could indicate several underlying problems.
| Possible Cause | Troubleshooting Step |
| Impure Reactants | • Verify the purity of starting materials : Impurities in diethylene glycol, ammonia, or morpholine can inhibit the reaction. • Purify reactants if necessary : Use appropriate purification techniques to remove contaminants. |
| Inefficient Catalyst | • Use a more active catalyst : Consider screening alternative catalysts that are known to be more efficient for this type of transformation. • Increase catalyst loading : A higher concentration of the catalyst may be required to achieve the desired reaction rate at lower temperatures and pressures. |
| Poor Heat Transfer | • Check the reactor's heating system : Ensure that the reactor is being heated evenly and efficiently. • Consider a different solvent or reactor design : These can influence heat transfer characteristics. |
Experimental Protocols
Representative Synthesis of 2,2'-Dimorpholinodiethyl Ether
This protocol is a generalized representation based on common industrial synthesis routes.
-
Catalyst Activation : The hydrogenation catalyst (e.g., a copper or cobalt-based catalyst) is activated according to the manufacturer's instructions. This often involves reduction under a hydrogen atmosphere at an elevated temperature.
-
Reactor Charging : The high-pressure reactor is charged with diethylene glycol and the activated catalyst.
-
Pressurization and Heating : The reactor is sealed and purged with an inert gas, followed by pressurization with hydrogen and ammonia (or the addition of morpholine). The reactor is then heated to the desired reaction temperature (e.g., 150-250°C) and pressure (e.g., 5-20 MPa).
-
Reaction : The reaction mixture is stirred vigorously for a set period (e.g., 4-12 hours) while maintaining the temperature and pressure.
-
Cooling and Depressurization : After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released.
-
Product Isolation and Purification : The crude product is filtered to remove the catalyst. The resulting liquid is then purified, typically by vacuum distillation, to isolate the DMDEE.
Quantitative Data Summary
| Parameter | Standard Condition | Optimized Condition | Potential Energy Savings (%) |
| Reaction Temperature | 250°C | 200°C | 15-25% |
| Reaction Pressure | 20 MPa | 10 MPa | 10-20% |
| Catalyst Activity | Standard Catalyst | High-Activity Catalyst | 20-30% |
| Heat Recovery | No Heat Integration | 50% Heat Recovery | 25-40% |
| Reaction Time | 12 hours | 8 hours | 30-40% |
Note: These values are illustrative and the actual energy savings will depend on the specific reaction setup and conditions.
Visualizations
Caption: Synthesis pathway for 2,2'-dimorpholinodiethyl ether (DMDEE).
Caption: Troubleshooting workflow for optimizing DMDEE synthesis.
References
- 1. EP1020455B1 - Process for the preparation of 2,2'-dimorpholinodiethylether - Google Patents [patents.google.com]
- 2. atamankimya.com [atamankimya.com]
- 3. US6111100A - Preparation of bis(2-morpholinoethyl) ether - Google Patents [patents.google.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. What is Energy Efficiency in Green Chemistry? — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine - Patent 0716084 [data.epo.org]
- 7. scielo.br [scielo.br]
- 8. blog.techinstro.com [blog.techinstro.com]
- 9. researchgate.net [researchgate.net]
- 11. reagent.co.uk [reagent.co.uk]
troubleshooting gel inconsistencies in DMDBS-based organogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3:2,4-dibenzylidene-D-sorbitol (DMDBS) and its derivatives, such as 1,3:2,4-di-(3,4-dimethyl)benzylidene sorbitol (DMDBS), in organogel formulations.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of gelation for DMDBS in organic solvents?
A1: DMDBS molecules self-assemble into a three-dimensional nanofibrillar network through non-covalent interactions, primarily hydrogen bonding and π-π stacking between the benzylidene groups. This network physically entraps the solvent molecules, leading to the formation of a semi-solid organogel. The "butterfly-like" structure of DMDBS, with a hydrophilic sorbitol core and hydrophobic benzylidene wings, drives this self-assembly process.
Q2: What are the critical factors that influence the properties of DMDBS-based organogels?
A2: The key factors influencing gelation and the final properties of the organogel include:
-
Solvent Choice: The polarity and hydrogen bonding capacity of the solvent are critical. Solvents with appropriate solubility parameters are essential for successful gelation.
-
Gelator Concentration: The concentration of DMDBS directly impacts the density of the fibrillar network, affecting gel strength, thermal stability, and gelation temperature.
-
Cooling Rate: The rate at which the heated solution is cooled affects the morphology of the self-assembled network. Rapid cooling can lead to a finer, more transparent gel, while slow cooling may result in larger, more crystalline structures.
-
Processing Temperature: The initial temperature to which the DMDBS-solvent mixture is heated must be sufficient to fully dissolve the gelator. Incomplete dissolution will result in a heterogeneous and weak gel.
Q3: How does the solvent polarity affect gel formation?
A3: The interaction between the DMDBS molecules and the solvent is crucial. A solvent that is too "good" will keep the DMDBS molecules fully solvated, preventing the necessary self-assembly for gel network formation. Conversely, a solvent that is too "poor" will cause the DMDBS to precipitate out of the solution rather than forming a gel. The ideal solvent has a balanced interaction with the DMDBS molecules, allowing for limited solubility upon cooling, which promotes the formation of the fibrillar network. Hansen solubility parameters can be a useful tool for predicting suitable solvents.[1]
Troubleshooting Guide
Issue 1: The organogel fails to form, and the solution remains liquid upon cooling.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The solvent may be too "good," preventing DMDBS self-assembly. Consult Hansen Solubility Parameters to select a more suitable solvent. A solvent with a polar parameter (δp) in the range of 1.64–7.99 MPa¹/² and a hydrogen-bonding parameter (δh) between 14.00–16.50 MPa¹/² has been shown to be effective for some DMDBS derivatives in binary solvent systems.[1] |
| Insufficient Gelator Concentration | The concentration of DMDBS may be below the critical gelation concentration (CGC) for the specific solvent system. Increase the concentration of DMDBS incrementally (e.g., by 0.1 wt%) and repeat the experiment. |
| Incomplete Dissolution of DMDBS | The initial heating temperature may not have been high enough to fully dissolve the DMDBS. Increase the heating temperature, ensuring it is above the dissolution temperature of DMDBS in the chosen solvent, and maintain it with stirring until the solution is clear. |
| Cooling Rate is Too Slow | Very slow cooling can sometimes lead to the formation of large crystals instead of a fine gel network. Try cooling the solution more rapidly, for example, by placing it at room temperature instead of in a controlled slow-cooling apparatus. |
Issue 2: The resulting gel is weak, brittle, or does not have the desired mechanical strength.
| Possible Cause | Suggested Solution |
| Low Gelator Concentration | The density of the fibrillar network is likely insufficient. Increase the concentration of DMDBS to enhance the network's crosslink density and improve mechanical properties. |
| Inhomogeneous Mixing | The DMDBS may not have been uniformly dispersed throughout the solvent before heating. Ensure vigorous and consistent stirring during the heating phase until the solution is completely clear. |
| Suboptimal Cooling Profile | The cooling rate can influence the fibrillar network structure. Experiment with different cooling rates (both faster and slower) to determine the optimal condition for your specific formulation. |
Issue 3: The organogel is opaque or cloudy instead of transparent.
| Possible Cause | Suggested Solution |
| Formation of Large Aggregates | High concentrations of DMDBS can sometimes lead to the formation of large, light-scattering aggregates, resulting in reduced transparency.[2] Try reducing the DMDBS concentration slightly. |
| Incomplete Dissolution | Undissolved DMDBS particles will scatter light and cause opacity. Ensure complete dissolution by increasing the heating temperature or duration. |
| Slow Cooling Rate | Slower cooling can promote the growth of larger crystalline domains, which can increase opacity. A faster cooling rate often results in a more transparent gel due to the formation of smaller fibrils. |
Issue 4: The organogel is unstable and shows syneresis (solvent leakage) over time.
| Possible Cause | Suggested Solution |
| Poor Gelator-Solvent Interaction | The interaction between the DMDBS network and the solvent may be weak, leading to the expulsion of the solvent over time. Re-evaluate the solvent choice using solubility parameters. The Flory-Huggins interaction parameter (χ) can also be used to estimate the compatibility between the gelator and the solvent.[3] |
| Changes in Temperature | Fluctuations in storage temperature can affect the stability of the gel network, causing it to contract and release the solvent. Store the organogel at a constant, controlled temperature. |
| Network Restructuring | Over time, the fibrillar network may undergo a slow rearrangement to a more thermodynamically stable, but less solvent-retaining, state. While difficult to prevent entirely, optimizing the initial formulation and cooling conditions can improve long-term stability. |
Quantitative Data
Table 1: Effect of DMDBS Concentration on Gel-to-Sol Transition Temperature (Tgs) in a Binary Solvent System (1-propanol-DMSO)
| DMDBS Concentration (wt%) | Tgs (°C) |
| 1.0 | 85 |
| 1.5 | 95 |
| 2.0 | 105 |
| 2.5 | 112 |
| (Data synthesized from trends described in literature.[1]) |
Table 2: Hansen Solubility Parameters (HSP) Favorable for DMDBS Gelation in Apolar Solvent-DMSO Mixtures
| Hansen Parameter | Favorable Range (MPa¹/²) |
| Polar (δp) | 1.64 - 7.99 |
| (Data extracted from a study on DMDBS in binary solvents.[1]) |
Experimental Protocols
Protocol 1: Preparation of a DMDBS-based Organogel
-
Weighing: Accurately weigh the desired amounts of DMDBS and the chosen organic solvent into a sealed vessel (e.g., a screw-cap vial or a round-bottom flask with a condenser).
-
Heating and Dissolution: Heat the mixture on a hot plate with magnetic stirring. The temperature should be raised to a point where the DMDBS completely dissolves, and the solution becomes clear. This temperature will vary depending on the solvent and DMDBS concentration.
-
Cooling: Once a clear solution is obtained, turn off the heat and allow the solution to cool to room temperature undisturbed. The cooling rate can be controlled by, for example, leaving the vessel on the benchtop for ambient cooling or placing it in a water bath for more controlled cooling.
-
Gel Formation: As the solution cools, the DMDBS will self-assemble, and the solution will transition into a gel. The gel is typically allowed to mature for a set period (e.g., 24 hours) before characterization to ensure the network structure is fully formed.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount of the prepared organogel (typically 5-10 mg) into a DSC pan and hermetically seal it. An empty, sealed DSC pan should be used as a reference.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected gel-sol transition (e.g., 25°C).
-
Ramp the temperature up at a controlled rate (e.g., 5 or 10°C/min) to a temperature well above the gel-sol transition. This will show an endothermic peak corresponding to the melting of the gel.
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back down at a controlled rate (e.g., 5 or 10°C/min) to the starting temperature. This will show an exothermic peak corresponding to the formation of the gel.
-
-
Data Analysis: The onset and peak temperatures of the endothermic and exothermic events provide information about the gel-sol and sol-gel transition temperatures, respectively. The area under the peaks can be used to calculate the enthalpy of these transitions.
Protocol 3: Characterization by Rheology
-
Sample Loading: Carefully load the organogel sample onto the rheometer plate, ensuring no air bubbles are trapped. Use a geometry appropriate for semi-solid materials, such as parallel plates or cone and plate.
-
Temperature Control: Use a Peltier or other temperature control system to maintain the desired sample temperature.
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) of the gel. In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain to characterize the gel's viscoelastic properties. For a true gel, G' will be greater than G'' and relatively independent of frequency.
-
Temperature Ramp: To determine the gel-sol transition temperature, perform a temperature ramp at a constant frequency and strain (within the LVER). The temperature at which G' and G'' cross over is often taken as the gel-sol transition temperature.
Protocol 4: Characterization by Scanning Electron Microscopy (SEM)
-
Sample Preparation (Xerogel Formation):
-
Freeze the organogel sample rapidly in liquid nitrogen.
-
Lyophilize (freeze-dry) the frozen sample under vacuum to remove the solvent, leaving behind the solid DMDBS network (xerogel).
-
-
Mounting: Mount the dried xerogel onto an SEM stub using conductive carbon tape.
-
Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging: Image the coated sample in the SEM at various magnifications to visualize the morphology of the nanofibrillar network.
Visualizations
Caption: Troubleshooting workflow for inconsistent DMDBS-based organogels.
References
Validation & Comparative
A Comparative Guide to Sorbitol-Based Clarifying Agents: Dimethyldibenzylidene Sorbitol and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dimethyldibenzylidene Sorbitol (DMDBS) and other sorbitol-based clarifying agents used to enhance the optical and mechanical properties of polymers, particularly polypropylene. The information presented is based on available experimental data to assist in the selection of the most suitable agent for specific research, development, and manufacturing applications.
Introduction to Sorbitol-Based Clarifying Agents
Sorbitol-based clarifying agents are a class of additives that significantly improve the transparency and reduce the haze of semi-crystalline polymers like polypropylene.[1] Their mechanism of action involves dissolving in the polymer melt at high processing temperatures and then self-assembling into a three-dimensional fibrillar network upon cooling.[1][2] This network acts as a multitude of nucleation sites, promoting the rapid crystallization of the polymer into a large number of small, uniform spherulites.[1] As these spherulites are smaller than the wavelength of visible light, light scattering is minimized, resulting in enhanced clarity.[3][4]
The most well-known sorbitol-based clarifying agent is this compound (DMDBS), commercially available as Millad® 3988.[5] Over the years, advancements have led to newer generations of these agents with improved performance characteristics. This guide focuses on comparing DMDBS with its predecessors and successors.
Performance Comparison of Sorbitol-Based Clarifying Agents
The performance of clarifying agents is evaluated based on several key parameters: optical properties (haze and clarity), thermal properties (crystallization temperature), and mechanical properties (tensile and flexural modulus). The following tables summarize available data comparing DMDBS with other sorbitol-based clarifying agents.
Note: The data presented below is compiled from various sources. Experimental conditions such as polymer grade, additive concentration, and processing parameters may vary between studies. Therefore, these values should be considered indicative rather than absolute for direct comparison.
Optical Properties
A lower haze value indicates better clarity. The data below showcases the evolution of haze reduction with different generations of sorbitol-based clarifying agents.
| Clarifying Agent | Chemical Name | Polymer | Haze (%) | Source(s) |
| Control (no agent) | - | Polypropylene | > 30% | [2] |
| DMDBS (Millad® 3988) | 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol | Polypropylene | 14.2 - 32.3% | [3][6] |
| Millad® NX™ 8000 | 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol | Polypropylene | 5.0 - 12.0% | [7] |
Milliken, a major producer of these agents, reports that their Millad® NX™ 8000 clarifying agent can achieve a 50% reduction in haze compared to the previous generation, Millad® 3988i, in both random copolymer and homopolymer polypropylene.[8]
Thermal Properties
A higher crystallization temperature (Tc) is desirable as it can lead to shorter cycle times in manufacturing processes like injection molding.
| Clarifying Agent | Polymer | Concentration (wt%) | Crystallization Temperature (Tc) (°C) | Source(s) |
| Control (no agent) | i-PP | - | 113 - 116 | [9] |
| DMDBS (Millad® 3988) | i-PP | 0.2 | 125 | [9] |
| NA-71 | i-PP | 0.2 | 132 | [9] |
| Millad® NX™ 8000 | i-PP | 0.4 | ~128-132 |
i-PP: isotactic polypropylene
Mechanical Properties
Clarifying agents can also influence the mechanical properties of the polymer, often leading to increased stiffness.
| Clarifying Agent | Polymer | Property | Improvement | Source(s) |
| DMDBS | i-PP | Flexural Modulus | +8.6% (with Pigment Blue 29) | [6] |
| Sorbitol-based clarifier | PP Copolymer | Tensile Strength | Increased |
Experimental Protocols
Accurate and reproducible data are crucial for comparing the performance of clarifying agents. The following are detailed methodologies for key experiments cited in the evaluation of these materials.
Haze and Luminous Transmittance Measurement
This protocol is based on the ASTM D1003 standard.
-
Apparatus: A hazemeter or a spectrophotometer with an integrating sphere.
-
Specimen Preparation: Prepare flat, parallel-surfaced specimens of the polymer with and without the clarifying agent. The specimens should be clean and free of defects.
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the total luminous transmittance (T1) with the specimen in the light beam.
-
Measure the diffuse luminous transmittance (T2) by placing a light trap in the instrument to block the directly transmitted light.
-
Measure the total luminous transmittance of the light source (T3) with no specimen in the beam.
-
Measure the diffuse luminous transmittance of the instrument (T4) with no specimen and the light trap in place.
-
-
Calculation:
-
Haze (%) = (T2 / T1) * 100
-
Total Luminous Transmittance (%) = (T1 / T3) * 100
-
Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol is used to determine the crystallization temperature (Tc) of the polymer.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the polymer with the clarifying agent into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature well above its melting point (e.g., 220°C for polypropylene) at a constant rate (e.g., 10°C/min) to erase its thermal history.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point.
-
The peak of the exothermic crystallization curve observed during cooling is recorded as the crystallization temperature (Tc).
-
Mechanical Properties Testing
-
Apparatus: A universal testing machine with appropriate grips and an extensometer.
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638.
-
Procedure:
-
Mount the specimen in the grips of the testing machine.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile load to the specimen at a constant crosshead speed until it fractures.
-
Record the load and elongation data throughout the test.
-
-
Calculations: From the stress-strain curve, determine the tensile modulus (slope of the initial linear portion), tensile strength at yield, and tensile strength at break.
-
Apparatus: A universal testing machine with a three-point bending fixture.
-
Specimen Preparation: Prepare rectangular bar-shaped specimens as per ASTM D790 specifications.
-
Procedure:
-
Place the specimen on the two supports of the bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed.
-
Record the load and deflection data until the specimen breaks or reaches a specified strain.
-
-
Calculations: From the load-deflection curve, calculate the flexural modulus (from the initial slope) and flexural strength.
Visualizing the Mechanism and Workflow
Mechanism of Action of Sorbitol-Based Clarifying Agents
The clarifying effect of sorbitol-based agents stems from their ability to create a fine crystalline structure in the polymer. The following diagram illustrates this process.
References
- 1. MILLAD by MILLIKEN - GC [gc.co.th]
- 2. researchgate.net [researchgate.net]
- 3. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 4. specialchem.com [specialchem.com]
- 5. US8022133B2 - Co-additive compositions and methods for applying co-additive compositions into nucleated polymer compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. polychempremier.com [polychempremier.com]
- 8. plasticstoday.com [plasticstoday.com]
- 9. Synthesis and Characterization of a Sorbitol Based Clarifying Agent and Investigation of Its Effects on the Optical Properties of Polypropylene [jcst.icrc.ac.ir]
A Comparative Analysis of DMDBS and Phosphate-Based Nucleating Agents in Polypropylene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The selection of an appropriate nucleating agent is critical in tailoring the properties of polypropylene (PP) for specific applications, ranging from high-clarity packaging to durable automotive components. This guide provides a detailed comparison of the performance of 1,3:2,4-bis(3,4-dimethyldibenzylidene) sorbitol (DMDBS), a sorbitol-based clarifying agent, and phosphate-based nucleating agents. This analysis is based on key performance indicators including thermal, optical, and mechanical properties, supported by experimental data from various studies.
Executive Summary
DMDBS is a highly effective clarifying agent, renowned for its ability to significantly reduce haze and enhance the transparency of polypropylene. It achieves this by creating a fine fibrillar network that promotes the growth of numerous small spherulites. Phosphate-based nucleating agents, such as sodium 2,2′-methylene-bis(4,6-di-tert-butylphenyl) phosphate (NA-11) and its derivatives, are primarily recognized for their efficiency in increasing the crystallization temperature and shortening processing cycle times. While they do offer some improvement in mechanical properties and clarity, their primary strength lies in accelerating the crystallization process.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data on the performance of DMDBS and phosphate-based nucleating agents in polypropylene. It is important to note that the data is compiled from different studies, which may have utilized varying base PP resins, additive concentrations, and processing conditions.
Table 1: Thermal and Optical Properties
| Property | Nucleating Agent | Concentration (wt%) | Base Polymer | Crystallization Temp. (°C) | Haze (%) | Source(s) |
| Crystallization Temp. | None | - | iPP | 113 | - | [1] |
| DMDBS | 0.2 | iPP | 125 | - | [1] | |
| Lithium Organophosphate (NA-71) | 0.2 | iPP | 132 | - | [1] | |
| Haze | None | - | PP Random Copolymer | - | 36.0 | [2] |
| Aryl Phosphate (APAl-3C-12Li) | 0.5 | PP Random Copolymer | 118.8 | 9.3 | [2] | |
| Commercial Phosphate (NA-21) | 0.5 | PP Random Copolymer | 118.8 | 10.2 | [2] |
Table 2: Mechanical Properties
| Property | Nucleating Agent | Concentration (wt%) | Base Polymer | Flexural Modulus (MPa) | Tensile Strength (MPa) | Impact Strength (kJ/m²) | Source(s) |
| Flexural Modulus | None | - | PP | 952.7 | - | - | [2] |
| Aryl Phosphate (APAl-3C-12Li) | 0.5 | PP | 1105.8 | - | - | [2] | |
| Commercial Phosphate (NA-21) | 0.5 | PP | - | - | - | [2] | |
| DMDBS | - | iPP | Increased by 8.6% (with blue dye) | - | 3.63 | [3] | |
| Tensile Strength | None | - | iPP | - | ~34 | - | [4] |
| DMDBS | 0.5 | iPP | - | 40.1 | - | [4] | |
| Impact Strength | DMDBS | - | iPP | - | - | 3.71 (with blue dye) | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison. These protocols are based on internationally recognized standards to ensure reproducibility.
Differential Scanning Calorimetry (DSC) for Crystallization Temperature (Tc)
-
Standard: Based on ASTM D3418.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small sample of the polypropylene compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated to a temperature well above its melting point (e.g., 220°C) and held for a few minutes to erase its thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min).
-
The heat flow is monitored as a function of temperature. The peak temperature of the exothermic crystallization event is recorded as the crystallization temperature (Tc).[5]
-
Haze and Luminous Transmittance
-
Apparatus: A hazemeter or a spectrophotometer with an integrating sphere.
-
Procedure:
-
A flat, transparent specimen of a specified thickness is prepared.
-
The instrument is calibrated according to the manufacturer's instructions.
-
The specimen is placed in the light path of the instrument.
-
The total luminous transmittance and the diffuse transmittance are measured.
-
Haze is calculated as the percentage of the transmitted light that is scattered by more than 2.5 degrees from the incident beam.[2][6][7]
-
Flexural Properties
-
Apparatus: A universal testing machine with a three-point bending fixture.
-
Procedure:
-
A rectangular test specimen of specified dimensions is prepared.
-
The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate of crosshead motion.
-
The load and deflection are recorded until the specimen breaks or reaches a specified strain.
-
The flexural strength (stress at the outer surface at failure) and flexural modulus (a measure of stiffness) are calculated.[1][8][9][10]
-
Tensile Properties
-
Apparatus: A universal testing machine with appropriate grips.
-
Procedure:
-
A dumbbell-shaped test specimen is prepared according to the standard.
-
The specimen is mounted in the grips of the testing machine.
-
A tensile load is applied to the specimen at a constant rate of crosshead movement until it fractures.
-
The load and elongation are recorded throughout the test.
-
Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.[11][12][13][14][15]
-
Izod Impact Resistance
-
Apparatus: A pendulum-type impact testing machine (Izod tester).
-
Procedure:
-
A notched specimen of specified dimensions is prepared.
-
The specimen is clamped in a cantilevered position in the testing machine.
-
A pendulum of a specified weight is released from a fixed height, striking and breaking the specimen.
-
The energy absorbed by the specimen during the break is measured by the height to which the pendulum swings after impact.
-
The impact strength is reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in) of notch.[4][16][17][18][19]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating the performance of nucleating agents in polypropylene.
Caption: Experimental workflow for comparing nucleating agent performance.
Conclusion
The choice between DMDBS and phosphate-based nucleating agents depends heavily on the primary desired property enhancement for the polypropylene application.
-
For applications demanding high clarity and transparency , such as food packaging and medical devices, DMDBS is the superior choice due to its exceptional ability to reduce haze.
-
For applications where processing efficiency and mechanical reinforcement are paramount , such as in automotive parts and industrial components, phosphate-based nucleating agents offer significant advantages in terms of increased crystallization temperature and improved stiffness.
It is recommended that for any specific application, a direct comparative evaluation be conducted using the intended polypropylene grade and processing conditions to make the most informed decision. This guide provides a foundational understanding and the necessary experimental framework to conduct such an evaluation.
References
- 1. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 2. ASTM D1003 Standard Tests for Haze and Transmittan - chnspec.net [chnspec.net]
- 3. researchgate.net [researchgate.net]
- 4. zwickroell.com [zwickroell.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. Haze ASTM D1003 [intertek.com]
- 7. infinitalab.com [infinitalab.com]
- 8. boundengineering.com [boundengineering.com]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. zwickroell.com [zwickroell.com]
- 13. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 14. infinitalab.com [infinitalab.com]
- 15. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 16. sciteq.com [sciteq.com]
- 17. infinitalab.com [infinitalab.com]
- 18. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 19. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
A Comparative Study: DMDBS vs. MDBS in High-Density Polyethylene
In the realm of polymer additives, clarifying and nucleating agents play a pivotal role in enhancing the physical and optical properties of semi-crystalline polymers like high-density polyethylene (HDPE). Among the most effective are sorbitol derivatives, with bis(3,4-dimethyldibenzylidene) sorbitol (DMDBS) and bis(p-methylbenzylidene) sorbitol (MDBS) being prominent examples. This guide presents a comparative study of these two additives in HDPE, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance based on experimental data.
Performance Data Summary
The following tables summarize the key performance indicators of HDPE modified with DMDBS, MDBS, and a 50/50 mixture of the two, based on a study by Le Thi Bang, et al.[1] The concentration of each additive was 0.2% w/w in the HDPE matrix.
Table 1: Optical Properties of HDPE Films [1]
| Additive | Glossiness (%) | Transparency (%) |
| None (Control) | 64 | 56 |
| MDBS | >64 | >56 |
| DMDBS/MDBS (50/50) | <87 | <86 |
| DMDBS | 87 | 86 |
Table 2: Thermal Properties of HDPE Films [1]
| Additive | Crystallization Temp. (Tc) (°C) | Melting Temp. (Tm) (°C) |
| None (Control) | 109.3 | Not significantly influenced |
| MDBS | 112.2 | Not significantly influenced |
| DMDBS/MDBS (50/50) | 113.4 | Not significantly influenced |
| DMDBS | 114.6 | Not significantly influenced |
Table 3: Crystallinity of HDPE Films [1]
| Additive | Percent Crystallinity (%) | |---|---|---| | None (Control) | 68.0 | | MDBS | 84.4 | | DMDBS/MDBS (50/50) | 86.2 | | DMDBS | 88.2 |
Table 4: Mechanical Properties of HDPE Films [1]
| Additive | Tensile Strength at Break (MPa) | Elongation at Break (%) |
| None (Control) | 16.2 | 450 |
| MDBS | 17.5 | 420 |
| DMDBS/MDBS (50/50) | 18.0 | 400 |
| DMDBS | 18.5 | 380 |
Experimental Protocols
The data presented above was obtained through the following experimental procedures:
Sample Preparation
High-density polyethylene (HDPE) films with a thickness of 30 ± 3 µm were prepared using a film blowing machine equipped with a single screw extruder (SJ-35, 35 mm screw, L/D: 28/1).[1] The clarifying agents (MDBS, DMDBS, or a 50/50 mixture) were incorporated into the HDPE at a concentration of 0.2% w/w.[1]
Optical Properties Measurement
-
Glossiness: The specular gloss of the film samples was measured according to the principles outlined in ASTM D2457 .[2][3][4][5][6] This test method involves measuring the reflectance of a light beam at a specific angle from the surface of the plastic film. For intermediate-gloss films, a 60-degree geometry is typically recommended.
-
Transparency (Luminous Transmittance and Haze): The transparency of the films was likely determined based on the principles of ASTM D1003 .[7][8][9][10][11] This standard test method measures the luminous transmittance (the amount of light that passes through the sample) and the haze (the scattering of light as it passes through the sample). A hazemeter or a spectrophotometer can be used for this measurement.
Thermal Properties Analysis
The crystallization and melting behaviors of the HDPE samples were analyzed using Differential Scanning Calorimetry (DSC) with a DSC 204F1 Phenix (NETZSCH-Germany).[1] The samples were heated from 25°C to 220°C at a heating rate of 20°C/minute, held at 220°C for 2 minutes to erase the thermal history, and then cooled to room temperature at a cooling rate of 20°C/minute.[1] The crystallization temperature (Tc) was determined from the cooling scan, and the melting temperature (Tm) was determined from the subsequent heating scan.
Crystallinity Determination
The percent crystallinity (Xc) of the samples was calculated from the DSC data using the following equation:
Xc (%) = (ΔHm / ΔHom) x 100
where:
-
ΔHm is the measured enthalpy of melting of the sample.
-
ΔHom is the theoretical enthalpy of melting for 100% crystalline HDPE (293 J/g).[1]
Mechanical Properties Testing
The tensile properties of the film samples, including tensile strength at break and elongation at break, were measured using a tensile tester (Instron 5980) in accordance with ASTM D882 .[12][13][14] This test method involves applying a tensile force to a thin plastic sheeting sample and measuring the resulting stress and strain until failure.
Mechanism of Action and Visualization
Sorbitol-based clarifying agents like DMDBS and MDBS function by creating a fine, well-dispersed network of fibrils within the polymer matrix upon cooling from the melt.[1][15][16] This fibrillar network acts as a multitude of nucleation sites, prompting the polymer chains to crystallize at a higher temperature and form smaller, more numerous spherulites. The reduction in spherulite size to below the wavelength of visible light minimizes light scattering, leading to improved clarity and reduced haze.[1]
Caption: Mechanism of sorbitol-based clarifying agents in HDPE.
Conclusion
The experimental data clearly indicates that both DMDBS and MDBS are effective clarifying and nucleating agents for HDPE, with DMDBS demonstrating superior performance in enhancing optical clarity, increasing crystallization temperature and crystallinity, and improving tensile strength.[1] The mixture of DMDBS and MDBS offers a performance level intermediate between the two individual additives.[1] The choice between these additives may depend on the specific performance requirements of the final product and economic considerations. The underlying mechanism for their effectiveness lies in the formation of a fibrillar network that promotes heterogeneous nucleation, leading to a finer crystalline structure and consequently, improved physical and optical properties.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. store.astm.org [store.astm.org]
- 3. img.nbchao.com [img.nbchao.com]
- 4. scribd.com [scribd.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. industrialphysics.com [industrialphysics.com]
- 7. file.yizimg.com [file.yizimg.com]
- 8. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 9. Haze ASTM D1003 [intertek.com]
- 10. wrapfilmtest.com [wrapfilmtest.com]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. micomlab.com [micomlab.com]
- 14. testresources.net [testresources.net]
- 15. researchgate.net [researchgate.net]
- 16. irantypist.com [irantypist.com]
A Head-to-Head Battle of Nucleating Agents: DMDBS vs. Talc in Polypropylene
For researchers, scientists, and drug development professionals navigating the complexities of polymer formulation, the choice of a nucleating agent is a critical decision that significantly impacts the final product's performance. This guide provides an in-depth comparison of two industry-standard nucleating agents for polypropylene (PP): 3,4-dimethylbenzylidene sorbitol (DMDBS) and talc. By examining their effects on thermal, mechanical, and optical properties, supported by experimental data and detailed methodologies, this document aims to equip you with the knowledge to make an informed selection for your specific application.
Executive Summary
Both DMDBS and talc are effective nucleating agents for polypropylene, accelerating crystallization and refining the crystalline structure. However, they impart distinct and often contrasting properties to the polymer. DMDBS excels in enhancing optical clarity, making it a preferred choice for transparent applications. Talc, a mineral filler, significantly improves mechanical properties such as stiffness and heat deflection temperature, positioning it as a go-to additive for structural and high-temperature applications. The selection between the two is therefore a trade-off between optical and mechanical performance.
Mechanism of Nucleation
The efficacy of a nucleating agent lies in its ability to provide sites for the initiation of crystal growth within the polymer melt. DMDBS and talc achieve this through fundamentally different mechanisms.
DMDBS, a sorbitol-based clarifying agent, operates through a process of self-assembly.[1] Upon cooling from the melt, DMDBS molecules form a three-dimensional, nano-scale fibrillar network throughout the polypropylene matrix.[2][3] This network provides a vast surface area that acts as a template for the crystallization of polypropylene, leading to the formation of a high number of small, uniform spherulites.[4][5]
Talc, a naturally occurring layered magnesium silicate, functions as a classical heterogeneous nucleating agent.[6] The surfaces of the talc particles provide a template for the epitaxial growth of polypropylene crystals.[7] This means that the polymer chains align themselves in an ordered manner on the crystal faces of the talc, initiating crystallization at a lower energy barrier.[8]
References
- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of DMDBS on Crystallization Behavior of Polypropylene [plaschina.com.cn]
- 5. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of DMDBS Extractables from Plasticware: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integrity of experimental data is paramount in scientific research and drug development. A frequently overlooked source of variability and potential interference is the leaching of chemical additives from plastic laboratory consumables. One such additive, 3,4-Dimethyldibenzylidene sorbitol (DMDBS), a nucleating agent used to enhance the clarity and physical properties of polypropylene, has been identified as a potential extractable. This guide provides a comparative analysis of DMDBS extractables from commercially available plasticware, supported by experimental data, to aid researchers in selecting appropriate products and designing robust experimental protocols.
Comparative Analysis of DMDBS Extractables
An independent study conducted on various commercially available 1.5 mL polypropylene microcentrifuge tubes revealed significant differences in the levels of extractable substances, including DMDBS. The following table summarizes the quantitative data for total organic extractables and specifically identified DMDBS.
Table 1: Comparison of Total Organic Extractables from 1.5 mL Polypropylene Microcentrifuge Tubes
| Manufacturer | Total Organic Extractables (mg/kg) |
| Manufacturer A | 1,525 |
| Manufacturer V | 1,320 |
| Manufacturer S | 385 |
| Eppendorf | 255 |
Data sourced from an Eppendorf Application Note. The study utilized exhaustive extraction with dichloromethane followed by analysis.
Table 2: Identification of DMDBS in Water Samples Incubated in Microcentrifuge Tubes
| Manufacturer | DMDBS (Millad® 3988) Identified |
| Manufacturer V | Yes |
| Eppendorf | No |
Data sourced from the same Eppendorf study. Analysis of non-volatile organic compounds was performed using UPLC/MS on water samples incubated in the tubes.
These findings highlight that while some manufacturers' products may release a complex mixture of extractables, including DMDBS, others are manufactured to minimize such contaminants. The Eppendorf tubes, in this particular study, showed the lowest total extractables and no detectable DMDBS in the water incubation test.
Experimental Protocols
Accurate quantification of DMDBS extractables is crucial for assessing the potential impact on experimental results. A robust and sensitive method for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
RP-HPLC Method for Quantitative Analysis of DMDBS
This method is suitable for the determination of DMDBS in extracts from polypropylene plasticware.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: TSK gel G2000 SW (7.5mm x 30cm, 10 µm particle size) or equivalent C18 column.[1]
-
Mobile Phase: 0.05 M Ammonium Acetate (NH4AC) buffer (pH 6.6) with 10% Acetonitrile (ACN).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection: UV at 216 nm.[1]
-
Injection Volume: 20 µL.
-
Retention Time for DMDBS: Approximately 13.056 minutes.[1]
-
Linearity Range: 2.00 to 8.00 µg/mL with a correlation coefficient (r²) of 0.9996.[1]
-
Limit of Detection (LOD): 1.00 µg/mL.[1]
-
Limit of Quantification (LOQ): 2.00 µg/mL.[1]
Sample Preparation: Exhaustive Extraction from Microcentrifuge Tubes
This protocol is designed to simulate a worst-case scenario for the release of extractables.
-
Obtain a representative sample of the plasticware to be tested.
-
For microcentrifuge tubes, a known mass (e.g., 1 gram) of the polymer is used.
-
The sample is incubated in a suitable solvent, such as dichloromethane, at an elevated temperature (e.g., 40°C) for an extended period (e.g., 2 days).
-
Following incubation, the solvent is evaporated to dryness.
-
The residue is re-dissolved in a known volume of a solvent compatible with the analytical method (e.g., 95% ethanol for HPLC analysis).
-
The resulting solution is then analyzed using the appropriate quantitative method.
Visualizing Workflows and Potential Interferences
To better understand the process of extractables analysis and the potential impact of leachables on biological experiments, the following diagrams are provided.
Workflow for Quantitative Analysis of Extractables and Leachables.
Generalized Interference of Leachables in a Biological Assay.
Conclusion and Recommendations
The choice of laboratory plasticware can have a significant impact on experimental outcomes due to the potential for chemical leaching. This guide demonstrates that DMDBS is a quantifiable extractable from some polypropylene microcentrifuge tubes. For sensitive applications, such as those in drug development and high-throughput screening, it is recommended to:
-
Select High-Quality Plasticware: Whenever possible, choose plasticware from manufacturers that provide data on extractables and leachables and utilize high-purity raw materials.
-
Perform Internal Validations: For critical assays, consider performing internal studies to assess the potential for leachables from your specific plasticware under your experimental conditions.
-
Consider Material Alternatives: If significant leaching is observed and cannot be mitigated, consider alternative materials such as glass or different types of polymers that do not contain the interfering additives.
References
Unveiling Clarity: A Comparative Guide to DMDBS Efficiency in Haze Reduction
For researchers, scientists, and professionals in drug development, achieving optimal clarity in polymer-based formulations is paramount. This guide provides a comprehensive comparison of 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), a third-generation clarifying agent, with its alternatives, supported by experimental data on haze reduction. Detailed methodologies and visual representations of key processes are included to facilitate a deeper understanding and informed decision-making.
Mechanism of Action: How DMDBS Enhances Clarity
DMDBS operates on a principle of physical nucleation. When incorporated into a molten polymer, such as polypropylene (PP), it dissolves. Upon cooling, DMDBS self-assembles into a dense network of nano-fibrils. These fibrils act as nucleation sites, promoting the formation of a large number of very small polymer crystals, or spherulites. Because the size of these spherulites is smaller than the wavelength of visible light, light scattering is significantly reduced, resulting in improved clarity and lower haze.
Caption: Mechanism of DMDBS as a clarifying agent.
Comparative Analysis of Clarifying Efficiency
The clarifying efficiency of DMDBS is benchmarked against other common and next-generation clarifying agents. The following table summarizes haze reduction performance in polypropylene, a common polymer in pharmaceutical and laboratory applications. Haze is measured according to the ASTM D1003 standard, with lower percentages indicating better clarity.
| Clarifying Agent | Polymer Type | Concentration | Haze Value (%) | Reference |
| None (Control) | PP Random Copolymer | - | ~45% | [1] |
| DMDBS | Isotactic PP | Not Specified | 32.3% | [2] |
| DMDBS with Pigment Blue 15/29 | Isotactic PP | Not Specified | 21.3% | [2] |
| Millad® NX® 8000 ("Ultimate Clarity") | PP Random Copolymer | 3000 - 4000 ppm | 5.0% (at 190°C) | [3] |
| Irgaclear® XT 386 | PP Random Copolymer | 150 ppm | 10-12% | [1] |
| DMDBX (Xylitol-based) | PP | Not Specified | 17.6% (from 36.3% baseline) | [4] |
Note: Haze values can be influenced by processing conditions and the specific grade of polymer used.
Next-generation clarifying agents like Millad® NX® 8000 and Irgaclear® XT 386 demonstrate significantly higher efficiency, achieving lower haze values at often much lower concentrations compared to traditional sorbitol-based agents like DMDBS.[5] Millad® NX® 8000, for instance, is reported to offer up to 50% more haze reduction than previous benchmark clarifiers.[5]
Experimental Protocols
Objective: To determine the clarifying efficiency of DMDBS and its alternatives by measuring the haze of polymer plaques according to ASTM D1003.
Materials and Equipment:
-
Polypropylene (PP) resin (homopolymer or random copolymer)
-
Clarifying agents (DMDBS, Millad® NX® 8000, Irgaclear® XT 386, etc.)
-
Twin-screw extruder or similar compounding equipment
-
Injection molding machine
-
Haze meter or spectrophotometer with an integrating sphere
-
Standard test plaques mold (e.g., 50 mm x 50 mm x 1 mm)
Procedure:
-
Compounding:
-
Pre-blend the PP resin with the clarifying agent at the desired concentration (typically 0.1% to 0.4% w/w for DMDBS, and as low as 150-200 ppm for newer agents).[5] The use of a masterbatch is recommended for uniform dispersion.
-
Melt-compound the blend using a twin-screw extruder. Typical processing temperatures for PP are between 220°C and 240°C.[5]
-
-
Injection Molding:
-
Use the compounded polymer to injection mold standard test plaques. Ensure consistent molding parameters (temperature, pressure, and cooling time) for all samples to ensure comparability.
-
-
Sample Conditioning:
-
Condition the molded plaques according to ASTM D618 (e.g., 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours).
-
-
Haze Measurement (ASTM D1003):
-
Calibrate the haze meter or spectrophotometer according to the manufacturer's instructions.
-
Ensure the surfaces of the test plaques are clean and free from scratches or other defects.[6]
-
Place the test plaque in the instrument's specimen holder, ensuring it completely covers the entrance port of the integrating sphere.
-
Measure the total and diffuse light transmittance.
-
The instrument calculates the haze percentage as the ratio of the diffuse transmittance to the total transmittance, multiplied by 100.
-
Perform at least three measurements per sample and report the average value.
-
Caption: Experimental workflow for haze measurement.
Logical Relationships in Clarifier Selection
The choice of a clarifying agent is not solely based on its haze reduction capability. A number of factors must be considered, including the desired level of clarity, cost-effectiveness, processing conditions, and regulatory compliance for the intended application.
Caption: Key factors influencing clarifying agent selection.
References
- 1. An improved clarifier for PP for extra transparency [plastemart.com]
- 2. researchgate.net [researchgate.net]
- 3. polychempremier.com [polychempremier.com]
- 4. Comparison of Properties of Polypropylene Modified by Xylitol Nucleating Agent and Sorbitol Nucleating Agent [plaschina.com.cn]
- 5. New generation clarifying agents for clear polypropylene offer lower taste and odour, reduce energy costs [plastemart.com]
- 6. matestlabs.com [matestlabs.com]
Cross-Validation of DSC and SAXS for Deeper Insights into DMDBS-Nucleated Polymers
A Comparative Guide for Researchers in Polymer Science and Drug Development
In the realm of polymer science and its application in fields such as drug development, the precise control and characterization of polymer microstructure are paramount. The use of nucleating agents, such as 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), is a widely adopted strategy to tailor the crystalline structure and, consequently, the physical and thermal properties of polymers like polypropylene (iPP). A robust characterization of these materials requires a multi-faceted approach. This guide provides a comparative analysis of two powerful analytical techniques, Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS), for the comprehensive evaluation of DMDBS-nucleated polymers. The synergy between these methods offers a more complete picture, from macroscopic thermal behavior to nanoscale structural organization.
Unveiling Thermal and Structural Properties: A Synergistic Approach
DSC and SAXS are complementary techniques that, when used in conjunction, provide a powerful toolkit for understanding the structure-property relationships in semi-crystalline polymers.[1] DSC measures the heat flow associated with thermal transitions, offering valuable data on crystallization and melting behavior. In contrast, SAXS probes the nanoscale structure, providing direct measurements of crystalline lamellae and amorphous regions.
The addition of DMDBS to polymers like iPP significantly influences their crystallization behavior. DMDBS self-assembles into a nanofibrillar network within the polymer melt, acting as a highly effective nucleating agent.[2] This leads to an increase in the crystallization temperature (Tc), a key parameter readily quantified by DSC.[2][3] The enhanced nucleation also results in a greater number of smaller spherulites, a morphological feature that can be inferred from DSC data and directly visualized and quantified by SAXS.
Quantitative Data Comparison: DSC and SAXS
The cross-validation of data from DSC and SAXS is crucial for a comprehensive understanding of the effects of DMDBS. While DSC provides bulk thermal properties, SAXS offers insights into the nanoscale morphology that underpins these properties. Below is a summary of typical quantitative data obtained from both techniques for neat and DMDBS-nucleated isotactic polypropylene (iPP).
| Parameter | Technique | Neat iPP | iPP + 0.2 wt% DMDBS | iPP + 0.5 wt% DMDBS |
| Peak Crystallization Temperature (Tc) | DSC | ~110-115 °C | ~120-125 °C | ~125-130 °C |
| Melting Temperature (Tm) | DSC | ~160-165 °C | ~162-167 °C | ~163-168 °C |
| Degree of Crystallinity (Xc) | DSC | ~40-45% | ~45-50% | ~48-53% |
| Lamellar Thickness (Lc) | SAXS | ~10-12 nm | ~8-10 nm | ~7-9 nm |
| Long Period (L) | SAXS | ~20-25 nm | ~18-22 nm | ~16-20 nm |
| Amorphous Layer Thickness (La) | SAXS | ~10-13 nm | ~10-12 nm | ~9-11 nm |
Note: The values presented are representative and can vary depending on the specific grade of iPP, processing conditions, and the exact formulation of the DMDBS nucleating agent.
The data clearly illustrates the nucleating effect of DMDBS. The increase in Tc with increasing DMDBS concentration, as measured by DSC, is a direct indication of enhanced crystallization kinetics. This is corroborated by the SAXS data, which shows a decrease in both lamellar thickness and the long period. The formation of a larger number of smaller, less perfect crystals at higher crystallization temperatures leads to this reduction in lamellar thickness. The degree of crystallinity, often calculated from the enthalpy of melting in DSC, generally shows an increasing trend with the addition of DMDBS, which is consistent with the more efficient crystallization process.
Experimental Protocols
To ensure reproducible and comparable results, adherence to standardized experimental protocols is essential.
Differential Scanning Calorimetry (DSC)
A typical non-isothermal DSC experiment to evaluate the effect of DMDBS on a polymer like iPP involves the following steps:
-
Sample Preparation: A small sample (typically 5-10 mg) of the polymer is accurately weighed and hermetically sealed in an aluminum pan.
-
First Heating Scan: The sample is heated from ambient temperature to a temperature well above its melting point (e.g., 220 °C for iPP) at a constant heating rate (e.g., 10 °C/min). This step is crucial to erase the thermal history of the sample.
-
Isothermal Hold: The sample is held at the high temperature for a short period (e.g., 3-5 minutes) to ensure complete melting and uniform distribution of the nucleating agent.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition. The exotherm observed during this scan corresponds to the crystallization of the polymer, and the peak of this exotherm is taken as the crystallization temperature (Tc).
-
Second Heating Scan: Finally, the sample is reheated at the same constant rate (e.g., 10 °C/min) to observe the melting behavior of the crystallized structure. The peak of the endotherm corresponds to the melting temperature (Tm). The area under the melting peak is used to calculate the degree of crystallinity (Xc) using the following equation:
Xc (%) = (ΔHm / ΔHm0) x 100
where ΔHm is the measured enthalpy of melting and ΔHm0 is the theoretical enthalpy of melting for a 100% crystalline polymer.
Small-Angle X-ray Scattering (SAXS)
SAXS experiments are performed to probe the nanoscale structure of the DMDBS-nucleated polymer.
-
Sample Preparation: Thin film or molded samples (typically 0.5-1 mm thick) are prepared under controlled thermal conditions that mimic the DSC cycle to ensure a comparable crystalline structure.
-
Data Acquisition: The sample is mounted in the SAXS instrument, and a monochromatic X-ray beam is passed through it. The scattered X-rays are collected by a 2D detector. The scattering pattern is recorded as a function of the scattering vector, q, which is related to the scattering angle.
-
Data Analysis: The 2D scattering pattern is radially averaged to obtain a 1D intensity versus q profile. The position of the scattering peak (qmax) is used to calculate the long period (L) using Bragg's law:
L = 2π / qmax
The long period represents the average distance between the centers of adjacent crystalline lamellae. Further analysis of the SAXS data, often using a correlation function method, allows for the determination of the average crystalline lamellar thickness (Lc) and the amorphous layer thickness (La). The degree of crystallinity can also be estimated from the SAXS data by analyzing the scattering invariant.
Visualizing the Workflow and Data Relationships
To better illustrate the interplay between DSC and SAXS in the characterization of DMDBS-nucleated polymers, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of DSC and SAXS results.
Caption: Logical relationship between DSC and SAXS data for DMDBS-nucleated polymers.
References
comparative analysis of DMDBS synthesis techniques
A Comparative Guide to the Synthesis of 3,4-dimethoxy-N,N-dimethylbenzaldehyde (DMDBS)
For researchers, scientists, and drug development professionals, the efficient synthesis of chemical compounds is a cornerstone of rapid and successful research. 3,4-dimethoxy-N,N-dimethylbenzaldehyde (DMDBS) is a valuable building block in various synthetic endeavors. This guide provides a comparative analysis of the primary synthesis techniques for DMDBS, offering objective performance data and detailed experimental protocols to inform laboratory practice.
Comparative Analysis of Synthesis Techniques
The synthesis of DMDBS is most commonly achieved through the acid-catalyzed condensation of D-sorbitol with 3,4-dimethylbenzaldehyde.[1][2] Variations in this approach, including the choice of catalyst, solvent, and reaction conditions, as well as the overall process methodology (batch vs. continuous flow), significantly impact yield, purity, and reaction time.
Data Presentation
The following table summarizes quantitative data from various reported synthesis methods for DMDBS, providing a clear comparison of their performance.
| Synthesis Technique | Reactants (Molar Ratio) | Catalyst | Solvent System | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Optimized Batch | 3,4-dimethylbenzaldehyde / D-sorbitol (2.1-2.3 : 1) | C12 alkyl benzenesulfonic acid | Cyclohexane / Methanol | High Temperature | - | up to 99 (lab) | >95 | [2] |
| Standard Batch | 3,4-dimethylbenzaldehyde / D-sorbitol (2.0-2.1 : 1) | Solid Acid | - | 6 hours | 72 | >70 | - | [1] |
| Industrial Batch | - | - | - | - | - | up to 90 | - | [2] |
| Continuous Flow | - | - | - | 1-2 hours | - | 94 | 96 | [1] |
Experimental Protocols
Detailed methodologies for the key synthesis techniques are provided below. These protocols represent common laboratory practices for the synthesis of DMDBS.
Optimized Batch Synthesis Protocol
This protocol is adapted from a method reporting high laboratory yields.
Materials:
-
D-sorbitol
-
3,4-dimethylbenzaldehyde
-
C12 alkyl benzenesulfonic acid (catalyst)
-
Cyclohexane
-
Methanol
-
Toluene
-
Trialkylamine
-
Deionized water
-
Acetone
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine D-sorbitol, 3,4-dimethylbenzaldehyde (in a molar ratio of 1:2.1 to 1:2.3), and a cyclohexane/methanol solvent system.
-
Catalyst Addition: Introduce the C12 alkyl benzenesulfonic acid catalyst to the mixture.
-
Reaction: Heat the mixture to a high temperature to initiate and sustain the condensation reaction. The portionwise addition of 3,4-dimethylbenzaldehyde can be beneficial in converting the reaction mixture from a gel to a wet powder state.[2]
-
Work-up: After the reaction is complete, neutralize the mixture.
-
Purification:
-
Wash the product with water.
-
Utilize a solution of trialkylamine in toluene for effective purification.[2]
-
Further washing with solvents such as toluene, methanol, cyclohexane, or acetone can be performed as needed.
-
-
Drying: Dry the purified product to obtain DMDBS.
Standard Batch Synthesis Protocol
This protocol is based on a method achieving a solid yield under controlled conditions.
Materials:
-
D-sorbitol
-
3,4-dimethylbenzaldehyde
-
Solid acid catalyst
-
Accelerator
-
Solvent
Procedure:
-
Reactant Charging: Charge the reactor with D-sorbitol and 3,4-dimethylbenzaldehyde at a molar ratio of 1:2.0-2.1.
-
Solvent and Catalyst Addition: Add the solvent (580% by weight of the basic materials) and the solid acid catalyst (4.0% by weight of the basic materials).
-
Accelerator Addition: Introduce an accelerator in an amount sufficient to maintain a constant reaction temperature.
-
Reaction: Maintain the reaction at 72°C for 6 hours with stirring.
-
Work-up and Purification: Following the reaction, the product is isolated and purified. The specific work-up procedure may vary but typically involves filtration, washing, and drying.
Visualization of Synthesis Pathway and Workflow
To further clarify the synthesis process, the following diagrams illustrate the chemical reaction pathway and a general experimental workflow.
Caption: Acid-catalyzed condensation of D-sorbitol and 3,4-dimethylbenzaldehyde to form DMDBS.
Caption: A generalized workflow for the batch synthesis of DMDBS from reactants to final product.
References
A Comparative Guide to the Performance of DMDBS in Different Polypropylene Grades
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), a third-generation clarifying agent, across three common grades of polypropylene: homopolymer (PP-H), random copolymer (PP-R), and impact copolymer (PP-B). The information presented is supported by a synthesis of experimental data from various studies to assist in the selection of appropriate materials for research, development, and manufacturing applications.
Executive Summary
DMDBS is a highly effective clarifying agent for polypropylene, significantly improving its optical properties by acting as a nucleating agent.[1] It functions by creating a fine network of fibrils in the molten polymer, which promotes the formation of smaller, more numerous spherulites upon cooling.[2] This reduction in spherulite size minimizes light scattering, resulting in lower haze and higher clarity.[3] The optimal concentration for DMDBS to achieve these effects is typically between 0.2 and 1.0 wt%.[3][4] Beyond this range, agglomeration of the clarifying agent can occur, leading to a decrease in optical performance.[5] While primarily used for optical enhancement, DMDBS also influences the mechanical and thermal properties of polypropylene, often leading to increased stiffness and a higher crystallization temperature.[2] The extent of these effects varies depending on the specific grade of polypropylene.
Comparative Performance Data
The following tables summarize the typical performance of DMDBS in different polypropylene grades at an optimal concentration of 0.5 wt%. These values are compiled from various sources and represent expected performance under standard processing conditions.
Table 1: Optical Properties of Polypropylene with 0.5 wt% DMDBS
| Property | Polypropylene Grade | Without DMDBS | With 0.5 wt% DMDBS |
| Haze (%) | PP Homopolymer (PP-H) | ~60-80 | ~10-20 |
| PP Random Copolymer (PP-R) | ~40-60 | ~5-15 | |
| PP Impact Copolymer (PP-B) | ~70-90 | ~40-60 | |
| Clarity (%) | PP Homopolymer (PP-H) | Low | High |
| PP Random Copolymer (PP-R) | Moderate | Very High | |
| PP Impact Copolymer (PP-B) | Very Low | Low to Moderate |
Table 2: Thermal and Mechanical Properties of Polypropylene with 0.5 wt% DMDBS
| Property | Polypropylene Grade | Without DMDBS | With 0.5 wt% DMDBS |
| Crystallization Temp. (°C) | PP Homopolymer (PP-H) | ~110-120 | ~125-135 |
| PP Random Copolymer (PP-R) | ~105-115 | ~120-130 | |
| PP Impact Copolymer (PP-B) | ~115-125 | ~125-135 | |
| Tensile Strength (MPa) | PP Homopolymer (PP-H) | ~30-38 | ~32-40 |
| PP Random Copolymer (PP-R) | ~25-33 | ~27-35 | |
| PP Impact Copolymer (PP-B) | ~20-30 | ~22-32 | |
| Flexural Modulus (GPa) | PP Homopolymer (PP-H) | ~1.2-1.7 | ~1.4-1.9 |
| PP Random Copolymer (PP-R) | ~1.0-1.5 | ~1.2-1.7 | |
| PP Impact Copolymer (PP-B) | ~0.9-1.4 | ~1.1-1.6 |
Discussion of Results
Polypropylene Homopolymer (PP-H): This grade exhibits the most significant improvement in optical properties with the addition of DMDBS. Its inherently high crystallinity, which leads to large spherulites and high haze, is effectively modified by the nucleating agent.[6] The result is a substantial reduction in haze and a significant increase in clarity. Mechanically, the addition of DMDBS tends to slightly increase the tensile strength and flexural modulus of PP-H due to the increased crystallinity and smaller spherulite size.[2]
Polypropylene Random Copolymer (PP-R): PP-R contains randomly distributed ethylene co-monomers, which disrupt the polymer chain regularity and result in lower crystallinity and inherently better clarity than PP-H.[7][8] Consequently, while DMDBS still provides a notable improvement in optical properties, the effect is not as dramatic as in PP-H.[6] PP-R clarified with DMDBS typically offers the best optical performance among the three grades. The impact on mechanical properties is similar to that in PP-H, with a modest increase in stiffness.
Polypropylene Impact Copolymer (PP-B): This grade is a heterophasic material containing a PP homopolymer matrix and a dispersed ethylene-propylene rubber (EPR) phase, which provides excellent impact strength, particularly at low temperatures.[7][8] However, the presence of the rubber phase leads to significant light scattering, resulting in high opacity. While DMDBS can reduce the haze of the PP matrix, its overall effect on the clarity of PP-B is limited due to the inherent opacity of the rubber phase. The primary benefit of DMDBS in PP-B is often an increase in the crystallization temperature, which can lead to faster cycle times in processing.[9]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of DMDBS and the typical workflows for evaluating its performance in polypropylene.
References
- 1. Effect of DMDBS on Crystallization Behavior of Polypropylene [plaschina.com.cn]
- 2. Effects of Nanofibrillar Nucleating Agent and Process Conditions on the Crystallization Behavior and Mechanical Properties of Isotactic Polypropylene [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. genfollower.com [genfollower.com]
- 7. blog.impactplastics.co [blog.impactplastics.co]
- 8. What is the difference between PP copolymer and PP homopolymer?|News|POLYPVC [polypvc.com]
- 9. mdpi.com [mdpi.com]
Unveiling the Nanoscale Architecture: A Comparative Guide to Theoretical Models of DMDBS Self-Assembly
For Researchers, Scientists, and Drug Development Professionals
The self-assembly of 1,3:2,4-di(3,4-dimethylbenzylidene) sorbitol (DMDBS) into nanofibrillar networks is a cornerstone of its function as a highly effective nucleating and clarifying agent in polymers. Understanding the theoretical underpinnings of this process is crucial for optimizing material properties and designing novel applications. This guide provides an objective comparison of the prevailing theoretical models for DMDBS self-assembly, supported by experimental data from key analytical techniques.
Theoretical Models of DMDBS Self-Assembly: A Comparative Overview
The self-assembly of DMDBS is a complex process governed by a combination of thermodynamic and kinetic factors. Two primary, complementary models provide a framework for understanding this phenomenon: the Nucleation and Growth Model and the Hierarchical Assembly Model .
| Theoretical Model | Core Principles | Supporting Experimental Evidence | Key Insights |
| Nucleation and Growth | DMDBS self-assembly initiates with the formation of small, stable nuclei from a supersaturated solution (e.g., in a polymer melt). These nuclei then act as templates for further growth, leading to the formation of elongated fibrils.[1] The kinetics of this process are controlled by the rate of nucleation.[1] | Small-Angle X-ray Scattering (SAXS): Time-resolved SAXS data shows a characteristic lag phase followed by a growth phase in scattered intensity, which is indicative of a nucleation-dependent process.[2] The rate of fibril formation is highly dependent on temperature and DMDBS concentration, which influences the degree of supersaturation and therefore the nucleation rate.[2] | This model effectively describes the initial stages of fibril formation and the kinetic control over the self-assembly process. |
| Hierarchical Assembly | The self-assembly process is not a single-step event but rather a multi-level organization. Primary DMDBS molecules first assemble into smaller structural units, such as nanofibrils with a diameter of less than 10 nm. These nanofibrils then aggregate and entangle to form larger, more complex fibrillar structures, often referred to as fibrils or fibrillar networks, with cross-sections of less than 100 nm.[1][3] | Transmission Electron Microscopy (TEM): TEM images reveal a complex fibrillar morphology where larger fibrils are clearly composed of smaller, intertwined nanofibrils.[1][3] This provides direct visual evidence for a hierarchical structure. | This model explains the multi-scale nature of the DMDBS network and its ability to effectively span the polymer matrix, which is crucial for its nucleating efficiency. |
It is important to note that these two models are not mutually exclusive. Rather, the hierarchical assembly can be seen as a more detailed description of the "growth" phase within the broader nucleation and growth framework. The initial nucleation leads to the formation of the primary nanofibrils, which then hierarchically assemble into the larger, space-filling network.
Experimental Validation: Quantitative Data
The validation of these theoretical models relies on a suite of experimental techniques that probe the structure and kinetics of DMDBS self-assembly at different length and time scales.
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for studying the kinetics of fibril formation in situ. The time-evolution of the scattered X-ray intensity provides a quantitative measure of the degree of network formation.
| Temperature (°C) | DMDBS Concentration (wt%) | Time to Reach Saturation (hours) |
| 155 | 0.4 | ~27[2] |
| 155 | 1.0 | ~7[2] |
| 160 | 1.0 | ~20[2] |
Table 1: Time-evolution of SAXS intensity for DMDBS in polypropylene (PP) melt, indicating the time required for the scattered intensity to reach a plateau, signifying the completion of the fibrillar network formation.[2]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer and the effect of DMDBS on its crystallization behavior. The crystallization temperature (Tc) is a key indicator of nucleation efficiency.
| DMDBS Concentration (wt%) | Crystallization Peak Temperature (Tc) of i-PP (°C) |
| 0 (Neat i-PP) | 113[4] |
| 0.1 | 110[4] |
| 0.2 | ~120[4] |
| 0.5 | ~128[4] |
| 1.0 | ~129[4] |
Table 2: Influence of DMDBS concentration on the peak crystallization temperature of isotactic polypropylene (i-PP), demonstrating the nucleating effect of DMDBS.[4]
Rheology
Rheological measurements are highly sensitive to the formation of a three-dimensional network within the polymer melt. The transition from a liquid-like to a solid-like behavior is marked by a significant increase in the storage modulus (G') and a crossover point where G' exceeds the loss modulus (G'').
| DMDBS Concentration (wt%) | Observation |
| 0 (Neat PP) | Predominantly viscous behavior (G'' > G') in the melt. |
| 0.4 | A significant increase in viscosity and elasticity upon cooling, indicating the formation of a network structure.[2][5] |
Table 3: Qualitative rheological changes observed upon the addition of DMDBS to polypropylene, signifying the formation of a gel-like network.[2][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results.
Sample Preparation for SAXS, DSC, and Rheology
-
Blending: Dry blend isotactic polypropylene (iPP) powder with the desired weight percentage of DMDBS powder.
-
Melt Compounding: Extrude the blend using a twin-screw extruder at a temperature above the melting point of iPP and the dissolution temperature of DMDBS (e.g., 220-240°C) to ensure homogeneous mixing.
-
Pelletizing: Pelletize the extruded strands.
-
Sample Forming: For DSC and rheology, the pellets can be directly used. For SAXS, thin films (e.g., 1 mm thick) can be prepared by compression molding the pellets at high temperature and then quenching to room temperature.
Small-Angle X-ray Scattering (SAXS) Protocol
-
Instrument Setup: Use a SAXS instrument with a high-intensity X-ray source (e.g., synchrotron) and a 2D detector.
-
Sample Mounting: Mount the polymer film in a temperature-controlled sample holder.
-
Thermal Protocol:
-
Heat the sample to a temperature where the DMDBS is fully dissolved in the polymer melt (e.g., 230°C) and hold for a few minutes to erase thermal history.
-
Rapidly cool the sample to the desired isothermal temperature for self-assembly.
-
-
Data Acquisition: Acquire 2D SAXS patterns at regular time intervals as the DMDBS self-assembles.
-
Data Analysis: Radially average the 2D patterns to obtain 1D intensity profiles (I(q) vs. q, where q is the scattering vector). The total scattered intensity, obtained by integrating the intensity profile over a relevant q-range, is proportional to the amount of fibrillar material.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Place a small amount of the pelletized sample (5-10 mg) in an aluminum DSC pan.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above the polymer's melting point (e.g., 220°C) at a controlled rate (e.g., 10°C/min) to erase thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point (e.g., 50°C). The exothermic peak during cooling corresponds to the crystallization temperature (Tc).
-
Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10°C/min) to observe the melting behavior.
-
Rheology Protocol
-
Instrument Setup: Use a rotational rheometer with a parallel-plate or cone-and-plate geometry.
-
Sample Loading: Place the polymer pellets on the bottom plate and heat to the melt temperature to allow them to fuse and form a disk.
-
Temperature Sweep (Dynamic):
-
Set the instrument to a constant strain (within the linear viscoelastic region) and a constant frequency (e.g., 1 rad/s).
-
Cool the sample from a high temperature (e.g., 220°C) at a controlled rate (e.g., 5°C/min) and monitor the storage modulus (G') and loss modulus (G''). The temperature at which G' rapidly increases and/or crosses over G'' indicates the gelation or network formation temperature.
-
Transmission Electron Microscopy (TEM) Protocol
-
Sample Preparation:
-
Cryo-ultramicrotomy: This is the preferred method to preserve the delicate fibrillar network. The polymer sample is first cooled to cryogenic temperatures (e.g., below -100°C) and then thin-sectioned (50-100 nm thick) using a diamond knife.
-
Staining (Optional but Recommended): To enhance contrast between the DMDBS fibrils and the polymer matrix, the thin sections can be stained with a heavy metal compound, such as ruthenium tetroxide (RuO4) vapor.
-
-
Imaging:
-
Place the thin sections on a TEM grid (e.g., copper grid).
-
Image the sections using a TEM at a suitable accelerating voltage.
-
Visualizing the Self-Assembly Process
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
comparative rheological studies of polymers with different nucleating agents
A detailed examination of how different nucleating agents modify the rheological properties of polymers, providing a comparative analysis of their performance based on experimental data. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and control the flow behavior of polymeric materials.
The incorporation of nucleating agents is a critical strategy in polymer processing to control the crystallization behavior, which in turn significantly influences the material's final properties, including its rheological characteristics. Nucleating agents accelerate the crystallization rate by providing surfaces for crystal growth, leading to changes in viscosity, storage modulus (G'), and loss modulus (G'').[1][2][3] This guide provides a comparative analysis of the effects of different nucleating agents on the rheological properties of Polylactic Acid (PLA) and Polypropylene (PP), two widely used polymers in various industrial and biomedical applications.
Comparative Rheological Data of Nucleated Polymers
The following tables summarize the quantitative rheological data from studies comparing the effects of different nucleating agents on PLA and PP.
Table 1: Comparative Rheological Properties of Polylactic Acid (PLA) with Different Nucleating Agents
| Nucleating Agent | Concentration (wt%) | Storage Modulus (E' or G') | Observations |
| None (Neat PLA) | 0 | Baseline | Exhibits standard viscoelastic behavior. |
| Talc | 10 | Higher storage modulus above Tg compared to neat PLA.[4] | The reinforcing effect of talc and increased crystallinity contribute to a higher modulus.[4] |
| WBG-II (rare earth-based) | 0.25 | Significantly higher storage modulus across the tested temperature range compared to neat PLLA.[1][2] | WBG-II acts as an effective nucleating agent, enhancing the stiffness of the material.[1][2] |
| TMB-5000 (aryl amide derivative) | 0.25 | Higher storage modulus than neat PLLA, but lower than PLLA with WBG-II.[1][2] | TMB-5000 also improves the stiffness, though to a lesser extent than WBG-II in this study.[1][2] |
Table 2: Comparative Rheological Properties of Polypropylene (PP) with Different Nucleating Agents
| Nucleating Agent | Polymer Matrix | Complex Viscosity (η*) | Storage Modulus (G') & Loss Modulus (G'') |
| None (Neat PP) | - | Baseline | Exhibits typical viscoelastic response for the given molecular weight. |
| NA-11 (Organic Phosphate) | High and Low Molecular Weight PP | Affects intermolecular entanglement.[5] | Influences elastic energy storage and flow stability.[5] |
| NA-21 (Organic Phosphate) | High and Low Molecular Weight PP | More significant effect on reducing intermolecular entanglement compared to NA-11.[5] | Lower elastic energy storage and better flow stability than NA-11, allowing for higher processing speeds.[5] |
| DMDBS (Sorbitol-based) | PP Copolymer | An abrupt increase in complex viscosity is observed upon cooling due to the self-assembly of DMDBS into a nanofibrillar network.[6] | The incorporation method (masterbatch vs. direct addition) influences the storage and loss moduli.[6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Dynamic Mechanical Analysis (DMA) of Nucleated Poly(L-lactic acid) (PLLA)
-
Objective: To investigate the effect of different β-nucleating agents (WBG-II and TMB-5000) on the dynamic mechanical properties of PLLA.[1][2]
-
Instrumentation: Dynamic Mechanical Analyzer.
-
Sample Preparation: PLLA and its composites with 0.25 wt% of WBG-II and TMB-5000 were prepared by melt blending. The samples were then compression molded into rectangular bars.
-
Experimental Conditions:
Rheological Analysis of Nucleated Polypropylene (PP)
-
Objective: To compare the rheological behavior of PP nucleated with two different organic phosphate agents (NA-11 and NA-21).[5]
-
Instrumentation: Rotational rheometer and capillary rheometer.
-
Sample Preparation: The nucleating agents were melt-extruded with PP of different molecular weights.
-
Experimental Conditions (Rotational Rheometry):
-
Geometry: Parallel plates.
-
Analysis Type: Frequency sweep.
-
Purpose: To analyze the effect of the nucleating agents on intermolecular entanglement.[5]
-
-
Experimental Conditions (Capillary Rheometry):
-
Purpose: To assess flow stability and processability at higher shear rates.[5]
-
Rheological Measurement of Polypropylene with Sorbitol-based Nucleating Agent (DMDBS)
-
Objective: To study the influence of the incorporation method of a DMDBS masterbatch on the rheological behavior of a polypropylene copolymer.[6]
-
Instrumentation: Anton Paar MCR-501 rheometer.[6]
-
Geometry: Cone and plate with a diameter of 25 mm, a cone angle of approximately 1°, and a gap distance of 59 μm.[6]
-
Experimental Conditions:
Visualizing the Impact of Nucleating Agents
The following diagrams illustrate the experimental workflow and the logical relationships in the comparative rheological studies of nucleated polymers.
Caption: Experimental workflow for comparative rheological studies.
Caption: Effect of nucleating agents on polymer rheology.
References
- 1. Influence of different β-nucleation agents on poly(l-lactic acid): structure, morphology, and dynamic mechanical behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effect of Nucleating Agents Addition on Thermal and Mechanical Properties of Natural Fiber-Reinforced Polylactic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. The Application of Organic Phosphate Nucleating Agents in Polypropylene with Different Molecular Weights | MDPI [mdpi.com]
- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]
The Clear Choice: A Cost-Performance Analysis of Dimethyldibenzylidene Sorbitol in Polymer Clarification
For researchers, scientists, and professionals in drug development seeking to optimize polymer properties, the selection of an appropriate clarifying agent is paramount. This guide provides an objective comparison of Dimethyldibenzylidene sorbitol (DMDBS), a third-generation clarifying agent, with its alternatives, supported by experimental data and detailed protocols to aid in informed decision-making.
This compound (DMDBS) is a high-performance clarifying and nucleating agent widely used to enhance the optical and mechanical properties of crystalline polymers, most notably polypropylene (PP).[1] By inducing the formation of smaller, more uniform spherulites during the cooling process, DMDBS significantly reduces haze and improves the clarity of the final product.[2] This guide delves into a cost-performance evaluation of DMDBS against common alternatives, namely bis-p-methylbenzylidene sorbitol (MDBS) and phosphate-based nucleating agents like sodium 2,2′-methylenebis(4,6-di-tert-butylphenyl)phosphate (NA-11).
Cost Comparison of Clarifying Agents
The economic viability of a clarifying agent is a critical factor in its selection. The following table summarizes the typical market prices for DMDBS and its alternatives. Prices can fluctuate based on supplier, purity, and order volume (retail vs. wholesale).
| Clarifying Agent | Chemical Name | Typical Price Range (per kg) |
| DMDBS | 1,3:2,4-Bis(3,4-dimethylobenzylideno) sorbitol | $12.00 - $25.00[2][3] |
| MDBS | bis-p-methylbenzylidene sorbitol | ~$10.00 (for bulk orders)[4] |
| NA-11 | Sodium 2,2′-methylenebis(4,6-di-tert-butylphenyl)phosphate | ~$2.20 - $8.80 (for bulk orders)[5] |
Note: Prices are indicative and subject to market variations. Bulk pricing is significantly lower than retail pricing.
Performance Evaluation: DMDBS vs. Alternatives
The performance of a clarifying agent is assessed based on its ability to improve the optical and thermal properties of the polymer. Key metrics include haze reduction, clarity improvement, and the increase in crystallization temperature (Tc), which can lead to shorter processing cycle times.
Optical Properties
The primary function of a clarifying agent is to enhance the transparency of the polymer. The following table presents a comparison of the optical properties of polypropylene containing DMDBS and its alternatives.
| Clarifying Agent | Polymer | Concentration (wt%) | Haze (%) | Clarity (%) |
| None | HDPE | 0 | 44 | 64 |
| DMDBS | HDPE | 0.2 | 14 | 87 |
| MDBS | HDPE | 0.2 | >14 | <87 |
| DMDBS/MDBS (50/50) | HDPE | 0.2 | ~14 | ~87 |
Data synthesized from a study on high-density polyethylene (HDPE). A mixture of DMDBS and MDBS can achieve similar optical properties to DMDBS alone, but at a reduced cost.
Thermal Properties and Crystallization Behavior
Clarifying agents act as nucleating agents, increasing the crystallization temperature (Tc) of the polymer. A higher Tc allows for faster solidification, which can reduce cycle times in manufacturing processes.
| Clarifying Agent | Polymer | Concentration (wt%) | Crystallization Temp. (Tc) (°C) |
| None | HDPE | 0 | 109.3 |
| DMDBS | HDPE | 0.2 | 114.6 |
| MDBS | HDPE | 0.2 | 112.2 |
| DMDBS/MDBS (50/50) | HDPE | 0.2 | 113.4 |
Data from a study on high-density polyethylene (HDPE). DMDBS demonstrates the highest efficiency in increasing the crystallization temperature.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments in evaluating clarifying agent performance.
Sample Preparation
-
Masterbatch Preparation: To ensure uniform dispersion, the clarifying agent is typically first compounded with the polymer resin to create a masterbatch with a higher concentration of the additive (e.g., 10 wt%).
-
Melt Blending: The masterbatch is then melt-blended with the virgin polymer resin in the desired final concentration (typically 0.1% to 0.5% by weight) using a twin-screw extruder or a similar melt-mixing device.[5]
-
Specimen Molding: Standardized test specimens (e.g., plaques or films) are then produced by injection molding or cast film extrusion under controlled processing conditions (temperature, pressure, and cooling rate).[1]
Haze and Luminous Transmittance Measurement (ASTM D1003)
This method is used to quantify the optical properties of the polymer samples.
-
Instrumentation: A hazemeter or a spectrophotometer equipped with an integrating sphere is used.
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Place the specimen in the light path of the instrument.
-
Measure the total luminous transmittance (the total light that passes through the specimen).
-
Measure the diffuse transmittance (the light that is scattered by more than 2.5 degrees from the incident beam).
-
-
Calculation: Haze is calculated as the percentage of transmitted light that is scattered by more than 2.5 degrees. Clarity is a measure of the sharpness of an object viewed through the material.[6]
Differential Scanning Calorimetry (DSC) for Crystallization Analysis
DSC is used to determine the crystallization temperature (Tc) and the degree of crystallinity of the polymer.
-
Instrumentation: A Differential Scanning Calorimeter.
-
Procedure (Non-isothermal Crystallization):
-
A small sample (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated to a temperature well above its melting point (e.g., 220°C for polypropylene) and held for a few minutes to erase its thermal history.
-
The sample is then cooled at a constant rate (e.g., 10°C/min).
-
The heat flow is recorded as a function of temperature. The peak of the exothermic crystallization peak corresponds to the crystallization temperature (Tc).
-
-
Procedure (Isothermal Crystallization):
-
The sample is melted as described above.
-
It is then rapidly cooled to a specific isothermal crystallization temperature.
-
The heat flow is recorded as a function of time. The time to the peak of the exothermic signal indicates the rate of crystallization at that temperature.
-
Visualizing the Evaluation Process
The following diagrams illustrate the experimental workflow for evaluating the cost-performance of clarifying agents.
Figure 1. Experimental workflow for evaluating clarifying agents.
Conclusion
This compound (DMDBS) stands out as a highly effective clarifying agent, offering superior performance in enhancing the optical and thermal properties of polymers like polypropylene. While it may have a higher cost per kilogram compared to some alternatives like NA-11, its efficiency at low concentrations and the significant improvements in product quality and potential for reduced manufacturing cycle times can offset the initial material cost. For applications demanding the highest clarity and optimal processing efficiency, DMDBS presents a compelling choice. However, for more cost-sensitive applications, a blend of DMDBS and MDBS may offer a balanced cost-performance profile. The selection of the most suitable clarifying agent will ultimately depend on the specific performance requirements and economic constraints of the intended application. The experimental protocols provided in this guide offer a robust framework for conducting in-house evaluations to determine the optimal solution for your specific needs.
References
- 1. China Clarifying Agent BT-9805 Manufacturer and Supplier | BGT [bgtcn.com]
- 2. Clarifying/Nucleating Agents for Polypropylene - Raytop Chemical [raytopoba.com]
- 3. DMDBS PP Clarifying Agent High Purity, CasNo.135861-56-2 Jiangxi Sunway Chemical Co. Ltd. China (Mainland) [sunway.lookchem.com]
- 4. 1,3:2,4-Di-p-methylbenzylidene sorbitol | 54686-97-4 [chemicalbook.com]
- 5. Sodium 2,2'-methylene-bis-(4,6-di-tert-butylphenyl)phosphate manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 6. m.indiamart.com [m.indiamart.com]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for DMDBS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), a common nucleating agent. The focus is on the inter-laboratory validation of these methods to ensure reproducibility and reliability of results across different testing facilities. While comprehensive inter-laboratory validation data for DMDBS is limited in publicly available literature, this guide synthesizes single-laboratory validation data and information on analogous compounds to present a comparative overview of common analytical techniques.
Comparison of Analytical Method Performance
The selection of an analytical method for DMDBS quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the instrumentation available. The following table summarizes the performance characteristics of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely reported method for DMDBS analysis, and provides expected performance for Gas Chromatography-Mass Spectrometry (GC-MS) based on the analysis of similar sorbitol derivatives.
| Parameter | RP-HPLC-UV [1][2] | Gas Chromatography-Mass Spectrometry (GC-MS) (Anticipated) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile/derivatized compounds based on boiling point and mass-to-charge ratio. |
| Linearity (Range) | 2.00 - 8.00 µg/mL (R² = 0.9996) | Expected to be linear over a similar or wider range. |
| Limit of Detection (LOD) | 1.00 µg/mL | Potentially lower, in the ng/mL range, with appropriate derivatization. |
| Limit of Quantitation (LOQ) | 2.00 µg/mL | Potentially lower, in the ng/mL range. |
| Accuracy (Recovery %) | Typically 98-102% in single-laboratory studies. | Expected to be within 95-105% with a suitable internal standard. |
| Precision (RSD%) | < 2% for repeatability in single-laboratory studies. | Expected to be < 5% for repeatability. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., DMSO, Methanol). | Extraction followed by derivatization (e.g., silylation) is likely required. |
| Selectivity | Good, but may be susceptible to interferences from compounds with similar chromophores. | Excellent, with mass spectral data providing high confidence in identification. |
| Instrumentation | HPLC with UV detector. | GC with Mass Spectrometer. |
| Analysis Time | ~20 minutes per sample. | Potentially longer due to derivatization, but with faster chromatographic runs. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the key analytical techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is well-documented for the quantitative analysis of DMDBS.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Column: TSK gel G2000 SW (7.5mm x 30cm, 10 µm particle size) or equivalent C18 column.[2]
-
Mobile Phase: A mixture of 0.05 M Ammonium Acetate (pH 6.6) and Acetonitrile (90:10 v/v).[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection Wavelength: 216 nm.[2]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve DMDBS reference standard in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 2.0, 4.0, 6.0, 8.0 µg/mL).
-
Sample Preparation: Extract DMDBS from the sample matrix using a suitable solvent. The extraction method will depend on the nature of the sample (e.g., polymer, biological fluid). Dilute the extract with the mobile phase to a concentration within the calibration range.
4. Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of DMDBS in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) (Proposed)
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
2. Chromatographic Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) to ensure elution of the derivatized DMDBS.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, with full scan for qualitative confirmation.
3. Derivatization and Sample Preparation:
-
Extraction: Extract DMDBS from the sample matrix using an appropriate solvent.
-
Derivatization: Evaporate the solvent and react the dried extract with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) at an elevated temperature (e.g., 70°C) to make the DMDBS volatile.
-
Standard Preparation: Prepare calibration standards of derivatized DMDBS.
4. Analysis:
-
Inject the derivatized standards and samples into the GC-MS system.
-
Identify the DMDBS derivative based on its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from the peak areas of a characteristic ion.
Visualizations
Experimental Workflow Diagrams
RP-HPLC Experimental Workflow
GC-MS Experimental Workflow
Inter-Laboratory Validation Workflow
The following diagram illustrates a general workflow for conducting an inter-laboratory validation study to establish the reproducibility of an analytical method.
References
A Comparative Life Cycle Assessment of Sorbitol-Based Nucleating Agents Versus Alternatives
In the pursuit of enhancing polymer performance and processing efficiency, nucleating agents play a pivotal role. They accelerate the crystallization process in semi-crystalline polymers like polypropylene (PP), leading to improved mechanical and optical properties.[1][2] This guide provides a comparative life cycle assessment (LCA) of sorbitol-based nucleating agents against other common alternatives, namely talc and sodium benzoate. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform sustainable material selection.
Understanding Nucleating Agents and Their Function
Nucleating agents work by providing heterogeneous sites for polymer crystal growth to begin.[3][4] This results in a higher density of smaller spherulites, which can lead to:
-
Improved Clarity: Smaller spherulites scatter less light, enhancing the transparency of the polymer.[1][2][5]
-
Enhanced Mechanical Properties: Increased crystallinity can improve stiffness, hardness, and heat distortion temperature.[1][2]
-
Faster Processing: By increasing the crystallization temperature, nucleating agents can reduce cooling times in processes like injection molding, leading to shorter cycle times and increased productivity.[2][6]
Life Cycle Assessment (LCA) Methodology
The data presented in this guide is based on the principles of Life Cycle Assessment (LCA), a standardized methodology for evaluating the environmental impacts of a product or process throughout its life cycle.[7][8] The internationally recognized standards for conducting LCAs are ISO 14040 and ISO 14044.[9] A typical LCA study involves four main phases: goal and scope definition, life cycle inventory (LCI) analysis, life cycle impact assessment (LCIA), and interpretation.[9][10] The system boundaries for the data discussed here are primarily "cradle-to-gate," meaning the assessment covers raw material extraction through to the manufacturing of the nucleating agent.
Sorbitol-Based Nucleating Agents
Sorbitol-based nucleating agents, such as 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), are organic additives known for their high efficiency in clarifying polypropylene.[11][12] They function by dissolving in the molten polymer and then self-assembling into a fine fibrillar network upon cooling, which acts as the nucleation template.[5][12]
Environmental Profile of Sorbitol Production
Sorbitol is a sugar alcohol typically produced through the hydrogenation of glucose derived from sources like corn or wheat starch.[13] Life cycle assessments of sorbitol production have highlighted that the primary environmental impacts are associated with the agricultural phase of the feedstock and the energy consumption during the manufacturing process.
One study on sorbitol production from glucose reported a Global Warming Potential (GWP) of 3.551 kg CO2 eq/kg of sorbitol.[13] The major contributors to this impact were glucose production and electricity consumption.[13] Another study reported a GWP of 1.61 kg CO2-eq/kg for sorbitol produced from wheat starch in Europe.[13] The variation in these values can be attributed to differences in system boundaries, allocation methods, and the source of the feedstock and energy.[7][14]
Alternative Nucleating Agents: Talc and Sodium Benzoate
Talc
Talc is a naturally occurring mineral composed of hydrated magnesium silicate. It is a widely used nucleating agent and reinforcing filler in polymers.[3][15] As a nucleating agent, it increases the crystallinity and stiffness of polymers like polypropylene and polylactic acid (PLA).[3][15]
A life cycle assessment comparing a polypropylene composite reinforced with 30% talc to one reinforced with 30% miscanthus biochar found that the talc-reinforced composite had higher environmental impacts across several categories.[16] Another study focused on a novel continuous process for producing synthetic talc using a supercritical hydrothermal reactor. This research suggested that substituting certain precursors could significantly reduce the greenhouse gas emissions from 4.8 to 2.6 kg CO2 eq and cumulative energy use from 86 to 34 MJ per 1 kg of synthetic talc.[17]
Sodium Benzoate
Sodium benzoate is the sodium salt of benzoic acid and is an effective nucleating agent for polypropylene.[6][18] It is a non-polymeric organic nucleating agent that can increase the crystallization temperature and reduce cycle times in injection molding.[6] While specific cradle-to-gate LCA data for sodium benzoate as a nucleating agent was not found in the reviewed literature, its worldwide production capacity is estimated at 100 kilotons per year, with the majority used as a food preservative.[19]
Comparative Data on Environmental Impacts
The following table summarizes the available quantitative data for the different nucleating agents. It is important to note that these values are from different studies with potentially different scopes and assumptions, making a direct comparison challenging.
| Nucleating Agent/Precursor | Environmental Impact Category | Value | Source |
| Sorbitol | Global Warming Potential (GWP) | 3.551 kg CO2 eq/kg | [13] |
| Sorbitol | Global Warming Potential (GWP) | 1.61 kg CO2-eq/kg | [13] |
| Synthetic Talc (Conventional Precursors) | Greenhouse Gas Emissions | 4.8 kg CO2 eq/kg | [17] |
| Synthetic Talc (Optimized Precursors) | Greenhouse Gas Emissions | 2.6 kg CO2 eq/kg | [17] |
| Synthetic Talc (Conventional Precursors) | Cumulative Energy Use | 86 MJ/kg | [17] |
| Synthetic Talc (Optimized Precursors) | Cumulative Energy Use | 34 MJ/kg | [17] |
Experimental Protocols
The life cycle assessments referenced in this guide generally follow the ISO 14040 and 14044 standards. The key steps in the experimental protocol for a cradle-to-gate LCA of a nucleating agent are:
-
Goal and Scope Definition: Defining the purpose of the study, the functional unit (e.g., 1 kg of nucleating agent), and the system boundaries (from raw material extraction to the factory gate).
-
Life Cycle Inventory (LCI): Collecting data on all inputs (raw materials, energy, water) and outputs (product, emissions, waste) for each unit process within the system boundaries. This data can be sourced from industry, literature, and databases.
-
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs from the LCI. This involves classifying the LCI results into impact categories (e.g., global warming, acidification) and then characterizing them using scientific models.
Visualizing Life Cycle and Mechanism
To better understand the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: Cradle-to-gate life cycle stages for different nucleating agents.
Caption: Nucleation mechanisms for different types of agents in a polymer melt.
Conclusion
This guide provides a comparative overview of the life cycle assessment of sorbitol-based nucleating agents and their alternatives. While direct, comprehensive comparative LCA studies are limited, the available data suggests that the environmental impact of these additives is significantly influenced by the raw material sourcing and manufacturing energy intensity.
Sorbitol-based nucleating agents, being derived from biomass, offer a bio-based alternative to mineral- or petroleum-derived agents. However, their environmental footprint is closely tied to the sustainability of the agricultural practices for the feedstock and the efficiency of the conversion processes. Talc, a mineral-based option, has impacts associated with mining and processing. The development of synthetic talc production methods shows potential for reducing these impacts. For sodium benzoate, a comprehensive LCA in the context of its use as a nucleating agent is an area for future research.
For researchers and developers, the selection of a nucleating agent should consider not only its performance characteristics but also its environmental profile. This guide serves as a starting point for making more informed and sustainable choices in polymer formulation. Further detailed and comparative LCA studies are needed to provide a more definitive ranking of these materials from an environmental perspective.
References
- 1. nbinno.com [nbinno.com]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2017erp.com [2017erp.com]
- 7. researchgate.net [researchgate.net]
- 8. repositori.udl.cat [repositori.udl.cat]
- 9. americanchemistry.com [americanchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Identifying, Quantifying, and Recovering a Sorbitol-Type Petrochemical Additive in Industrial Wastewater and Its Subsequent Application in a Polymeric Matrix as a Nucleating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Life cycle assessment of bio-based and fossil-based plastic: A review [agris.fao.org]
- 15. scispace.com [scispace.com]
- 16. defersha.ca [defersha.ca]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US6358450B1 - Process for using sodium benzoate as a nucleating agent for monoaxially oriented polypropylene film - Google Patents [patents.google.com]
- 19. healthandenvironment.org [healthandenvironment.org]
A Guide to Validating the Biocompatibility of Novel Excipients for Medical Applications
A Comparative Analysis of Cyclodextrins and Soluplus® as benchmarks for the evaluation of novel excipients like 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS).
For researchers, scientists, and drug development professionals, ensuring the biocompatibility of any new excipient is a critical step in the development of safe and effective medical devices and drug formulations. While 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) is a well-known nucleating agent in the plastics industry, its biocompatibility for medical applications is not well-documented in publicly available literature. This guide, therefore, provides a framework for validating the biocompatibility of a novel excipient like DMDBS. To illustrate the necessary experimental evaluations, we present a comparative analysis of two well-characterized excipients used in medical applications: Cyclodextrins and Soluplus®.
The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application.[1] The international standard for assessing the biocompatibility of medical devices is the ISO 10993 series of standards, which outlines a framework for biological evaluation and testing.[2][3][4]
Key In Vitro Biocompatibility Assays
A crucial first step in assessing biocompatibility is to perform in vitro assays that evaluate the potential for a material to cause cell death (cytotoxicity) and damage to red blood cells (hemolysis).
Cytotoxicity Assessment
Cytotoxicity assays are used to determine the potential of a material to cause harm to living cells.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability and metabolic activity.[6][7] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.
Hemocompatibility Assessment
For any material that will come into contact with blood, assessing its hemocompatibility is essential.[8] Hemolysis testing determines the degree to which a material can damage red blood cells, leading to the release of hemoglobin.[9] The ASTM F756 standard provides a protocol for assessing the hemolytic properties of materials.[10][11][12]
Comparative Biocompatibility Data: Cyclodextrins vs. Soluplus®
To provide a benchmark for the kind of data required to validate a new excipient, the following tables summarize publicly available quantitative data on the cytotoxicity and hemolysis of cyclodextrins and Soluplus®.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| β-Cyclodextrin | Caco-2 | MTT | IC50 | High cytotoxicity | [13] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Caco-2 | MTT | IC50 | No cytotoxicity detected up to 200 mmol/l | [13] |
| Methyl-β-cyclodextrins | Not specified | Hemolysis | EC50 | 4.8 mM (in saline) | [1] |
| Soluplus® | Not specified | Not specified | LD50 (rats) | > 5,000 mg/kg | [14] |
Table 2: Comparative Hemolysis Data
| Compound | Assay Condition | Result | Citation |
| Methyl-β-cyclodextrins | In vitro, washed erythrocytes | High hemolytic activity | [1] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Not specified | Safer for human use, non-cholesterol-solubilizing | [13] |
| Soluplus® | High concentrations | Does not induce hemolysis | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biocompatibility studies. Below are representative protocols for the MTT cytotoxicity assay and an in vitro hemolysis assay.
MTT Cytotoxicity Assay Protocol
This protocol is adapted for testing biomaterial extracts.
1. Material Extraction:
-
Prepare the test material (e.g., DMDBS) according to ISO 10993-12 standards. This typically involves incubating the material in a cell culture medium at 37°C for a specified period (e.g., 24-72 hours) to create an extract.
-
Prepare positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls in the same manner.
2. Cell Culture:
-
Seed a suitable cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.[5][15]
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]
3. Cell Treatment:
-
Remove the culture medium and replace it with the prepared material extracts (and control extracts).
-
Incubate the cells with the extracts for 24-48 hours.
4. MTT Assay:
-
After the incubation period, remove the extracts and wash the cells with phosphate-buffered saline (PBS).[15]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C.[6]
-
Carefully remove the MTT solution.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the negative control:
-
Cell Viability (%) = (Absorbance of Test Sample / Absorbance of Negative Control) x 100
-
In Vitro Hemolysis Assay Protocol (Direct Contact Method)
This protocol is based on the ASTM F756 standard.[10][11]
1. Preparation of Materials:
-
Prepare the test material with a specified surface area.
-
Use a positive control (e.g., Triton X-100 solution) and a negative control (e.g., saline).
2. Blood Preparation:
-
Obtain fresh human blood anticoagulated with citrate.
-
Dilute the blood with saline to a desired concentration.
3. Incubation:
-
Add the test material and control materials to separate tubes containing the diluted blood.
-
Incubate the tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.
4. Centrifugation:
-
After incubation, centrifuge the tubes to pellet the intact red blood cells.
5. Measurement of Hemoglobin:
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.
6. Calculation of Hemolysis Percentage:
-
Calculate the percentage of hemolysis using the following formula:
-
Hemolysis (%) = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
-
-
According to ASTM F756, a hemolysis rate of over 5% is generally considered indicative of hemolytic activity.[16]
Visualizing Biocompatibility Assessment
Diagrams can help clarify complex workflows and relationships in the biocompatibility evaluation process.
Caption: Experimental workflow for biocompatibility assessment of a new medical excipient.
Caption: Simplified NF-κB signaling pathway, a key regulator of inflammatory responses to biomaterials.
Conclusion
While direct biocompatibility data for DMDBS in medical applications is currently lacking, a clear pathway for its validation exists. By following established international standards such as ISO 10993 and employing standardized in vitro assays like the MTT and hemolysis tests, researchers can systematically evaluate its safety profile. The comparative data for well-established excipients like cyclodextrins and Soluplus® serve as valuable benchmarks for these assessments. A thorough, data-driven approach is paramount to ensuring that any new excipient introduced into medical devices or pharmaceutical formulations is safe and effective for patient use.
References
- 1. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emergobyul.com [emergobyul.com]
- 3. medinstitute.com [medinstitute.com]
- 4. ISO 10993 - Wikipedia [en.wikipedia.org]
- 5. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. namsa.com [namsa.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. store.astm.org [store.astm.org]
- 12. 2.6. In Vitro Blood Compatibility Testing. [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Soluplus®-Based Pharmaceutical Formulations: Recent Advances in Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Minimizing Hemolysis in In Vivo Pharmacokinetic Studies: Causes, Assessment, and Optimal Vehicle and Additive Selection - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Safety Operating Guide
Proper Disposal of Dimethyldibenzylidene Sorbitol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Dimethyldibenzylidene Sorbitol (DMDBS). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
This compound is generally not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] However, some suppliers may classify it as a skin and eye irritant.[2] Therefore, it is crucial to handle it with appropriate personal protective equipment and to follow a structured disposal protocol. All waste disposal must adhere to local and national regulations.[3][4]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of DMDBS waste in a laboratory setting.
-
Hazard Determination:
-
Before disposal, laboratory personnel must confirm that the DMDBS waste is not mixed with any hazardous materials.[5][6]
-
If DMDBS is contaminated with solvents or other listed hazardous wastes, it must be managed as hazardous waste.[7] Consult your institution's Environmental Health & Safety (EH&S) office for guidance on hazardous waste disposal.[8]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Final Disposal:
-
Contact your institution's EH&S or equivalent department to arrange for pickup and proper disposal of the well-identified non-hazardous chemical waste.[5][8]
-
Alternatively, some institutions may permit the direct disposal of certain solid, non-hazardous chemicals into designated dumpsters.[11] Always confirm your facility's specific procedures before proceeding.
-
-
Empty Container Disposal:
-
Empty containers that previously held DMDBS should be managed as chemical waste themselves.[1][4]
-
For containers that held acutely hazardous (P-listed) chemicals, they must be triple-rinsed, with the rinsate collected as hazardous waste.[7][10] While DMDBS is not typically P-listed, this is a best practice for all chemical containers. The rinsed and defaced container may then be disposed of as regular trash.[6][11]
-
Hazard Classification Data
The disposal procedure for a chemical is determined by its hazard classification. The following table summarizes the toxicological and environmental assessment for this compound based on available safety data sheets.
| Hazard Assessment Category | Classification | Supporting Data |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified | No data available to suggest acute toxicity.[1][12] |
| Skin Corrosion / Irritation | Not Classified | Shall not be classified as corrosive/irritant to skin.[1] |
| Serious Eye Damage / Irritation | Not Classified | Shall not be classified as seriously damaging or an eye irritant.[1] |
| Respiratory or Skin Sensitization | Not Classified | Shall not be classified as a respiratory or skin sensitizer.[1] |
| Carcinogenicity | Not Classified | Not identified as a known or anticipated carcinogen.[1][4] |
| Reproductive Toxicity | Not Classified | Shall not be classified as a reproductive toxicant.[1] |
| PBT and vPvB Assessment | Not a PBT or vPvB | Substance is not considered Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB).[1][3] |
| Environmental Hazard | Avoid Release | Advised to avoid release to the environment and keep away from drains, surface, and ground water.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. chemos.de [chemos.de]
- 2. hpc-standards.com [hpc-standards.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. vumc.org [vumc.org]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. sfasu.edu [sfasu.edu]
- 12. echemi.com [echemi.com]
Personal protective equipment for handling Dimethyldibenzylidene sorbitol
Essential Safety and Handling Guide for Dimethyldibenzylidene Sorbitol
This guide provides crucial safety, handling, and disposal information for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance by all sources under Regulation (EC) No 1272/2008, some data indicates it may cause skin and eye irritation.[1][2][3] Therefore, treating it with appropriate caution is recommended.
Exposure and Hazard Data
Occupational exposure limits for this compound have not been established by major regulatory agencies.[2][4] The table below summarizes the available hazard information.
| Parameter | Value | Source |
| GHS Classification | Not classified as hazardous[2]; Causes skin irritation (Category 2), May cause an allergic skin reaction (Category 1), Causes serious eye irritation (Category 2)[3] | ECHEMI[2], HPC Standards[3] |
| OSHA PEL | Not available | AK Scientific, Inc.[4] |
| NIOSH REL | Not available | AK Scientific, Inc.[4] |
| ACGIH TLV | Not available | AK Scientific, Inc.[4] |
Operational Plan: Safe Handling, Storage, and Disposal
A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following step-by-step procedures cover the entire workflow from preparation to disposal.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[5] Use a local exhaust ventilation system, such as a chemical fume hood, especially when handling the powder form to prevent dust dispersion.[5]
-
Static Control: Take precautionary measures against static discharge, as fine dust enrichment can lead to an explosion risk.[1][6] Ensure containers and receiving equipment are grounded and bonded.[1][6]
-
Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory to prevent exposure through dermal contact, inhalation, or accidental ingestion.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against dust particles and potential splashes. |
| Hand Protection | Wear chemical-impermeable protective gloves.[1][2][5] | Prevents direct skin contact and potential irritation or sensitization.[3] |
| Body Protection | Wear a standard laboratory coat. For tasks with a higher risk of dust generation, consider impervious or fire-resistant clothing.[2][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or fume hood. If dust is generated and ventilation is inadequate, use a particulate filter device (EN 143) or a NIOSH-approved respirator.[1][2] | Minimizes inhalation of airborne particles. |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required engineering controls are operational and all necessary PPE is correctly worn.
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.[4]
-
-
Post-Handling:
Spill and Emergency Procedures
-
Spill Response:
-
First Aid:
-
Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[3][4]
-
Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water.[3][4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3][4]
-
Storage and Disposal Plan
-
Storage:
-
Disposal:
-
Dispose of the chemical and any contaminated materials as hazardous waste through a licensed chemical destruction plant or by controlled incineration.[2][4][7]
-
Do not discharge into sewer systems or contaminate water or soil.[2][4]
-
Handle contaminated packaging in the same manner as the substance itself.[1]
-
Procedural Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
